(R)-(-)-2-Chlorophenylglycine methyl ester
Beschreibung
BenchChem offers high-quality (R)-(-)-2-Chlorophenylglycine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(-)-2-Chlorophenylglycine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWOZNRDJNWTPS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265152 | |
| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141109-16-2 | |
| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141109-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ3WA9YX3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-(-)-2-Chlorophenylglycine methyl ester CAS number 141109-16-2 properties
A-Technical-Guide-to-(R)-(-)-2-Chlorophenylglycine-Methyl-Ester
Abstract
(R)-(-)-2-Chlorophenylglycine methyl ester, registered under CAS number 141109-16-2, is a non-proteinogenic, chiral amino acid derivative of significant interest to the pharmaceutical and fine chemical industries. Its primary value lies in its role as a versatile chiral building block for the asymmetric synthesis of complex, biologically active molecules. This guide provides an in-depth review of its chemical and physical properties, characteristic spectroscopic data, prevalent synthesis and resolution methodologies, and key applications, with a particular focus on its utility in the development of therapeutic agents. The content herein is curated for researchers, chemists, and professionals engaged in drug discovery and process development, offering both foundational knowledge and practical, field-proven insights.
Introduction and Significance
In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure starting materials is paramount. The specific stereochemistry of a drug molecule often dictates its pharmacological efficacy and safety profile. (R)-(-)-2-Chlorophenylglycine methyl ester emerges as a critical intermediate in this context.[1][2] It belongs to a class of α-aryl glycines, which are core structural motifs in numerous pharmaceutical compounds.
The presence of a chiral center at the α-carbon, combined with the electronic influence of the ortho-substituted chloro-phenyl group, makes this molecule a valuable precursor for creating drugs with high specificity for biological targets like receptors or enzymes.[2] Its most notable application is in the synthesis of clopidogrel-related compounds and other active pharmaceutical ingredients (APIs), where the precise (R)- or (S)-configuration is essential for therapeutic activity.[3][4] This guide will elucidate the technical details necessary for its effective utilization in a research and development setting.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is the foundation of its successful application in synthesis. The properties of (R)-(-)-2-Chlorophenylglycine methyl ester are summarized below.
| Property | Value | Source |
| CAS Number | 141109-16-2 | [1][5][6][7] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][5][7] |
| Molecular Weight | 199.63 g/mol | [1][7][8] |
| IUPAC Name | Methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | [5][8] |
| Appearance | Typically a solid or oil | [6] |
| Boiling Point | 270.097 °C at 760 mmHg | [1] |
| Density | 1.258 g/cm³ | [1] |
| Refractive Index | 1.551 | [1] |
| Flash Point | 117.151 °C | [1] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, DMSO, Methanol | [1] |
| SMILES String | COC(C1=C(Cl)C=CC=C1)=O | [6] |
| InChI Key | UTWOZNRDJNWTPS-MRVPVSSYSA-N | [6] |
Chemical Structure
The molecular architecture of (R)-(-)-2-Chlorophenylglycine methyl ester is fundamental to its reactivity and chiral recognition.
Caption: 2D Structure of (R)-(-)-2-Chlorophenylglycine methyl ester.
Representative Spectroscopic Characteristics
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show:
-
~7.2-7.5 ppm (m, 4H): A complex multiplet corresponding to the four protons on the aromatic ring.
-
~4.8-5.2 ppm (s, 1H): A singlet for the α-proton. The position is shifted downfield due to the adjacent chlorine-substituted ring and the ester group.
-
~3.7-3.8 ppm (s, 3H): A sharp singlet for the methyl ester protons.
-
~1.8-2.5 ppm (br s, 2H): A broad singlet for the amine (NH₂) protons. The chemical shift and appearance of this peak are highly dependent on solvent, concentration, and temperature.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include:
-
~172-175 ppm: Carbonyl carbon of the methyl ester.
-
~127-140 ppm: A set of signals for the aromatic carbons. The carbon bearing the chlorine atom will be in the lower end of this range, while the ipso-carbon attached to the chiral center will be further downfield.
-
~58-62 ppm: The chiral α-carbon.
-
~52-54 ppm: The methoxy carbon of the ester.
-
-
IR (Infrared) Spectroscopy:
-
3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
~1735-1750 cm⁻¹: A strong C=O stretching band, characteristic of the ester functional group.
-
~1600, 1475 cm⁻¹: C=C stretching bands within the aromatic ring.
-
~1000-1250 cm⁻¹: C-O stretching of the ester.
-
~750-770 cm⁻¹: C-Cl stretching, characteristic of ortho-disubstituted benzene.
-
-
MS (Mass Spectrometry): The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 199, along with a characteristic M+2 peak at m/z 201 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Synthesis and Chiral Resolution
The industrial production of enantiomerically pure (R)-(-)-2-Chlorophenylglycine methyl ester relies on a robust strategy involving the synthesis of a racemic mixture followed by efficient chiral resolution.
Racemate Synthesis
The most common route to the racemic parent amino acid, (R,S)-2-chlorophenylglycine, is the Strecker synthesis . This three-component reaction utilizes 2-chlorobenzaldehyde, a cyanide source (like sodium cyanide), and an ammonia source (like ammonium chloride).[9][10] The resulting α-aminonitrile is then hydrolyzed to yield the racemic amino acid. Subsequent esterification, typically using methanol with an acid catalyst such as thionyl chloride (SOCl₂) or sulfuric acid, produces the racemic methyl ester.[11][12]
Chiral Resolution: The Key to Enantiopurity
Obtaining the desired (R)-enantiomer requires separating it from the (S)-enantiomer. Two primary methodologies dominate this field: classical chemical resolution and modern chemo-enzymatic methods.
A. Classical Chemical Resolution: This technique involves the diastereoselective crystallization of the enantiomers with a chiral resolving agent. For 2-chlorophenylglycine and its esters, D-(+)-camphor-10-sulfonic acid has proven to be an effective resolving agent.[9][13] The process involves reacting the racemic mixture with the chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for the fractional crystallization of one diastereomer, leaving the other in the mother liquor.[13] Subsequent treatment of the isolated salt with a base liberates the enantiomerically enriched free amino acid or ester.
B. Chemo-Enzymatic Resolution: Enzymatic methods offer high selectivity and operate under mild, environmentally friendly conditions, making them highly attractive for industrial applications. A well-documented approach for this system involves the use of Penicillin G Acylase (PGA) .[8][14]
The causality behind this workflow is as follows:
-
N-Acetylation: The racemic amino acid is first protected, for example, by reacting it with phenylacetyl chloride to form (R,S)-N-phenylacetyl-2-chlorophenylglycine.[8][14] This step is crucial because the native amino acid is not a substrate for the enzyme; the N-phenylacetyl group mimics the side chain of penicillin G, the natural substrate for PGA.
-
Enantioselective Hydrolysis: The N-acetylated racemate is then treated with immobilized Penicillin G Acylase in an aqueous medium. The enzyme acts as a chiral catalyst, selectively hydrolyzing the amide bond of the (S)-enantiomer to yield (S)-2-chlorophenylglycine and phenylacetic acid. The (R)-N-phenylacetyl-2-chlorophenylglycine remains unreacted.[8][14]
-
Separation and Processing: The resulting mixture can be easily separated. The free (S)-amino acid can be isolated, while the unreacted (R)-N-phenylacetyl derivative is recovered.
-
Racemization and Recycling: A key advantage for process efficiency is that the unwanted (R)-N-phenylacetyl derivative can be racemized under heat and recycled back into the enzymatic resolution step, significantly improving the overall process yield.[14] The desired (R)-amino acid can be obtained by chemical hydrolysis of the (R)-N-phenylacetyl derivative, followed by esterification to yield the final product.
Caption: Chemo-enzymatic resolution workflow for isolating the (R)-enantiomer.
Applications in Drug Development
(R)-(-)-2-Chlorophenylglycine methyl ester is a valuable intermediate, primarily because its enantiomeric counterpart, the (S)-enantiomer, is a direct precursor to the blockbuster antiplatelet drug, Clopidogrel .[4][13] Consequently, the resolution process that separates the (R) and (S) forms is of immense commercial importance.
While the (S)-enantiomer is directly incorporated into Clopidogrel, the (R)-enantiomer is not waste. It serves two critical functions:
-
As described above, it can be racemized and recycled, maximizing the atom economy of the overall synthesis.[13]
-
It is used as a starting material for the synthesis of clopidogrel-related compounds and impurities, which are required as analytical standards for quality control and regulatory filings.[3]
Beyond the Clopidogrel family, this compound is also listed as an intermediate for the synthesis of Tolterodine , a medication used to treat urinary incontinence, highlighting its versatility.[5] Its general utility as a non-natural amino acid ester makes it a candidate for incorporation into novel peptide-based therapeutics or as a chiral scaffold in medicinal chemistry programs.
Experimental Protocol: Enzymatic Resolution (Illustrative)
This protocol is a representative, self-validating methodology based on principles described in the literature for isolating the (R)-N-phenylacetyl derivative, the precursor to the title compound.[8][14]
Objective: To resolve racemic (R,S)-N-phenylacetyl-2-chlorophenylglycine using immobilized penicillin G acylase.
Materials:
-
(R,S)-N-phenylacetyl-2-chlorophenylglycine
-
Immobilized Penicillin G Acylase (PGA)
-
Ammonia solution (for pH adjustment)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
pH meter
-
Reaction vessel
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Substrate Preparation:
-
Suspend 91.2 g (0.3 mol) of (R,S)-N-phenylacetyl-2-chlorophenylglycine in 600 mL of deionized water in a suitable reaction vessel.
-
Rationale: The reaction is performed in an aqueous medium, which is the natural environment for the enzyme and is environmentally benign.
-
Slowly add ammonia solution while stirring to adjust the pH to 8.0. The solid will dissolve as it is neutralized.
-
Rationale: The optimal pH for PGA activity is typically slightly alkaline. Maintaining this pH is critical for enzyme stability and catalytic efficiency.
-
-
Enzymatic Reaction:
-
Add 18.3 g of immobilized penicillin G acylase to the solution.
-
Rationale: Immobilized enzymes are preferred for industrial processes as they can be easily recovered by simple filtration and reused, drastically reducing costs.
-
Stir the mixture at a constant temperature of 30°C for 12 hours.
-
Rationale: 30°C is a mild temperature that ensures good enzyme activity without causing thermal denaturation. The reaction progress should be monitored (e.g., by HPLC) to confirm the conversion of ~50% of the starting material, which indicates complete hydrolysis of the (S)-enantiomer.
-
-
Enzyme Recovery:
-
After the reaction is complete, turn off the stirrer and filter the mixture to recover the immobilized enzyme. Wash the enzyme beads with deionized water.
-
Self-Validation: The recovered enzyme can be stored and reused for subsequent batches. Consistent activity over multiple cycles validates the stability of the immobilization and the cost-effectiveness of the process.
-
-
Product Separation:
-
Transfer the filtrate to a clean vessel. While stirring, slowly add concentrated HCl to adjust the pH to 1-2.
-
Rationale: At this acidic pH, the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine, being a carboxylic acid, is protonated and becomes insoluble, precipitating out of the solution. The (S)-2-chlorophenylglycine, being an amino acid, remains dissolved as its hydrochloride salt.
-
Filter the resulting slurry to collect the precipitated solid. Wash the solid with hot water to remove any trapped (S)-enantiomer salt.
-
Dry the solid to obtain (R)-N-phenylacetyl-2-chlorophenylglycine. This is the direct precursor to the title compound via hydrolysis and esterification.
-
-
Validation and Characterization:
-
The purity and enantiomeric excess (e.e.) of the isolated (R)-N-phenylacetyl derivative should be confirmed using chiral HPLC. The filtrate can also be analyzed to confirm the presence of the (S)-amino acid.
-
Safety and Handling
(R)-(-)-2-Chlorophenylglycine methyl ester is a chemical intermediate and should be handled with appropriate care in a laboratory or industrial setting. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier. General precautions include:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
(R)-(-)-2-Chlorophenylglycine methyl ester is more than a simple chemical; it is an enabling tool for the construction of complex, life-saving medicines. Its value is intrinsically linked to the principles of stereochemistry and the sophisticated methods of asymmetric synthesis and chiral resolution. The chemo-enzymatic route, in particular, represents a pinnacle of green chemistry, offering high selectivity and efficiency. For researchers and developers, a thorough understanding of the properties, synthesis, and applications of this chiral building block is essential for innovating the next generation of pharmaceuticals.
References
-
(R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER(141109-16-2) | LookChem. [Link]
- Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase | Request PDF. ResearchGate. [Link]
-
Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis. ResearchGate. [Link]
- Racemization of optically active 2-substituted phenylglycine esters.
-
141109-16-2 CAS MSDS ((R)-(-)-2-CHLOROPHENYLGLYCINE... | Molbase. [Link]
-
Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Patsnap Eureka. [Link]
- Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
-
Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery. University of Groningen. [Link]
- Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
-
(PDF) Clopidogrel Hydrogen Sulfate. ResearchGate. [Link]
- Synthesis of clopidogrel impurity intermediate.
-
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787. PubChem. [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Glycine methyl ester hydrochloride(5680-79-5) 13C NMR spectrum [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 141109-16-2|(R)-Methyl 2-amino-2-(2-chlorophenyl)acetate|BLD Pharm [bldpharm.com]
- 5. (R)-(-)-2-Chlorophenylglycine methyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 6. hmdb.ca [hmdb.ca]
- 7. methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Glycine methyl ester hydrochloride(5680-79-5) 1H NMR spectrum [chemicalbook.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. (R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER | 141109-16-2 [chemicalbook.com]
- 12. hmdb.ca [hmdb.ca]
- 13. rsc.org [rsc.org]
- 14. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-(-)-2-Chlorophenylglycine Methyl Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the physical and chemical properties, synthesis, analytical characterization, and applications of (R)-(-)-2-Chlorophenylglycine methyl ester. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this critical chiral building block.
Introduction: The Strategic Importance of Chiral Phenylglycine Derivatives
In the landscape of modern drug discovery and development, the emphasis on stereochemical purity is paramount. Chiral α-amino acids and their derivatives are foundational to the synthesis of a multitude of pharmaceuticals, where the specific three-dimensional arrangement of atoms is often the key determinant of therapeutic efficacy and safety. Within this class of molecules, phenylglycine derivatives are of particular interest. (R)-(-)-2-Chlorophenylglycine methyl ester, with its defined (R)-stereocenter and an ortho-chlorine substituent on the phenyl ring, is a valuable intermediate in medicinal chemistry.[1] The presence of the chlorine atom can profoundly influence the molecule's conformational preferences, electronic character, and metabolic stability, offering distinct advantages in the design of novel therapeutic agents. This guide will provide a detailed exploration of the properties and applications of this specific enantiomer.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is essential for its effective application in synthesis, formulation, and quality control. The key physical and chemical data for (R)-(-)-2-Chlorophenylglycine methyl ester are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | [2] |
| Synonyms | (R)-o-chlorophenylglycine methyl ester, (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate | [2] |
| CAS Number | 141109-16-2 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][2][3][4] |
| Molecular Weight | 199.63 g/mol | [1][2][4][5] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 80 - 83 °C | [2] |
| Solubility | Soluble in acetonitrile, chloroform, and DMSO (slightly) | [2] |
| SMILES String | COC(C1=C(Cl)C=CC=C1)=O | [5] |
Note: Physical properties such as melting point may vary slightly between batches and suppliers. Always consult the Certificate of Analysis for lot-specific data.
Synthesis and Control of Chirality
The synthesis of enantiomerically pure (R)-(-)-2-Chlorophenylglycine methyl ester is a critical process that demands precise control over stereochemistry. The methodologies employed often involve either the resolution of a racemic mixture or an asymmetric synthesis approach.
Synthesis via Racemic Mixture and Resolution
A common and industrially relevant approach begins with the synthesis of racemic 2-chlorophenylglycine, often via the Strecker synthesis, followed by resolution of the enantiomers.
Conceptual Workflow: Strecker Synthesis and Resolution
Caption: A typical synthetic route involving Strecker synthesis and chiral resolution.
Expertise & Experience: The Strecker synthesis provides a robust and cost-effective method for producing the racemic amino acid.[6] The critical step in this pathway is the chiral resolution. The choice of resolving agent, such as D-camphor sulfonic acid, is crucial for the efficient separation of the diastereomeric salts through crystallization.[6] The success of this resolution is highly dependent on factors like solvent selection, temperature control, and the precise stoichiometry of the resolving agent.
Chemo-enzymatic Synthesis
An alternative and often more elegant approach involves the use of enzymes to achieve high enantioselectivity.
Conceptual Workflow: Chemo-enzymatic Synthesis
Caption: Chemo-enzymatic resolution for preparing the (R)-enantiomer.
Expertise & Experience: This method utilizes an immobilized penicillin acylase to selectively hydrolyze the N-phenylacetyl derivative of the (S)-enantiomer, leaving the desired (R)-enantiomer's derivative unreacted.[7][8] This approach is lauded for its high yield, exceptional optical purity, and environmentally friendly nature.[7][8] The unreacted (R)-N-phenylacetyl-2-chlorophenylglycine can then be isolated and hydrolyzed to yield the (R)-amino acid, which is subsequently esterified.
Chemical Reactivity and Handling
The reactivity of (R)-(-)-2-Chlorophenylglycine methyl ester is primarily dictated by its primary amine and methyl ester functional groups.
-
N-Acylation and N-Alkylation: The primary amine is nucleophilic and readily undergoes reactions with acylating and alkylating agents.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Safe Handling and Storage:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11] Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin and eyes.[9][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.
Applications in Drug Development
(R)-(-)-2-Chlorophenylglycine methyl ester is a key chiral building block in the synthesis of various pharmaceutical compounds.[1] Its most prominent application is in the synthesis of the antiplatelet drug, Clopidogrel .
Role in Clopidogrel Synthesis: (R)-(-)-2-Chlorophenylglycine methyl ester serves as a precursor to the active (S)-enantiomer of Clopidogrel.[12] The synthesis involves a series of transformations where the stereocenter of the starting material is retained. The ortho-chlorophenyl group is a crucial pharmacophore that interacts with specific receptors or enzymes in the body.[1] The use of the enantiomerically pure starting material is essential to produce the final drug with the desired stereochemistry, which is critical for its therapeutic effect.
Analytical Characterization
To ensure the identity, purity, and enantiomeric excess of (R)-(-)-2-Chlorophenylglycine methyl ester, a suite of analytical techniques is employed.
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural elucidation and purity assessment | Characteristic signals for aromatic, methine, amine, and methyl protons with appropriate chemical shifts and integration. |
| Mass Spectrometry | Molecular weight confirmation | Detection of the molecular ion peak corresponding to the calculated molecular weight (199.63 g/mol ). |
| Chiral HPLC | Determination of enantiomeric purity (e.e.) | Baseline separation of the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess. |
| FT-IR Spectroscopy | Functional group identification | Characteristic absorption bands for N-H, C=O (ester), and C-Cl bonds. |
Protocol: Esterification of (R)-(-)-2-Chlorophenylglycine
This protocol describes a common laboratory method for the esterification of the amino acid to its methyl ester.
-
Reaction Setup: Suspend (R)-(-)-2-Chlorophenylglycine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.[13]
-
Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization, for example, from a methanol-ether solvent system, to yield the pure (R)-(-)-2-Chlorophenylglycine methyl ester.[13]
Trustworthiness: This protocol is a standard and well-established method for the esterification of amino acids. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by the analytical techniques listed in the table above.
Conclusion
(R)-(-)-2-Chlorophenylglycine methyl ester is a cornerstone chiral intermediate in pharmaceutical synthesis, most notably for the production of Clopidogrel. Its synthesis through either chemical resolution or chemo-enzymatic methods allows for the production of highly pure enantiomeric material. A thorough understanding of its physicochemical properties, reactivity, and analytical characterization is crucial for its effective use in drug development. As the pharmaceutical industry continues to prioritize stereochemically pure drugs, the importance of versatile and well-characterized building blocks like (R)-(-)-2-Chlorophenylglycine methyl ester will undoubtedly persist.
References
-
HIMEDIA. Material Safety Data Sheet. [Link]
-
Chem-Supply. MSDS of (R)-(-)-2-Chlorophenylglycine methyl ester. [Link]
- van der Meijden, M. W., et al. (2008). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery. Organic Process Research & Development, 12(6), 1157–1161.
- Google Patents. CN101864464B - Chemical-enzyme method for preparing (S)
-
Patsnap Eureka. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. [Link]
- Google Patents.
-
ChemBK. S-(+)-2-chlorophenyl glycine methyl ester hydrochloride. [Link]
-
ResearchGate. (PDF) Clopidogrel Hydrogen Sulfate. [Link]
- Google Patents. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
-
PubChem. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 141109-16-2 CAS MSDS ((R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 141109-16-2 Cas No. | (R)-(-)-2-Chlorophenylglycine methyl ester | Matrix Scientific [matrixscientific.com]
- 4. scbt.com [scbt.com]
- 5. (R)-(-)-2-Chlorophenylglycine methyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 6. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 7. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 8. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. himediadownloads.com [himediadownloads.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. pure.rug.nl [pure.rug.nl]
- 13. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
(R)-(-)-2-Chlorophenylglycine methyl ester molecular weight and formula
An In-depth Technical Guide to (R)-(-)-2-Chlorophenylglycine Methyl Ester: Properties, Synthesis, and Chiral Integrity
Abstract
(R)-(-)-2-Chlorophenylglycine methyl ester (CAS No. 141109-16-2) is a chiral non-proteinogenic amino acid derivative of significant interest in pharmaceutical process chemistry. While its enantiomer, the (S)-form, is a pivotal intermediate in the synthesis of the blockbuster antiplatelet drug Clopidogrel, the (R)-enantiomer presents a critical challenge in stereoselective synthesis.[1][2] Efficient management of this "unwanted" enantiomer through resolution, racemization, and recycling is paramount for the economic and environmental viability of large-scale drug manufacturing. This guide provides a detailed examination of the physicochemical properties, synthetic routes, chiral resolution techniques, and analytical characterization of (R)-(-)-2-Chlorophenylglycine methyl ester, offering a technical resource for researchers and process chemists in drug development.
Core Physicochemical & Structural Data
The fundamental identity and properties of (R)-(-)-2-Chlorophenylglycine methyl ester are summarized below. Accurate characterization is the cornerstone of its use in synthetic and analytical applications.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClNO₂ | [3][4][5] |
| Molecular Weight | 199.63 g/mol | [3][4][6] |
| CAS Number | 141109-16-2 | [3][5][6] |
| Appearance | White to Off-White Solid | [7] |
| Melting Point | 80 - 83 °C | [7] |
| IUPAC Name | methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | [8] |
| Synonyms | (R)-o-chlorophenylglycine methyl ester | [7] |
| InChI Key | UTWOZNRDJNWTPS-MRVPVSSYSA-N | [6] |
| Canonical SMILES | COC(=O)C(C1=CC=CC=C1Cl)N | [6] |
Synthesis, Resolution, and Racemization
The industrial production of enantiomerically pure pharmaceutical intermediates rarely relies on direct asymmetric synthesis alone. More commonly, a racemic mixture is produced and then resolved into its constituent enantiomers. The undesired enantiomer, in this case (R)-(-)-2-Chlorophenylglycine methyl ester, is often racemized and recycled back into the resolution process to maximize yield.
General Synthetic Workflow
The synthesis typically begins with the Strecker synthesis of the racemic amino acid, (R,S)-2-chlorophenylglycine, from o-chlorobenzaldehyde, followed by esterification and subsequent chiral resolution.[9][10]
Caption: General workflow for the synthesis and resolution of 2-Chlorophenylglycine methyl ester.
Key Methodologies: Esterification and Resolution
The conversion of the parent amino acid to its methyl ester is a prerequisite for many resolution techniques and subsequent coupling reactions. The resolution step is the most critical, defining the stereochemical purity of the final product.
This protocol describes a common laboratory method for the esterification of the racemic amino acid using thionyl chloride in methanol. This method is effective as it generates HCl in situ, which catalyzes the reaction.
Rationale: Thionyl chloride (SOCl₂) reacts with methanol to form methyl sulfite and hydrogen chloride. The HCl protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by the formation of gaseous byproducts.
Step-by-Step Methodology:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Suspend (R,S)-2-Chlorophenylglycine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).
-
Reaction: Cool the suspension in an ice bath (0-5°C). Add thionyl chloride (1.2-1.5 eq) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.[1][10]
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid, the hydrochloride salt of the racemic ester, can be isolated by filtration after precipitation with an anti-solvent like tert-butyl methyl ether (TBME) or diethyl ether.[1] Wash the solid with the anti-solvent and dry under vacuum.
This protocol outlines the conceptual steps for resolving the racemic ester using a chiral resolving agent, such as a derivative of tartaric acid.
Rationale: A chiral acid (like L-tartaric acid) reacts with the racemic amino ester base to form two diastereomeric salts: [(R)-ester:(L)-acid] and [(S)-ester:(L)-acid]. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system, allowing for their separation by fractional crystallization.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic methyl ester hydrochloride in water and neutralize with a base (e.g., ammonia) to obtain the free base. Extract the free base into an organic solvent (e.g., dichloromethane).
-
Addition of Resolving Agent: Dissolve a chiral resolving agent (e.g., L-tartaric acid, ~0.5 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Crystallization: Add the resolving agent solution to the free base solution. One diastereomeric salt will preferentially crystallize out of the solution upon standing or cooling. The choice of solvent is critical and often requires empirical optimization.
-
Isolation: Collect the crystals by filtration. This solid is an enantiomerically enriched diastereomeric salt.
-
Liberation of Free Ester: Suspend the isolated salt in a biphasic system (e.g., water and an organic solvent). Add a base to neutralize the chiral acid and liberate the free amino ester into the organic layer.
-
Analysis: Determine the enantiomeric excess (e.e.) of the isolated ester using a suitable chiral analytical method (see Section 3).
Analytical Characterization & Quality Control
Ensuring the stereochemical integrity of (R)-(-)-2-Chlorophenylglycine methyl ester is paramount. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[9][11]
Analytical Workflow for Enantiomeric Purity
Caption: Standard workflow for determining enantiomeric purity by Chiral HPLC.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for the chiral separation of (R)- and (S)-2-Chlorophenylglycine methyl ester. Specific conditions (column, mobile phase, flow rate) must be optimized for the particular CSP used.
Rationale: A Chiral Stationary Phase contains a single enantiomer of a chiral selector covalently bonded to the support (e.g., silica). The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different binding energies, leading to different retention times and thus separation.
Step-by-Step Methodology:
-
System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Select a suitable CSP. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often effective for this class of compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape for basic analytes. A typical starting point could be 90:10 Hexane:Isopropanol.
-
Sample Preparation: Prepare a standard of the racemic material and a solution of the sample to be tested at a concentration of ~1 mg/mL in the mobile phase.
-
Analysis:
-
Inject the racemic standard to determine the retention times for both the (R)- and (S)-enantiomers.
-
Inject the test sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Calculation: Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [(A_major - A_minor) / (A_major + A_minor)] x 100% Where A_major is the area of the desired enantiomer and A_minor is the area of the other.
Relevance in Pharmaceutical Manufacturing
The primary industrial relevance of the 2-chlorophenylglycine scaffold is in the synthesis of Clopidogrel.[1] Clopidogrel is an antiplatelet agent that functions as an irreversible inhibitor of the P2Y₁₂ ADP receptor on platelets, which is crucial for preventing blood clots.[12] The therapeutic activity resides exclusively in the (S)-enantiomer.
Caption: Simplified mechanism of action for (S)-Clopidogrel.
Consequently, during resolution, the (S)-(+)-2-Chlorophenylglycine methyl ester is the desired product, while the (R)-(-)-ester is the "unwanted" byproduct.[1] Advanced chemical processes focus on efficiently racemizing this (R)-enantiomer, for instance by heating with thionyl chloride, allowing it to be fed back into the chiral resolution step, thereby transforming a potentially wasteful process into a highly efficient, atom-economical cycle.[13]
Conclusion
(R)-(-)-2-Chlorophenylglycine methyl ester is a compound whose significance is defined by its stereochemical relationship to a pharmaceutically active counterpart. A thorough understanding of its properties, the nuances of its separation from its enantiomer, and the methods for its racemization and recycling are essential for any scientist or engineer involved in the synthesis of chiral drugs. The protocols and workflows detailed in this guide provide a foundational framework for the practical handling and analysis of this important chiral intermediate.
References
- Google Patents.
-
van der Meijden, M. W., et al. (2008). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel. Organic Process Research & Development. University of Groningen. [Link]
-
Patsnap. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. [Link]
- Google Patents. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
- Google Patents. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11735787, methyl (2R)-2-amino-2-(2-chlorophenyl)acetate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71779080, Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66570694, (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. [Link]
- Google Patents. CN101864464B - Chemical-enzyme method for preparing (S)
-
Wiley. SpectraBase. Methyl 2-(2-chlorophenyl)acetate. [Link]
-
ResearchGate. (PDF) Chiral Separation Principles. [Link]
Sources
- 1. pure.rug.nl [pure.rug.nl]
- 2. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]
- 3. scbt.com [scbt.com]
- 4. (R)-(-)-2-Chlorophenylglycine methyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 5. 141109-16-2 Cas No. | (R)-(-)-2-Chlorophenylglycine methyl ester | Matrix Scientific [matrixscientific.com]
- 6. Page loading... [guidechem.com]
- 7. 141109-16-2 CAS MSDS ((R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 10. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 13. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Synthesis of (R)-(-)-2-Chlorophenylglycine Methyl Ester
Abstract
(R)-(-)-2-Chlorophenylglycine methyl ester is a pivotal chiral intermediate, most notably in the synthesis of the antiplatelet agent Clopidogrel. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, designed for researchers, chemists, and process development professionals. We will dissect and compare classical resolution, chemo-enzymatic kinetic resolution, and modern asymmetric synthesis strategies. Each methodology is presented with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of its advantages and limitations in both laboratory and industrial settings.
Introduction: The Significance of a Chiral Building Block
Non-proteinogenic α-amino acids are fundamental components in the architecture of numerous pharmaceuticals. Among these, optically pure phenylglycine derivatives hold a place of distinction. (R)-(-)-2-Chlorophenylglycine methyl ester (Figure 1) is a critical starting material for several drugs, its primary application being the synthesis of (S)-Clopidogrel[1][2]. The specific (R)-configuration of the amino ester is essential for constructing the correct stereochemistry of the final drug molecule. Consequently, the development of efficient, scalable, and economically viable methods to produce this intermediate with high enantiomeric purity is a subject of intense research and industrial focus.
This document serves as a technical guide, moving beyond a simple recitation of methods to explain the causality behind experimental choices, offering insights into process optimization, and providing a comparative framework for selecting the most suitable synthesis route for a given application.
Figure 1: Structure of (R)-(-)-2-Chlorophenylglycine Methyl Ester
Caption: The chiral center (Cα*) is key to the molecule's utility.
Foundational Step: Synthesis of Racemic 2-Chlorophenylglycine
Before any stereoselective synthesis or resolution can occur, the racemic precursor, (R,S)-2-chlorophenylglycine or its methyl ester, must be prepared. The classical Strecker synthesis, adapted for this specific molecule, is a common starting point.
Modified Strecker Synthesis
This route begins with 2-chlorobenzaldehyde and proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed.
-
Causality: The Strecker synthesis is a robust and well-established method for creating α-amino acids from aldehydes. The use of cyanide as a carbon source for the carboxyl group and ammonia for the amino group is a highly convergent approach[3]. The initial reaction forms a racemic α-aminonitrile, establishing the core structure. Subsequent hydrolysis, typically under harsh acidic or basic conditions, converts the nitrile to a carboxylic acid.
Experimental Protocol: Synthesis of (R,S)-2-Chlorophenylglycine[3]
-
Reaction Setup: In a suitable reaction vessel, a solution of 2-chlorobenzaldehyde (1 eq), ammonium hydrogencarbonate (NH₄HCO₃, ~1.5 eq), and sodium cyanide (NaCN, ~1.5 eq) is prepared in a mixture of methanol and water.
-
Cyanation: The mixture is stirred at 65-70°C for approximately 5 hours. During this time, the aldehyde reacts with ammonia (from the bicarbonate) and cyanide to form the racemic α-aminonitrile.
-
Hydrolysis: The reaction mixture is concentrated to remove methanol and then transferred to an autoclave. A strong base (e.g., 45% NaOH solution) is added, and the mixture is refluxed at high temperature (e.g., 120°C) for 4 hours to hydrolyze the nitrile group to a carboxylate.
-
Work-up and Isolation: The mixture is cooled, treated with activated carbon to remove impurities, and filtered. The pH of the filtrate is carefully adjusted to the isoelectric point (pH 7-8) using a strong acid (e.g., 50% H₂SO₄) to precipitate the racemic 2-chlorophenylglycine. The solid product is collected by filtration, washed with water, and dried.
This process provides the racemic amino acid, which can then be esterified to the methyl ester before undergoing resolution.
Strategic Approaches to Enantiomeric Purity
Three primary strategies dominate the synthesis of the target (R)-enantiomer: classical resolution of a racemate, kinetic resolution (often enzyme-mediated), and direct asymmetric synthesis.
Caption: Workflow for chemo-enzymatic resolution. Note: This diagram shows the synthesis of the (S)-enantiomer, which is required for Clopidogrel. To obtain the (R)-enantiomer, one would esterify the unreacted (R)-N-acyl intermediate after hydrolysis and deprotection.
Mechanistic Insight: Penicillin Acylase
Penicillin G acylase (PGA) from E. coli is an N-terminal nucleophile (Ntn) hydrolase.[4][5] Its catalytic mechanism involves a serine residue (βSer1) at the N-terminus of the β-chain. The enzyme exhibits high stereoselectivity, preferentially hydrolyzing the N-phenylacetyl group from the (S)-enantiomer of the substrate while leaving the (R)-enantiomer largely untouched.[6]
-
Acylation: The catalytic serine's hydroxyl group performs a nucleophilic attack on the amide carbonyl of the (S)-substrate, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" in the active site.
-
Acyl-Enzyme Intermediate: The intermediate collapses, releasing the free (S)-amino acid and forming a covalent acyl-enzyme intermediate.
-
Deacylation: A water molecule, activated by the enzyme, hydrolyzes the acyl-enzyme intermediate, releasing phenylacetic acid and regenerating the free enzyme.
Detailed Experimental Protocols
The following protocols outline the multi-step chemo-enzymatic synthesis of the (S)-enantiomer, which is more commonly documented due to its use in Clopidogrel synthesis. The process for the (R)-enantiomer is analogous, involving the isolation and processing of the unreacted N-acyl intermediate.
Protocol 5.3.1: N-Acylation of Racemic 2-Chlorophenylglycine [1][8]
-
Setup: Dissolve (R,S)-2-chlorophenylglycine (1 eq) and NaOH (2-3 eq) in water. Cool the solution in an ice bath.
-
Reaction: Slowly add an acylating agent, such as phenylacetyl chloride (1-1.2 eq), dropwise while maintaining a low temperature and a pH of 8-10.
-
Incubation: After addition, allow the reaction to stir at room temperature overnight.
-
Isolation: Acidify the reaction mixture to pH 1-2 with HCl. The (R,S)-N-phenylacetyl-2-chlorophenylglycine will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash, and dry. Yields are typically high (>95%).
Protocol 5.3.2: Enzymatic Kinetic Resolution [1][8]
-
Setup: Suspend the racemic N-phenylacetyl-2-chlorophenylglycine in water and adjust the pH to 8.0 with aqueous ammonia.
-
Enzymatic Reaction: Add immobilized penicillin G acylase (e.g., 1:5 enzyme:substrate weight ratio). Stir the mixture at a controlled temperature (e.g., 30°C) for several hours (e.g., 12 hours). The enzyme will selectively hydrolyze the (S)-enantiomer.
-
Enzyme Removal: Remove the immobilized enzyme by filtration. The enzyme can be washed and recycled multiple times.
-
Separation of Enantiomers:
-
To isolate the unreacted (R)-enantiomer: Acidify the filtrate to pH 1-2 with concentrated HCl. The (R)-N-phenylacetyl-2-chlorophenylglycine precipitates and is collected by filtration. Yields are typically around 45-48% (max 50%).
-
To isolate the hydrolyzed (S)-amino acid: Concentrate the remaining filtrate and adjust the pH to the isoelectric point to precipitate the (S)-2-chlorophenylglycine.
-
Protocol 5.3.3: Racemization and Recycling of the (R)-Enantiomer [9][10]
-
Melt Racemization: The recovered (R)-N-phenylacetyl-2-chlorophenylglycine is mixed with an organic acid (e.g., phenylacetic acid, molar ratio 1:1).
-
Heating: The mixture is heated to a high temperature (e.g., 170°C) for a short period (e.g., 20 minutes). This process induces racemization, converting the enantiopure material back into the (R,S)-N-phenylacetyl-2-chlorophenylglycine racemate.
-
Recycling: The racemized material can be directly fed back into the enzymatic resolution step (Protocol 5.3.2), dramatically improving the overall process yield.
Protocol 5.3.4: Esterification to the Final Product [1][8]
-
Setup: Suspend the desired enantiopure amino acid (e.g., (S)-2-chlorophenylglycine) in anhydrous methanol and cool in an ice bath (0-5°C).
-
Reaction: Add thionyl chloride (SOCl₂) dropwise. After the addition, allow the reaction to proceed at room temperature for several hours (e.g., 5 hours).
-
Isolation: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the hydrochloride salt of the methyl ester.
-
Liberation of Free Ester: Dissolve the hydrochloride salt in water and adjust the pH to 8.0-10 with a base (e.g., NaHCO₃ solution). Extract the product with an organic solvent (e.g., CH₂Cl₂). Drying and concentrating the organic phase yields the final (S)-(+)-2-chlorophenylglycine methyl ester with high purity and yield (>98%).
Pathway III: Modern Asymmetric Synthesis
While resolution methods are effective, they are inherently inefficient as they require the synthesis of a racemic mixture followed by separation (and ideally, recycling). Modern asymmetric synthesis aims to create the desired enantiomer directly from a prochiral precursor, offering a more atom-economical and elegant solution.[11]
Asymmetric Reductive Amination
This powerful strategy involves the reaction of a ketone (or keto ester) with an amine source in the presence of a reducing agent and a chiral catalyst. The catalyst orchestrates the delivery of the hydride to one face of the transiently formed imine, leading to the preferential formation of one enantiomer of the amine product.[12][13]
For the synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester, the logical precursor is methyl (2-chlorophenyl)glyoxylate.
Protocol 6.1.1: Synthesis of Methyl (2-Chlorophenyl)glyoxylate (Analogous Procedure) [7] Note: A direct protocol for the 2-chloro variant is not readily available in the cited literature; this is an analogous Friedel-Crafts acylation for a similar substrate.
-
Setup: A suspension of aluminium chloride (1.5 eq) in a chlorinated solvent (e.g., chloroform) is cooled to 0°C under an inert atmosphere.
-
Acylation: Methyl oxalyl chloride (2.16 eq) is added slowly. After stirring, chlorobenzene (2.19 eq) is added at 0°C.
-
Reaction: The mixture is stirred for an extended period (e.g., 16 hours) at room temperature.
-
Work-up: The reaction is quenched with water and extracted. The organic layer is washed, dried, and evaporated. The crude product is purified by column chromatography to yield the keto ester.
Protocol 6.1.2: Asymmetric Reductive Amination (Conceptual Protocol)
Note: This protocol is conceptual, based on established methods for other ketones, as a specific, detailed procedure for this substrate was not identified in the search results.
-
Catalyst Preparation: In a glovebox, a chiral catalyst system is prepared. This typically involves a transition metal precursor (e.g., an Iridium or Ruthenium complex) and a chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos).[12][14]
-
Reaction Setup: The keto ester precursor, methyl (2-chlorophenyl)glyoxylate (1 eq), an ammonia source (e.g., ammonium formate or ammonia gas), and the chiral catalyst are combined in a suitable solvent (e.g., methanol or trifluoroethanol) within a high-pressure reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (H₂), and the reaction is stirred at a specific temperature and pressure until completion.
-
Work-up and Isolation: After depressurization, the catalyst is removed by filtration (e.g., through a silica plug). The solvent is evaporated, and the residue is purified by chromatography or crystallization to yield the enantiomerically enriched (R)-(-)-2-Chlorophenylglycine methyl ester.
Dynamic Kinetic Resolution (DKR)
Dynamic Kinetic Resolution (DKR) represents the pinnacle of efficiency for converting racemates. It combines the high enantioselectivity of a kinetic resolution (like the enzymatic method) with a simultaneous, in-situ racemization of the slower-reacting enantiomer. This allows, in principle, for the conversion of 100% of the racemic starting material into a single, enantiopure product in one pot.[8]
Chemoenzymatic DKR of Amines
A common strategy for the DKR of amines involves the combination of a lipase (for enantioselective acylation) and a transition metal catalyst (for racemization).[3][15][16]
-
Enzyme: A lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), selectively acylates one enantiomer of the amine.
-
Racemization Catalyst: A ruthenium complex, such as Shvo's catalyst, or a heterogeneous palladium catalyst (Pd/C) facilitates the racemization of the unreacted amine enantiomer via a dehydrogenation/hydrogenation cycle. The amine is reversibly oxidized to an achiral imine, which is then non-selectively reduced back to the racemic amine, constantly replenishing the substrate pool for the enzyme.
While a specific protocol for (R)-(-)-2-Chlorophenylglycine methyl ester using this exact DKR method is not detailed in the provided search results, the methodology is well-established for a wide range of primary amines and represents a state-of-the-art approach that could be adapted for this synthesis.[3][14]
Comparison of Synthesis Routes and Data Summary
The choice of synthesis route depends heavily on factors such as scale, cost, available equipment, and desired purity.
| Parameter | Classical Resolution | Chemo-Enzymatic Kinetic Resolution | Asymmetric Synthesis / DKR |
| Theoretical Max Yield | 50% (without racemization) | 50% per cycle (approaching 100% with recycle) | ~100% |
| Key Reagents | Chiral Acid (e.g., Tartaric Acid) | Immobilized Enzyme (PGA), Acylating Agent | Chiral Catalyst (e.g., Ru/Ir complex), H₂ |
| Enantiomeric Excess (ee) | Good to Excellent (>99% achievable) | Excellent (>99%) [8] | Typically Excellent (>95%) |
| Process Complexity | Moderate (crystallization can be tricky) | High (multi-step: acylation, hydrolysis, separation, esterification, racemization) | Moderate to High (requires specialized catalysts and equipment, e.g., hydrogenator) |
| Scalability | Well-established for large scale | Proven for industrial scale | Highly scalable, atom-economical |
| "Green" Chemistry | Moderate (solvent use, waste from unwanted enantiomer if not recycled) | Good (biocatalysis, water as solvent) | Excellent (catalytic, high atom economy) |
| Key Advantage | Technically simpler, uses commodity reagents | High selectivity, robust and proven method | Most efficient, direct route |
| Key Disadvantage | Inherent 50% yield limit per pass | Multiple process steps | High initial cost of chiral catalysts |
Analytical Methods for Quality Control
Ensuring the enantiomeric purity of the final product is critical. The primary method for determining enantiomeric excess (ee) is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation into two distinct peaks. The ratio of the areas of these peaks is used to calculate the enantiomeric excess.[10][11]
Conclusion and Future Outlook
The synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester showcases the evolution of asymmetric synthesis. While classical resolution remains a viable, albeit less efficient, method, the chemo-enzymatic kinetic resolution using penicillin acylase has emerged as a highly robust and scalable industrial process. The strength of this method lies in its exceptional selectivity and the ability to racemize and recycle the undesired enantiomer, pushing overall yields towards quantitative levels.
Looking forward, direct asymmetric approaches like the reductive amination of α-keto esters and, particularly, integrated Dynamic Kinetic Resolution processes, represent the future. These methods are more atom-economical and process-efficient, aligning with the principles of green chemistry. As the cost and availability of specialized chiral metal catalysts and engineered enzymes continue to improve, these direct routes will likely become the preferred methods for the large-scale manufacturing of this and other critical chiral amine intermediates. The choice of method will always be a balance of economic, technical, and environmental factors, but the trend clearly favors more direct and elegant catalytic solutions.
References
- US Patent US20040176637A1. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
Polyak, M., et al. (2014). Catalytic Cycle of Penicillin Acylase from Escherichia coli: QM/MM Modeling of Chemical Transformations in the Enzyme Active Site upon Penicillin G Hydrolysis. ACS Publications. [Link]
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. [Link]
- Various Authors. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Royal Society of Chemistry.
-
Verhoeven, T., et al. (2019). Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines. ResearchGate. [Link]
-
Lirias Document Server. (n.d.). Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines. [Link]
-
Penicillin G Acylase. (n.d.). University of Wisconsin-La Crosse. [Link]
-
Cassani, C., et al. (2007). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. ACS Publications. [Link]
- Chiral Amine Synthesis Methods, Developments and Applic
- CN Patent CN101864464B. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
-
Various Authors. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
-
Fadnavis, N. W., et al. (2003). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. ResearchGate. [Link]
- CN Patent CN101560533A. (2009). Preparation method of S-(+)-o-chlorobenzoyl glycine.
- CN Patent CN103172527A. (2013). Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
-
University of Groningen. (2009). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Dis. [Link]
- CN Patent CN101864464B. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
- CN Patent CN100548969C. (2009). A kind of preparation method of o-chlorobenzene glycine.
- Faber, K. (2007). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. Books.
-
González-López, M., et al. (2012). Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link]
-
Asymmetric reductive amination for the synthesis of chiral amines. (n.d.). ResearchGate. [Link]
-
Chiral resolution. (n.d.). Wikipedia. [Link]
-
Wu, S., et al. (2018). Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. Semantic Scholar. [Link]
-
Suthrapu, S., et al. (2015). Clopidogrel Hydrogen Sulfate. ResearchGate. [Link]
-
Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. (2012). Patsnap Eureka. [Link]
- WO Patent WO2006003671A1. (2006). Process for preparing (s)-2-chlorophenylglycine methyl ester.
Sources
- 1. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 3. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 4. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A cationic ruthenium complex for the dynamic kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]
- 8. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 15. Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Determination of Chiral Purity and Enantiomeric Excess of (R)-(-)-2-Chlorophenylglycine Methyl Ester
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Pharmaceutical Synthesis
(R)-(-)-2-Chlorophenylglycine methyl ester is a non-proteinogenic amino acid derivative of significant importance in the pharmaceutical industry. It serves as a key chiral building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel.[1][2][3] Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. The two mirror-image forms, or enantiomers, of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.
The biological activity of Clopidogrel, for instance, resides in its (S)-enantiomer. The synthesis of its precursor often involves the use of the corresponding (R)- or (S)-enantiomer of 2-chlorophenylglycine or its methyl ester.[3][4][5] Therefore, the use of (R)-(-)-2-Chlorophenylglycine methyl ester requires stringent control of its chiral purity. The presence of the undesired (S)-(+)-enantiomer can lead to process inefficiencies, the formation of diastereomeric impurities in subsequent steps, and potential regulatory challenges.
This technical guide provides a comprehensive framework for the determination of chiral purity and enantiomeric excess (e.e.) of (R)-(-)-2-Chlorophenylglycine methyl ester. It covers the foundational principles of chiral separation, delves into the development and validation of a robust analytical method using Chiral High-Performance Liquid Chromatography (HPLC), and discusses data interpretation, ensuring scientific integrity and regulatory compliance.
Foundational Concepts: Enantiomeric Excess and Purity
Enantiomeric Excess (e.e.) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. It is calculated from the relative amounts of the two enantiomers, typically determined by the peak areas from a chromatogram.
-
Formula: e.e. (%) = |([Area_R] - [Area_S]) / ([Area_R] + [Area_S])| * 100 Where:
-
[Area_R] is the integrated peak area of the (R)-enantiomer.
-
[Area_S] is the integrated peak area of the (S)-enantiomer.
-
A sample with an e.e. of 100% is enantiomerically pure, containing only one enantiomer. A racemic mixture, containing equal amounts of both enantiomers (50:50), has an e.e. of 0%.[6] In the context of pharmaceutical intermediates, a high enantiomeric excess (typically >99.5%) is crucial for ensuring the stereochemical integrity of the final API.
Analytical Methodology: Chiral HPLC as the Gold Standard
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most widely adopted and reliable technique for separating and quantifying enantiomers of chiral compounds like amino acid esters.[6][7][8] The principle lies in the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times and, thus, separation.
The Mechanism of Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are exceptionally effective for resolving a broad range of chiral molecules, including amino acid derivatives.[9][10][11] Their chiral recognition mechanism is complex but is understood to involve a combination of interactions:
-
Hydrogen Bonding: Interactions between the analyte's polar groups (e.g., amine, ester) and the carbamate groups on the polysaccharide derivative.
-
π-π Interactions: Stacking between the aromatic rings of the analyte (the 2-chlorophenyl group) and the phenyl groups on the CSP.
-
Dipole-Dipole Interactions: Occurring between polar functional groups on both the analyte and the CSP.
-
Steric Hindrance: The most crucial factor, where one enantiomer fits more favorably into the chiral grooves or cavities of the helical polysaccharide structure than the other, leading to a stronger interaction and longer retention time.[9][11]
The selection of a specific polysaccharide-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) selector, often provides excellent selectivity for this class of compounds.[10]
In-Depth Protocol: Chiral HPLC Method Development and Validation
The development of a robust and reliable chiral HPLC method is a systematic process. The goal is to achieve baseline separation (Resolution > 1.5) between the (R)- and (S)-enantiomer peaks, ensuring accurate quantification.
Step-by-Step Experimental Protocol
This protocol outlines a typical starting point for the analysis of (R)-(-)-2-Chlorophenylglycine methyl ester.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H) or Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® AD-H), 250 x 4.6 mm, 5 µm | These phases have proven high success rates for separating amino acid derivatives.[7] |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) | A normal-phase system provides good selectivity. TFA is a modifier that protonates the basic amine group, reducing peak tailing and improving peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column pressure. |
| Column Temp. | 25 °C | Temperature can affect selectivity; maintaining a constant temperature ensures reproducibility. |
| Detection | UV at 220 nm | The phenyl ring provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL. | Ensures compatibility with the mobile phase and prevents solvent effects on the peak shape. |
3. Method Optimization Logic:
If the initial conditions do not provide adequate separation, a logical optimization process is required.
Caption: Logical workflow for chiral HPLC method development.
Method Validation: Ensuring Trustworthiness
Once an optimized method is established, it must be validated to demonstrate its suitability for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[12][13][14][15][16] Validation ensures the method is reliable, reproducible, and accurate.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its counter-enantiomer. This is demonstrated by injecting the individual enantiomers (if available) and a racemic mixture to confirm peak identity and resolution.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. For enantiomeric excess, this is particularly important for the quantitation of the minor enantiomer. A series of solutions with varying concentrations of the (S)-enantiomer spiked into the (R)-enantiomer should be prepared and analyzed.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing samples with known amounts of the (S)-enantiomer spiked in.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval. Assessed by multiple injections of the same sample.
-
Intermediate Precision: Assesses the effect of random events (different days, analysts, or equipment) on the precision of the method.[16]
-
-
Limit of Quantitation (LOQ): The lowest amount of the (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for purity testing and is often required to be around the 0.1% level.
Data Analysis and Interpretation
A successful chiral separation will yield a chromatogram with two distinct, well-resolved peaks corresponding to the (R) and (S) enantiomers.
1. Peak Identification: The first step is to identify which peak corresponds to which enantiomer. This typically requires a reference standard of one of the pure enantiomers. The larger peak in a sample of (R)-(-)-2-Chlorophenylglycine methyl ester will correspond to the (R)-enantiomer.
2. Calculation of Enantiomeric Excess: Using the integrated peak areas from the chromatogram, the e.e. is calculated as previously described.
Example Data and Calculation:
| Enantiomer | Retention Time (min) | Peak Area |
| (S)-(+) | 8.5 | 15,000 |
| (R)-(-) | 10.2 | 2,985,000 |
-
Total Area = 15,000 + 2,985,000 = 3,000,000
-
e.e. (%) = |(2,985,000 - 15,000) / (3,000,000)| * 100 = 99.0%
Overall Analytical Workflow
The entire process, from receiving a sample to reporting the final result, follows a structured workflow to ensure consistency and accuracy.
Caption: Standard workflow for e.e. determination by chiral HPLC.
Conclusion
The accurate determination of the enantiomeric excess of (R)-(-)-2-Chlorophenylglycine methyl ester is a non-negotiable aspect of quality control in the synthesis of pharmaceuticals like Clopidogrel. Chiral HPLC, particularly with polysaccharide-based stationary phases, stands as the definitive analytical technique for this purpose. A thorough understanding of the principles of chiral recognition, coupled with a systematic approach to method development and rigorous validation according to ICH guidelines, ensures that the data generated is accurate, reliable, and defensible. This guide provides the foundational knowledge and practical framework necessary for scientists to implement and execute this critical analytical task with confidence and scientific integrity.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. [Link]
-
Quality Guidelines. ICH. [Link]
-
Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Polysaccharide-based CSPs. Chiralpedia. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. MDPI. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
-
Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. Scilit. [Link]
-
Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. PubMed. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.fr. [Link]
-
Synthesis and Characterization of Potential Related Substances of the Antiplatelet Agent Clopidogrel Bisulfate. ResearchGate. [Link]
- Synthesis of clopidogrel impurity intermediate.
- Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- The preparation method of clopidogrel bisulfate.
-
Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Patsnap Eureka. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
- Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
-
Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
-
Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. PubMed Central. [Link]
Sources
- 1. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
- 4. CN101121720A - The preparation method of clopidogrel bisulfate - Google Patents [patents.google.com]
- 5. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 9. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. ICH Official web site : ICH [ich.org]
- 14. starodub.nl [starodub.nl]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. database.ich.org [database.ich.org]
stability and storage conditions for (R)-(-)-2-Chlorophenylglycine methyl ester
An In-depth Technical Guide to the Stability and Storage of (R)-(-)-2-Chlorophenylglycine Methyl Ester
Introduction: The Critical Role of a Chiral Intermediate
(R)-(-)-2-Chlorophenylglycine methyl ester is a vital chiral building block in the synthesis of numerous pharmaceutical compounds.[1] Its most prominent application is as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel.[2][3] As with any chiral molecule destined for pharmaceutical use, maintaining its chemical and stereochemical integrity is paramount. The United States Food and Drug Administration (FDA) and other regulatory bodies have established stringent guidelines that require the absolute stereochemistry of chiral drugs to be known and controlled throughout development.[4] This guide provides a comprehensive overview of the stability profile, potential degradation pathways, recommended storage conditions, and analytical methodologies for ensuring the quality of (R)-(-)-2-Chlorophenylglycine methyl ester.
Core Physicochemical Properties
A foundational understanding of the molecule's physical and chemical properties is essential for developing appropriate storage and handling strategies.
| Property | Value | Source(s) |
| CAS Number | 141109-16-2 | [5][6][7] |
| Molecular Formula | C₉H₁₀ClNO₂ | [5][8] |
| Molecular Weight | 199.63 g/mol | [2][5][8] |
| Appearance | White to off-white solid | [9] |
| Chirality | (R)-enantiomer | [5] |
| Common Form | Solid | [8] |
Key Degradation Pathways and Mechanisms
The stability of (R)-(-)-2-Chlorophenylglycine methyl ester is primarily influenced by its two main functional groups: the methyl ester and the primary amine at the chiral center. Understanding the reactivity of these groups allows for the prediction and prevention of degradation.
Hydrolysis: The Primary Concern
The most significant potential degradation pathway is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, (R)-(-)-2-Chlorophenylglycine, and methanol. This reaction can be catalyzed by both acid and base.
-
Mechanism: The electrophilic carbonyl carbon of the ester is susceptible to nucleophilic attack by water. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. In basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. Alpha-amino acid esters are known to be susceptible to hydrolysis.[10][11][12]
Caption: Primary hydrolytic degradation pathways for the ester linkage.
Racemization: A Threat to Stereochemical Integrity
For a single enantiomer used in pharmaceutical synthesis, maintaining enantiomeric purity is critical.[4][13][14] Racemization, the conversion of the (R)-enantiomer into a mixture of (R) and (S) enantiomers, would compromise the material's quality.
-
Mechanism: The alpha-proton (the hydrogen attached to the chiral carbon) can be abstracted under certain conditions, particularly basic conditions, to form a planar carbanion or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a loss of stereochemical information. While solid-state racemization is generally slow, it can be a significant issue in solution, especially at non-neutral pH. Regulatory guidance emphasizes that the stability of a drug substance towards racemization under stress conditions like acid and base should be investigated.[13]
Oxidative and Photolytic Degradation
While hydrolysis is the most probable degradation route, other factors should be considered.
-
Oxidation: The primary amine group could be susceptible to oxidation, though this is generally less of a concern than ester hydrolysis under typical storage conditions. Incompatible materials listed in safety data sheets often include strong oxidizing agents.[15]
-
Photodegradation: Aromatic compounds can absorb UV light, which can sometimes lead to degradation. While no specific data is available for this molecule, it is a prudent practice to protect it from light.
-
Other Reactions: As an α-amino acid derivative, it can potentially react with aldehydes, a reaction that can lead to deamination or decarboxylation under certain conditions.[16]
Recommended Storage and Handling Protocols
Based on the chemical nature of the compound and supplier recommendations, the following conditions are advised to ensure long-term stability.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | Slows the rate of all potential chemical degradation reactions, including hydrolysis and racemization.[3][9] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes contact with atmospheric moisture, thereby inhibiting hydrolysis.[17] Prevents potential oxidative degradation. |
| Moisture | Protect from humidity; store in a tightly sealed container with a desiccant. | The compound is described as hygroscopic.[17] Absorbed water can directly participate in ester hydrolysis. |
| Light | Protect from light; use amber vials or store in a dark place. | Prevents potential photolytic degradation of the aromatic ring system. |
| pH (in solution) | Maintain near-neutral pH if in solution for short-term use. | Avoids both acid- and base-catalyzed hydrolysis and minimizes the risk of racemization which is more prevalent at basic pH.[15] |
Handling: Use gloves and appropriate personal protective equipment.[18] When handling, minimize exposure to ambient air to prevent moisture uptake. For solution preparation, use anhydrous solvents where appropriate.
Analytical Workflow for Stability and Purity Assessment
A robust analytical program is required to validate the identity, purity, and stability of (R)-(-)-2-Chlorophenylglycine methyl ester. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.[19][]
Purity Assessment by HPLC
A reverse-phase HPLC method can be developed to separate the parent compound from potential degradation products, primarily the hydrolyzed carboxylic acid.
Protocol: Purity Analysis via RP-HPLC
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector at a wavelength appropriate for the chlorophenyl chromophore (e.g., 220 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Enantiomeric Purity by Chiral HPLC
Assessing enantiomeric purity is a critical quality control step and a regulatory expectation.[4][13] This requires a specialized chiral stationary phase (CSP) capable of separating the (R) and (S) enantiomers.[14][21]
Protocol: Enantiomeric Purity Analysis via Chiral HPLC
-
Column: A suitable Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like cellulose or amylose derivatives).
-
Mobile Phase: Typically a normal-phase solvent system like hexane/isopropanol or a polar organic mode with acetonitrile/methanol, often with additives to improve resolution.
-
Detection: UV detector.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and a racemic standard (if available) to confirm peak identification. The enantiomeric excess (% ee) is calculated from the peak areas of the (R) and (S) enantiomers.
Forced Degradation & Stability Study Workflow
To comprehensively understand the stability profile, a forced degradation study is essential. This involves subjecting the compound to stress conditions to identify likely degradation products and demonstrate the stability-indicating nature of the analytical methods.
Caption: Experimental workflow for a comprehensive stability assessment study.
Conclusion
The stability of (R)-(-)-2-Chlorophenylglycine methyl ester is governed by its susceptibility to hydrolysis and the critical need to maintain its enantiomeric integrity. Degradation can be effectively mitigated by strict control of storage conditions, specifically by minimizing exposure to moisture, heat, and non-neutral pH environments. Adherence to storage at 2-8°C under an inert, dry atmosphere is the most effective strategy for ensuring long-term stability. A robust analytical program utilizing both reverse-phase and chiral HPLC is essential for monitoring the purity and chiral identity of this critical pharmaceutical intermediate, ensuring it meets the high-quality standards required for drug development and manufacturing.
References
- Title: The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)
-
Title: 25.4: Synthesis of Amino Acids Source: Chemistry LibreTexts URL: [Link]
-
Title: Alpha amino acid synthesis (video) Source: Khan Academy URL: [Link]
-
Title: Guidance for Industry: Stereochemical Issues in Chiral Drug Development Source: Canada.ca URL: [Link]
-
Title: (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate Salt Source: Pharmaffiliates URL: [Link]
-
Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]
-
Title: Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson Source: Sketchy URL: [Link]
-
Title: 25.5: Reactions of Amino Acids Source: Chemistry LibreTexts URL: [Link]
-
Title: Proposed degradation pathways of the drug under different hydrolytic conditions. Source: ResearchGate URL: [Link]
-
Title: MSDS of (R)-(-)-2-Chlorophenylglycine methyl ester Source: Angene URL: [Link]
-
Title: Chiral Chromatography in Pharmaceutical Development: Cutting-Edge Applications and Trends Source: Journal of Analytical & Bioanalytical Techniques URL: [Link]
-
Title: 7 Essential Tips for Understanding Chiral Compounds in Your Research Projects Source: LinkedIn URL: [Link]
- Title: Chemical-enzyme method for preparing (S)
-
Title: The Significance of Chirality in Drug Design and Development Source: PMC - PubMed Central URL: [Link]
-
Title: HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride Source: SIELC Technologies URL: [Link]
-
Title: III Analytical Methods Source: Ministry of the Environment, Government of Japan URL: [Link]
- Title: Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation Source: Google Patents URL
- Title: Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester Source: Google Patents URL
-
Title: Degradation pathways of glycine. Source: ResearchGate URL: [Link]
-
Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) Source: Journal of Pharmaceutical Sciences URL: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. (R)-(-)-2-Chlorophenylglycine Methyl Ester Hydrochloride - SRIRAMCHEM [sriramchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. (R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER | 141109-16-2 [chemicalbook.com]
- 7. 141109-16-2 Cas No. | (R)-(-)-2-Chlorophenylglycine methyl ester | Matrix Scientific [matrixscientific.com]
- 8. (R)-(-)-2-Chlorophenylglycine methyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 9. (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate [sigmaaldrich.com]
- 10. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate Salt|141109-15-1|MSDS [dcchemicals.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. (S)-(+)-2-Chlorophenylglycine methyl ester | 141109-14-0 [chemicalbook.com]
- 18. capotchem.cn [capotchem.cn]
- 19. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 21. omicsonline.org [omicsonline.org]
A Senior Scientist's Guide to the Safe Handling of (R)-(-)-2-Chlorophenylglycine Methyl Ester: An SDS-Informed Technical Overview
Authored for Drug Development Professionals and Research Scientists
Introduction
(R)-(-)-2-Chlorophenylglycine methyl ester (CAS No. 141109-16-2) is a crucial chiral building block in modern medicinal chemistry.[1] Its primary significance lies in its role as a key intermediate in the synthesis of vital pharmaceuticals, most notably the antiplatelet agent clopidogrel.[2] While its utility in drug development is well-established, a comprehensive understanding of its safety profile and handling requirements is paramount for ensuring the well-being of laboratory personnel.
This guide moves beyond a cursory reading of a Safety Data Sheet (SDS). It is designed to provide an in-depth, scientifically grounded perspective on the safe handling, storage, and emergency management of this compound. A recurring and critical theme throughout the available safety literature is that the chemical, physical, and toxicological properties of this substance have not been thoroughly investigated.[3] This data gap necessitates a cautious and proactive approach, where established best practices in chemical hygiene are not just recommended, but essential. This document synthesizes available SDS information to create a framework for risk mitigation and responsible use in a research and development setting.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of a robust safety assessment. Key data for (R)-(-)-2-Chlorophenylglycine methyl ester are summarized below.
| Property | Value | Source(s) |
| CAS Number | 141109-16-2 | [3][4][5] |
| Molecular Formula | C₉H₁₀ClNO₂ | [4][5][6] |
| Molecular Weight | 199.63 g/mol | [1][5][6] |
| Physical Form | Solid | [6] |
| Vapor Pressure | 0.007 mmHg at 25°C | [1] |
| Storage Class | 11 - Combustible Solids | [6][7] |
Hazard Identification and Risk Assessment
Based on available SDS documentation, (R)-(-)-2-Chlorophenylglycine methyl ester is classified under the Globally Harmonized System (GHS) with the following primary hazards. It is crucial to note that while some suppliers simply label it as an "Irritant," a more detailed classification provides actionable information for implementing controls.[4]
-
Skin Irritation (Category 2): Direct contact may cause inflammation, redness, or discomfort.[8][9]
-
Serious Eye Irritation (Category 2/2A): Contact can result in significant eye irritation, pain, and potential damage if not addressed promptly.[8][9]
-
Specific Target Organ Toxicity - Single Exposure (STOT SE 3): The compound may cause respiratory irritation upon inhalation of its dust or aerosols.[3][8][9]
The causality behind these classifications dictates the necessary safety protocols. The risk of respiratory irritation, for instance, is directly linked to the compound's solid, often powdered, form, which can easily become airborne during handling. The following workflow illustrates a logical approach to risk assessment before any laboratory work commences.
Caption: Risk Assessment Workflow for Handling (R)-(-)-2-Chlorophenylglycine methyl ester.
Safe Handling and Engineering Controls
Given the identified hazards, particularly respiratory irritation, a proactive approach to exposure minimization is required. Standard laboratory benchtops are insufficient for handling this compound in its solid form.
Protocol 1: Standard Procedure for Weighing and Handling
This protocol is designed as a self-validating system; adherence to each step inherently minimizes the risks identified in the previous section.
-
Pre-Handling Verification:
-
Confirm that the designated chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Assemble all necessary Personal Protective Equipment (PPE) before approaching the chemical storage area. This includes:
-
-
Chemical Handling:
-
Causality: To mitigate the STOT SE 3 respiratory hazard, all manipulations of the solid compound (weighing, transferring, preparing solutions) MUST be performed within the fume hood.[3][10]
-
Place the container, a tared weigh boat, and necessary spatulas inside the hood.
-
Handle the container and transfer the solid gently to avoid generating airborne dust.
-
Close the primary container tightly immediately after dispensing the required amount.
-
-
Post-Handling Procedures:
-
Wipe down the spatula and any surfaces inside the fume hood with a damp cloth to collect residual dust.
-
Carefully remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated hazardous waste container.[10]
-
Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[8][10][11]
-
Storage and Chemical Incompatibility
Proper storage is critical for maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[3][8][10] The container must be kept tightly closed to prevent moisture uptake and potential degradation.[3][8][10]
-
Incompatible Materials: Segregate this compound from the following chemical classes to prevent potentially hazardous reactions:
Causality: The amino and ester functional groups in the molecule present potential reactivity with these substances. For example, acids can protonate the amine, potentially leading to an exothermic reaction, while strong oxidizers could lead to uncontrolled decomposition.
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an exposure or spill is critical. All personnel handling this compound must be familiar with these procedures.
Protocol 2: Emergency Response to Personnel Exposure
Caption: Logical Flow for Responding to an Exposure Event.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][10] Remove any contaminated clothing.[8][11] If irritation persists, seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][10][11] Remove contact lenses if present and easy to do.[8][11] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air.[3][10][11] If the person is not breathing, begin artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3][8][10] Rinse the mouth thoroughly with water and consult a physician.[3]
Protocol 3: Small-Scale Laboratory Spill Cleanup
-
Evacuate and Ventilate: Ensure adequate ventilation and restrict access to the immediate spill area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[10]
-
Contain and Absorb: Gently cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Causality: This is crucial to prevent the solid from becoming airborne. Do not dry sweep.[9][10]
-
Collect: Carefully scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[3][9][10]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with institutional and local regulations.[11]
Fire and Decomposition Hazards
While not highly flammable, the compound is a combustible solid.[6][7]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][8][10]
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce highly toxic and irritating gases, including:
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][8][10]
Toxicological and Ecological Profile: Acknowledging the Gaps
A key aspect of trustworthiness in scientific practice is acknowledging the limits of available data. For (R)-(-)-2-Chlorophenylglycine methyl ester, the toxicological and ecological profiles are largely incomplete.
-
Acute Toxicity: No data available.[3]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[3]
-
Germ Cell Mutagenicity: No data available.[3]
-
Reproductive Toxicity: No data available.[3]
-
Ecological Data: Information on toxicity, persistence, and bioaccumulation is not available.[3] Therefore, the product must not be allowed to enter drains or the environment.[10]
Authoritative Insight: The absence of comprehensive toxicological data does not imply safety. In a research and drug development context, such data gaps demand that the compound be handled as potentially hazardous. The established GHS classifications for irritation should be considered the minimum known hazards. All handling procedures must be based on the principle of minimizing all potential routes of exposure.
Conclusion
(R)-(-)-2-Chlorophenylglycine methyl ester is an indispensable tool for the pharmaceutical industry. However, its safe use hinges on a clear-eyed assessment of its known hazards and an abundance of caution regarding its unknown toxicological properties. The core safety directive is the prevention of direct contact and inhalation. This is achieved through the consistent use of engineering controls (chemical fume hood), appropriate PPE, and adherence to meticulous handling and storage protocols. By integrating this guidance into standard operating procedures, research and development professionals can leverage the synthetic utility of this compound while upholding the highest standards of laboratory safety.
References
-
MSDS of (R)-(-)-2-Chlorophenylglycine methyl ester. [Link]
-
Material Safety Data Sheet - HIMEDIA. [Link]
-
Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem - NIH. [Link]
- CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google P
Sources
- 1. Page loading... [guidechem.com]
- 2. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 3. capotchem.cn [capotchem.cn]
- 4. 141109-16-2 Cas No. | (R)-(-)-2-Chlorophenylglycine methyl ester | Matrix Scientific [matrixscientific.com]
- 5. scbt.com [scbt.com]
- 6. (R)-(-)-2-Chlorophenylglycine methyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 7. (R)-(-)-2-Chlorophenylglycine methyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. himediadownloads.com [himediadownloads.com]
- 11. fishersci.com [fishersci.com]
A Researcher's Guide to Sourcing (R)-(-)-2-Chlorophenylglycine Methyl Ester for Pharmaceutical Development
Introduction: The Critical Role of Chiral Purity in Drug Synthesis
(R)-(-)-2-Chlorophenylglycine methyl ester (CAS RN: 141109-16-2) is a non-proteinogenic amino acid derivative of significant interest in the pharmaceutical industry.[1] Its primary application lies in its role as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise stereochemistry of this intermediate is paramount, as the biological activity and safety profile of the final drug product are often contingent on a single enantiomer. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing of high-purity (R)-(-)-2-Chlorophenylglycine methyl ester, ensuring the integrity and success of your research and development endeavors.
Part 1: Strategic Supplier Selection: A Multi-faceted Approach
The selection of a commercial supplier for a critical chiral intermediate extends beyond a simple price comparison. For a compound like (R)-(-)-2-Chlorophenylglycine methyl ester, where enantiomeric purity is non-negotiable, a rigorous evaluation of potential vendors is essential. The following workflow outlines a systematic approach to supplier qualification.
Caption: A workflow for the strategic selection of a chemical supplier.
Key Evaluation Criteria:
-
Purity and Enantiomeric Excess (ee%): The Certificate of Analysis (CoA) is the most critical document in your evaluation. Look for a guaranteed purity of ≥98%, but more importantly, an enantiomeric excess of ≥99%. Some suppliers may offer different grades, so be sure to select the one that meets the stringent requirements of your synthesis.
-
Analytical Data Transparency: A reputable supplier will provide detailed information on the analytical methods used to determine purity and enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining ee%. The CoA should ideally include a copy of the chromatogram. Be cautious of suppliers who do not provide comprehensive analytical data. For instance, some listings from major suppliers like Sigma-Aldrich may explicitly state that analytical data is not collected for certain products, which may be unsuitable for GMP or late-stage development projects.
-
Salt Form: (R)-(-)-2-Chlorophenylglycine methyl ester can be supplied as the free base or as a salt, such as hydrochloride or tartrate.[2] The salt form can offer improved stability and handling properties. Ensure that the chosen form is compatible with your downstream synthetic steps.
-
Lot-to-Lot Consistency: For long-term projects and eventual scale-up, inquire about the supplier's ability to provide material with consistent purity and impurity profiles from batch to batch. A robust quality management system, such as ISO 9001 certification, is a good indicator of a supplier's commitment to quality.
Part 2: Commercial Supplier Landscape
Several chemical suppliers offer (R)-(-)-2-Chlorophenylglycine methyl ester and its derivatives. The following table provides a comparative summary based on publicly available information. Note: Availability, specifications, and pricing are subject to change and should be verified directly with the supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Notes |
| Sigma-Aldrich | (R)-(-)-2-Chlorophenylglycine methyl ester | 141109-16-2 | C₉H₁₀ClNO₂ | May not include detailed analytical data for all product listings. |
| Santa Cruz Biotechnology | (R)-(−)-2-Chlorophenylglycine methyl ester | 141109-16-2 | C₉H₁₀ClNO₂ | Often used for proteomics research.[1] |
| Matrix Scientific | (R)-(-)-2-Chlorophenylglycine methyl ester | 141109-16-2 | C₉H₁₀ClNO₂ | A specialized supplier of building blocks for chemical synthesis.[3] |
| SRIRAMCHEM | (R)-(-)-2-Chlorophenylglycine Methyl Ester Hydrochloride | 212838-70-5 | C₉H₁₀ClNO₂ · HCl | Offered as a pharmaceutical reference standard.[2] |
Part 3: Handling, Storage, and Quality Control
Upon receipt of (R)-(-)-2-Chlorophenylglycine methyl ester, proper handling and storage are crucial to maintain its integrity.
Recommended Storage Conditions:
-
Temperature: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Some suppliers suggest storage at +4°C.
-
Inert Atmosphere: As with many amino acid derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation from oxidation and moisture.
In-house Quality Control:
It is best practice to perform in-house quality control on a small sample of the newly acquired material, even from a trusted supplier.
-
Identity Verification: A simple ¹H NMR or Mass Spectrometry analysis can confirm the identity of the compound.
-
Purity Confirmation: An initial HPLC analysis will verify the purity stated on the CoA. For chiral compounds, it is highly recommended to have an established in-house chiral HPLC method to confirm the enantiomeric excess.
Part 4: Experimental Protocol: A Sample Application
(R)-(-)-2-Chlorophenylglycine methyl ester is a versatile intermediate. A common application is its use in peptide synthesis or the formation of amide bonds. The following is a representative protocol for an N-acylation reaction.
N-Boc Protection of (R)-(-)-2-Chlorophenylglycine methyl ester
This protocol describes the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, a common step in peptide synthesis.
Materials:
-
(R)-(-)-2-Chlorophenylglycine methyl ester
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (R)-(-)-2-Chlorophenylglycine methyl ester (1.0 eq) in DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Caption: A typical workflow for the N-Boc protection of an amino ester.
Conclusion
The successful integration of (R)-(-)-2-Chlorophenylglycine methyl ester into a synthetic workflow begins with the judicious selection of a commercial supplier. By prioritizing comprehensive analytical data, understanding the nuances of different product grades and salt forms, and implementing robust in-house quality control, researchers can mitigate risks and ensure the reproducibility of their results. This strategic approach to sourcing is a cornerstone of efficient and successful pharmaceutical research and development.
References
-
Clinivex. (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate Salt. [Link]
Sources
A Senior Application Scientist's Guide to (R)-(-)-2-Chlorophenylglycine Methyl Ester in Modern Chiral Synthesis
Abstract
In the landscape of pharmaceutical development and fine chemical manufacturing, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often exclusive to a single enantiomer, rendering the other inactive or, in some cases, deleterious. This guide provides an in-depth technical exploration of (R)-(-)-2-Chlorophenylglycine methyl ester, a pivotal chiral building block. We will dissect its synthesis, resolution, and critical applications, with a particular focus on its role in the synthesis of major pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic strategies.
The Imperative of Chirality in Drug Design
Chirality is a fundamental principle in drug design and development. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The use of single-enantiomer drugs has become a regulatory and scientific standard, driving the need for robust and efficient methods to access enantiopure starting materials and intermediates. Non-proteinogenic amino acids, such as derivatives of phenylglycine, are particularly valuable in this context. (R)-(-)-2-Chlorophenylglycine methyl ester (C₉H₁₀ClNO₂) stands out as a crucial intermediate, primarily due to its role in the synthesis of blockbuster drugs where the specific stereochemistry it provides is essential for therapeutic efficacy[1].
Table 1: Physicochemical Properties of (R)-(-)-2-Chlorophenylglycine Methyl Ester
| Property | Value | Source |
| CAS Number | 141109-16-2 | [1][2][3] |
| Molecular Formula | C₉H₁₀ClNO₂ | [4] |
| Molecular Weight | 199.63 g/mol | [1][4] |
| Appearance | Solid / White to off-white crystalline powder | [4][5] |
| Chirality | (R)-enantiomer | [1] |
| InChI Key | UTWOZNRDJNWTPS-MRVPVSSYSA-N | [4] |
Synthesis and Enantiomeric Resolution: Crafting the Chiral Building Block
The journey to obtaining the enantiomerically pure (R)-ester begins with the synthesis of its racemic precursor, DL-2-(2-Chlorophenyl)glycine, followed by a critical resolution step.
Synthesis of Racemic 2-Chlorophenylglycine
The most common and industrially scalable method for producing the racemic amino acid is a variation of the Strecker synthesis. This three-component reaction utilizes 2-chlorobenzaldehyde, a cyanide source (like sodium cyanide), and an ammonia source (like ammonium hydrogencarbonate)[6][7][8]. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the racemic amino acid[7][8].
While effective, this pathway involves highly toxic reagents like sodium cyanide, posing significant safety and environmental challenges. Alternative routes, such as those using chloroform and a phase-transfer catalyst, have been developed to mitigate these risks by avoiding the use of cyanide[9].
Enantiomeric Resolution: Isolating the (R)-Enantiomer
With the racemic mixture in hand, the crucial step is the separation of the desired (R)-enantiomer from its (S)-counterpart. Several methodologies are employed, ranging from classical chemical resolution to more modern chemo-enzymatic approaches.
This technique relies on the diastereoselective crystallization of salts formed between the racemic amino acid and a chiral resolving agent. For 2-chlorophenylglycine, (+)-camphor-10-sulfonic acid (CSA) or tartaric acid are commonly used[6][10]. For instance, when racemic 2-chlorophenylglycine is treated with D-camphor sulfonic acid, the S(+)-enantiomer preferentially crystallizes as a diastereomeric salt, leaving the mother liquor enriched with the desired R(-)-enantiomer[6]. The (R)-enantiomer can then be isolated from this enriched solution.
Enzymatic methods offer a greener and highly selective alternative. A prominent strategy involves the acylation of the racemic amino acid, followed by stereoselective hydrolysis catalyzed by an enzyme. For example, racemic N-phenylacetyl-2-chlorophenylglycine can be subjected to hydrolysis by immobilized penicillin acylase[11][12]. The enzyme selectively hydrolyzes the N-acyl group from the (S)-enantiomer to give (S)-2-chlorophenylglycine, leaving the (R)-N-phenylacetyl-2-chlorophenylglycine untouched[11][12]. The two compounds can then be easily separated. The undesired (S)-enantiomer's precursor can be racemized and recycled, improving the overall process economy[10][12].
More advanced biocatalytic routes involve the direct enantioselective amination of a prochiral keto acid, (2-chlorophenyl)glyoxylic acid, using an engineered leucine dehydrogenase to produce (S)-2-chlorophenylglycine with high efficiency[13][14]. While this specific example produces the (S)-enantiomer, it highlights the power of biocatalysis in generating these chiral intermediates.
The final step is the esterification of the resolved (R)-2-chlorophenylglycine, typically by reacting it with methanol in the presence of an acid catalyst like thionyl chloride (SOCl₂) or sulfuric acid, to yield the target molecule, (R)-(-)-2-Chlorophenylglycine methyl ester[9][15].
Figure 1: General workflow for the synthesis and resolution of (R)-(-)-2-Chlorophenylglycine methyl ester.
Core Application: Keystone Intermediate for Clopidogrel
The primary and most significant application of (R)-(-)-2-Chlorophenylglycine methyl ester is as a key chiral intermediate in the synthesis of the antiplatelet agent Clopidogrel[10][13][16]. Clopidogrel's therapeutic activity resides almost exclusively in its (S)-enantiomer[17]. The synthesis builds the final molecule around the chiral center provided by the phenylglycine derivative.
The synthetic pathway generally involves the reaction of (R)-(-)-2-Chlorophenylglycine methyl ester with a thienopyridine derivative. It is important to note that the stereochemistry undergoes an inversion during the synthesis of Clopidogrel, meaning the (R)-ester is used to produce the (S)-drug. This is a critical detail in the retrosynthetic analysis and process design. The high enantiomeric purity of the starting ester is essential, as it directly translates to the enantiomeric excess (ee) of the final active pharmaceutical ingredient (API)[17].
Figure 2: Role as a building block in (S)-Clopidogrel synthesis.
Beyond Clopidogrel, this chiral building block is valuable for creating other pharmaceutical compounds where a stereodefined α-amino acid moiety is required, including certain antihypertensive agents and selective serotonin reuptake inhibitors (SSRIs)[1].
Role as a Chiral Auxiliary
While its primary role is as a chiral building block, phenylglycine derivatives can also function as chiral auxiliaries[18][19]. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed. In the context of (R)-(-)-2-Chlorophenylglycine methyl ester, the ester group can be attached to a molecule to direct a subsequent reaction, such as an enolate alkylation or a Diels-Alder reaction, before being cleaved off. This approach leverages the steric hindrance of the chlorophenyl group to control the facial selectivity of an incoming reagent[18].
Experimental Protocols: A Practical Guide
The following protocols are illustrative and synthesized from established methodologies. They should be adapted and optimized based on specific laboratory conditions and safety protocols.
Protocol 1: Chemo-Enzymatic Resolution of (R,S)-N-phenylacetyl-2-chlorophenylglycine
This protocol is based on the highly selective nature of penicillin acylase[11][12].
Materials:
-
(R,S)-N-phenylacetyl-2-chlorophenylglycine
-
Immobilized penicillin acylase
-
Ammonia solution
-
Concentrated Hydrochloric Acid
-
Deionized water
-
Reaction vessel with pH and temperature control
Methodology:
-
Suspension: Suspend (R,S)-N-phenylacetyl-2-chlorophenylglycine (e.g., 91.2 g, 0.3 mol) in deionized water (600 mL) in the reaction vessel[11].
-
pH Adjustment: Adjust the pH of the suspension to 8.0 using an ammonia solution while stirring[11].
-
Enzyme Addition: Add immobilized penicillin acylase (e.g., 18.3 g) to the mixture[11].
-
Reaction: Maintain the reaction at 30°C and pH 8.0 for approximately 12 hours, or until monitoring (e.g., by HPLC) shows ~50% conversion[11]. The enzyme will selectively hydrolyze the (S)-enantiomer.
-
Enzyme Removal: Stop the reaction and remove the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.
-
Isolation of (R)-Enantiomer: Adjust the filtrate pH to 1-2 with concentrated HCl. This will precipitate the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine. Filter the solid, wash with hot water, and dry to obtain the product[11].
-
Isolation of (S)-Enantiomer (Byproduct): The remaining filtrate contains the (S)-2-chlorophenylglycine. It can be isolated by concentrating the solution and adjusting the pH to its isoelectric point to precipitate the amino acid[11].
Protocol 2: Esterification to (R)-(-)-2-Chlorophenylglycine Methyl Ester Hydrochloride
This protocol describes the conversion of the resolved amino acid to its methyl ester hydrochloride salt[11][15].
Materials:
-
(R)-2-chlorophenylglycine (or its N-acyl precursor followed by deprotection)
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Ice bath
-
Rotary evaporator
Methodology:
-
Suspension: Suspend the resolved (R)-2-chlorophenylglycine (e.g., 0.1 mol) in anhydrous methanol (200 mL) in a flask equipped with a stir bar and a dropping funnel[11].
-
Cooling: Cool the suspension in an ice bath to 0-5°C.
-
Reagent Addition: Add thionyl chloride (SOCl₂) dropwise to the stirring suspension over 30-60 minutes. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 5-6 hours, or until completion as monitored by TLC or HPLC[11].
-
Isolation: Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting solid is the hydrochloride salt of (R)-(-)-2-Chlorophenylglycine methyl ester[11][15].
-
Purification (Optional): The crude product can be recrystallized from a suitable solvent system like methanol/ether if necessary[9].
Conclusion and Future Outlook
(R)-(-)-2-Chlorophenylglycine methyl ester is more than just an intermediate; it is an enabling tool in asymmetric synthesis. Its primary role in the production of Clopidogrel has cemented its importance in the pharmaceutical industry[10][20]. The ongoing development of more efficient and sustainable synthetic routes, particularly chemo-enzymatic and biocatalytic methods, continues to enhance its value[12][13][14]. For scientists and researchers, a thorough understanding of the synthesis, resolution, and application of this chiral building block is essential for the innovation of new synthetic pathways and the development of next-generation chiral therapeutics.
References
- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- (R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER 141109-16-2 wiki. Guidechem.
- Optimizing Clopidogrel Synthesis: The Role of Chiral Intermedi
- Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis.
- (R)-(-)-2-Chlorophenylglycine methyl ester. Sigma-Aldrich.
- Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
- CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
- DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
- Chemo-enzymatic approach to the synthesis of the antithrombotic clopidogrel.
- Synthetic Improvements in the Preparation of Clopidogrel. American Chemical Society.
- Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids. MDPI.
- Synthetic Improvements in the Preparation of Clopidogrel | Request PDF.
- Research progress in synthesis of clopidogrel.
- Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel. University of Groningen.
- (R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER | 141109-16-2. ChemicalBook.
- DL-2-(2-Chlorophenyl)glycine CAS 141196-64-7. Sinocure Chemical Group.
- 141109-16-2((R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER) Product Description. ChemicalBook.
- CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
- Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers. Scimplify.
- (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace.
- (R)-(-)-2-Chlorophenylglycine methyl ester.
- Development of a new chemo-enzymatic catalytic route for synthesis of (S)- 2-chlorophenylglycine. PubMed.
- Chiral auxiliary. Wikipedia.
- 2-(2-Chlorophenyl)glycine. ChemicalBook.
Sources
- 1. Page loading... [guidechem.com]
- 2. (R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER | 141109-16-2 [chemicalbook.com]
- 3. 141109-16-2 Cas No. | (R)-(-)-2-Chlorophenylglycine methyl ester | Matrix Scientific [matrixscientific.com]
- 4. (R)-(-)-2-Chlorophenylglycine methyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 9. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 10. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 11. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a new chemo-enzymatic catalytic route for synthesis of (S)- 2-chlorophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.rug.nl [pure.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. scispace.com [scispace.com]
- 19. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of (R)-(-)-2-Chlorophenylglycine Methyl Ester in Asymmetric Pharmaceutical Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Abstract
(R)-(-)-2-Chlorophenylglycine methyl ester (CAS 141109-16-2) is a pivotal chiral building block in modern pharmaceutical development.[1][2] Its significance is most pronounced in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where precise stereochemistry is paramount for therapeutic efficacy and safety. This document provides an in-depth guide for researchers and drug development professionals on the application of this intermediate, with a primary focus on its role in the manufacturing pathway of the blockbuster antiplatelet agent, Clopidogrel. We will explore the causality behind synthetic choices, present validated protocols for resolution and racemization, and detail its use in key synthetic transformations, thereby offering a comprehensive framework for its practical implementation.
Introduction: The Imperative of Chirality in Drug Design
In pharmaceutical science, the three-dimensional arrangement of atoms in a drug molecule can drastically alter its pharmacological and toxicological profile. For chiral drugs, often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects. Consequently, the synthesis of single-enantiomer drugs is a cornerstone of modern drug development.
(R)-(-)-2-Chlorophenylglycine methyl ester and its enantiomer, (S)-(+)-2-chlorophenylglycine methyl ester, are non-proteinogenic amino acid derivatives that serve as critical starting materials for several APIs.[3] The (S)-enantiomer is the direct precursor for the synthesis of (S)-Clopidogrel.[4] However, the synthesis and resolution processes invariably involve the (R)-enantiomer. Understanding the handling, resolution, and potential for racemization and recycling of (R)-(-)-2-Chlorophenylglycine methyl ester is therefore not merely an academic exercise but a critical aspect of developing an economically viable and efficient large-scale synthesis.
Physicochemical Properties & Handling
Proper handling and storage are crucial to maintain the enantiomeric integrity of the material, as the free amino acid ester can be sensitive to racemization.[5]
| Property | Value | Reference |
| CAS Number | 141109-16-2 | [1][2][6] |
| Molecular Formula | C₉H₁₀ClNO₂ | [2] |
| Molecular Weight | 199.64 g/mol | [2] |
| Appearance | Pale oil or solid | [5] |
| Hazard | Irritant. May cause an allergic skin reaction. Causes serious eye irritation. | [2] |
| Storage | Store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. Keep away from moisture and oxidizing agents. | General Lab Practice |
Expert Insight: The primary challenge with this intermediate is its propensity to racemize, particularly in its free base form.[5] For long-term storage or use in subsequent steps where stereochemical purity is critical, it is often handled as a stable salt, such as the hydrochloride[5] or tartrate salt.[7]
Core Application: The Synthesis of (S)-Clopidogrel
The antiplatelet drug Clopidogrel (Plavix®) is a thieno[3,2-c]pyridine derivative whose therapeutic activity resides exclusively in the (S)-enantiomer.[8][9] Industrial syntheses often begin with racemic 2-chlorophenylglycine, which is esterified to produce the racemic methyl ester.[7] The subsequent crucial step is the resolution of these enantiomers. This process yields the desired (S)-(+)-ester for the main synthesis line and the "undesired" (R)-(-)-ester.
An efficient manufacturing process cannot discard half of its key intermediate. Therefore, a robust racemization protocol for the (R)-(-)-ester is implemented to convert it back to the racemate, which can be re-introduced into the resolution process. This recycling loop is fundamental to the process's economic viability.
Caption: Workflow of Clopidogrel synthesis highlighting the resolution and recycling loop.
Experimental Protocols
The following protocols are representative methodologies derived from established literature and patents. Researchers must adapt and optimize these procedures based on their specific laboratory conditions and scale.
Protocol 1: Chiral Resolution of Racemic (±)-2-Chlorophenylglycine Methyl Ester
Objective: To separate the (S)-(+) and (R)-(-) enantiomers from the racemic mixture using a chiral resolving agent. This protocol is based on classical resolution principles using diastereomeric salt formation.[7]
Materials and Reagents:
| Reagent | CAS Number | Purpose |
| (±)-2-Chlorophenylglycine Methyl Ester | 141196-64-7 (for racemate) | Substrate |
| L-(+)-Tartaric Acid | 87-69-4 | Chiral Resolving Agent |
| Methanol (Anhydrous) | 67-56-1 | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Base for neutralization |
| Dichloromethane (DCM) | 75-09-2 | Extraction Solvent |
Methodology:
-
Salt Formation: Dissolve racemic (±)-2-chlorophenylglycine methyl ester (1.0 eq) in anhydrous methanol at approximately 50-60°C. In a separate flask, dissolve L-(+)-tartaric acid (0.5-0.6 eq) in a minimal amount of warm methanol.
-
Crystallization: Slowly add the tartaric acid solution to the ester solution with stirring. Allow the mixture to cool gradually to room temperature, and then cool further in an ice bath (0-5°C) for several hours to facilitate the crystallization of the (R)-(-)-ester tartrate salt, which is typically less soluble.
-
Causality: The formation of diastereomeric salts ((R)-ester-(L)-tartrate and (S)-ester-(L)-tartrate) creates two new compounds with different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization.
-
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. The solid product is the enriched (R)-(-)-2-chlorophenylglycine methyl ester tartrate salt. The mother liquor is enriched in the (S)-(+)-enantiomer.
-
Liberation of Free Ester: To recover the free (R)-(-)-ester, suspend the tartrate salt in a mixture of water and dichloromethane.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is between 7.0-7.5.[10] This neutralizes the tartaric acid and liberates the free amino ester.
-
Extraction: Separate the organic (DCM) layer. Extract the aqueous layer two more times with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-(-)-2-chlorophenylglycine methyl ester as an oil.
-
Validation: Determine the enantiomeric excess (ee) of the product using Chiral HPLC.
Caption: Workflow for the chiral resolution of the racemic ester.
Protocol 2: Racemization of (R)-(-)-2-Chlorophenylglycine Methyl Ester
Objective: To convert the enantiomerically enriched (R)-(-)-ester back into the racemic mixture for re-entry into the resolution process, maximizing atom economy.
Materials and Reagents:
| Reagent | CAS Number | Purpose |
| (R)-(-)-2-Chlorophenylglycine Methyl Ester | 141109-16-2 | Substrate |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Racemization Agent |
| Methanol (Anhydrous) | 67-56-1 | Solvent |
| tert-Butyl methyl ether (TBME) | 1634-04-4 | Anti-solvent for precipitation |
Methodology:
-
Esterification/Racemization Setup: Add (R)-(-)-2-chlorophenylglycine (if starting from the acid) or the free ester to anhydrous methanol in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.[5]
-
Addition of Reagent: Cool the mixture in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise.[5]
-
Causality: Thionyl chloride reacts with methanol to form HCl and methyl sulfite in situ. The acidic conditions (HCl) catalyze the protonation of the amine and, more importantly, facilitate the reversible enolization at the chiral alpha-carbon, which is the mechanism for racemization. Heating accelerates this equilibrium.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.[5] The progress of racemization can be monitored by polarimetry (the optical rotation should approach zero) or by chiral HPLC.
-
Isolation: After the reaction is complete, cool the mixture and reduce the volume of methanol by about 20% via rotary evaporation.
-
Precipitation: Pour the concentrated reaction mixture into cold tert-butyl methyl ether (TBME) with stirring. The racemic ester hydrochloride salt will precipitate as a white solid.[5]
-
Collection: Collect the solid by vacuum filtration, wash with cold TBME, and dry under vacuum. The resulting (±)-2-chlorophenylglycine methyl ester hydrochloride can be neutralized and re-subjected to the resolution protocol.
Protocol 3: Chemo-enzymatic Synthesis of (S)-2-chlorophenylglycine methyl ester
Objective: To leverage the high selectivity of enzymes for an alternative, environmentally friendly resolution method to obtain the (S)-enantiomer. This method resolves an N-acylated precursor.[8][9]
Materials and Reagents:
| Reagent | CAS Number | Purpose |
| (R,S)-N-phenylacetyl-2-chlorophenylglycine | N/A | Substrate |
| Immobilized Penicillin Acylase | 9014-06-6 | Biocatalyst |
| Ammonia solution | 1336-21-6 | pH adjustment |
| Methanol, Thionyl Chloride | As above | Esterification |
Methodology:
-
Enzymatic Hydrolysis: Suspend (R,S)-N-phenylacetyl-2-chlorophenylglycine in water and adjust the pH to ~8.0 with ammonia solution. Add immobilized penicillin acylase and stir the mixture at 30°C for 12-24 hours.[8][9]
-
Causality: The penicillin acylase enzyme selectively hydrolyzes the phenylacetyl group from the (S)-enantiomer, leaving the (R)-N-phenylacetyl-2-chlorophenylglycine unreacted. This is a kinetic resolution.
-
-
Separation: Remove the immobilized enzyme by filtration (it can be recycled). Adjust the filtrate to an acidic pH (1-2) with HCl to precipitate the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine, which is removed by filtration.
-
Isolation of (S)-acid: Concentrate the remaining filtrate and adjust to the isoelectric point to precipitate the desired (S)-2-chlorophenylglycine.[9]
-
Esterification: Convert the isolated (S)-2-chlorophenylglycine to its methyl ester hydrochloride using the thionyl chloride/methanol method described in Protocol 2 (but without the extended heating for racemization). A reaction time of 5 hours at room temperature is typically sufficient.[8]
-
Liberation: The resulting (S)-ester hydrochloride can be used directly or neutralized to the free base as described in Protocol 1 for the subsequent coupling reaction.
Conclusion
(R)-(-)-2-Chlorophenylglycine methyl ester is a fundamentally important, yet often overlooked, component in the synthesis of (S)-Clopidogrel. While its enantiomer is on the direct synthetic pathway, the efficient management of the (R)-isomer through high-fidelity resolution and quantitative racemization for recycling is what defines a successful and sustainable manufacturing process. The protocols and insights provided herein offer a robust foundation for researchers to effectively utilize this chiral intermediate, ensuring high enantiomeric purity in the final active pharmaceutical ingredient.
References
-
Noorduin, W. L., et al. (2009). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery. University of Groningen. Retrieved from [Link]
-
Patsnap Eureka. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Retrieved from [Link]
- Google Patents. (n.d.). CN101747219A - Synthesis of clopidogrel impurity intermediate.
-
Maffrand, J.-P., et al. (n.d.). Clopidogrel bisulfate, Clopidogrel hydrogensulfate. Drug Synthesis Database. Retrieved from [Link]
- Google Patents. (n.d.). CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
- Google Patents. (n.d.). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- Google Patents. (n.d.). DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
-
Patsnap Eureka. (n.d.). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Retrieved from [Link]
-
Pérez-Fuertes, Y., et al. (2007). Clopidogrel Hydrogen Sulfate. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 141109-16-2,(R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER. Retrieved from [Link]
-
Arora, G., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. PubMed Central. Retrieved from [Link]
-
Di Micco, S., et al. (2024). Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. Retrieved from [Link]
-
LookChem. (n.d.). 141109-16-2 Usage. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 141109-16-2 Cas No. | (R)-(-)-2-Chlorophenylglycine methyl ester | Matrix Scientific [matrixscientific.com]
- 3. Cas 141109-16-2,(R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER | lookchem [lookchem.com]
- 4. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. (R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER | 141109-16-2 [chemicalbook.com]
- 7. Clopidogrel bisulfate, Clopidogrel hydrogensulfate, DV-7314, SR-25990C, Iscover, Plavix-药物合成数据库 [drugfuture.com]
- 8. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 10. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
Application Notes & Protocols: (R)-(-)-2-Chlorophenylglycine Methyl Ester as a Premier Chiral Building Block in Pharmaceutical Synthesis
Prepared by: Senior Application Scientist, Synthesis Division
Abstract
(R)-(-)-2-Chlorophenylglycine methyl ester (CAS No: 141109-16-2) has emerged as a chiral building block of significant industrial and academic interest. Its stereodefined structure, featuring an α-amino acid core with an ortho-chlorinated phenyl ring, makes it a valuable precursor for the enantioselective synthesis of a range of pharmacologically active molecules.[1][] This document provides an in-depth guide to the application of this intermediate, with a primary focus on its pivotal role in the synthesis of the antiplatelet agent Clopidogrel.[3][4] We will explore the strategic considerations behind its use, provide detailed, field-tested protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this versatile molecule.
Introduction: The Strategic Value of (R)-(-)-2-Chlorophenylglycine Methyl Ester
Chirality is a fundamental principle in modern drug design, as the stereochemistry of a molecule dictates its interaction with chiral biological targets like enzymes and receptors.[] (R)-(-)-2-Chlorophenylglycine methyl ester serves as a classic example of a chiral pool starting material, where a readily available, enantiomerically pure compound is used to introduce a specific stereocenter into a target molecule, obviating the need for challenging asymmetric synthesis or costly chiral resolution steps later in the synthetic sequence.[5][6]
The primary utility of this building block is derived from two key structural features:
-
The (R)-Stereocenter: The amine-bearing chiral carbon provides a fixed stereochemical anchor for building the final active pharmaceutical ingredient (API).
-
The 2-Chlorophenyl Group: This moiety is a common pharmacophore that contributes to the binding affinity and overall pharmacological profile of the final drug product.[1]
Its most prominent application is in the industrial-scale synthesis of (S)-Clopidogrel, a thienopyridine derivative that acts as a P2Y12 receptor antagonist to inhibit platelet aggregation.[4][7] The entire stereochemistry of the final drug hinges on the chirality of this starting material.
Physicochemical and Safety Data
A comprehensive understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Source(s) |
| Chemical Formula | C9H10ClNO2 | Guidechem[1] |
| Molecular Weight | 199.63 g/mol | Guidechem[1] |
| CAS Number | 141109-16-2 | Guidechem[1] |
| Appearance | Pale oil or solid (depending on purity) | University of Groningen[7] |
| Optical Rotation [α]D20 | -85° to +5° (c=1 in methanol) - Note: Value for the enriched (R)-enantiomer mixture | Google Patents[4] |
| Vapour Pressure | 0.007 mmHg at 25°C | Guidechem[1] |
Safety Profile:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Always consult the full Safety Data Sheet (SDS) before handling.
Core Application: Synthesis of (S)-Clopidogrel
The synthesis of Clopidogrel represents the most significant industrial application of (R)-(-)-2-Chlorophenylglycine methyl ester. The key transformation is a condensation reaction with a tetrahydrothienopyridine moiety. It is important to note that while the starting material is the (R)-enantiomer, the final Clopidogrel product is the (S)-enantiomer. This is a matter of Cahn-Ingold-Prelog priority rules changing due to the introduction of the thienopyridine group, not an inversion of the stereocenter.
Synthetic Strategy Overview
The overall strategy involves the nucleophilic substitution of a leaving group on the tetrahydrothienopyridine backbone by the amino group of the (R)-(-)-2-Chlorophenylglycine methyl ester. This forms the crucial C-N bond and sets the final stereochemistry of the drug.
Detailed Experimental Protocol: Condensation and Salt Formation
This protocol is a synthesized representation based on established patent literature and academic publications.[4][7] It is intended for experienced synthetic chemists. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
(R)-(-)-2-Chlorophenylglycine methyl ester (1.0 eq)
-
2-(2-Bromoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide (1.0 eq)
-
Diisopropylethylamine (DIPEA) or similar non-nucleophilic base (2.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Sulfuric acid (H₂SO₄)
-
Acetone
Protocol Steps:
-
Reaction Setup:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (R)-(-)-2-Chlorophenylglycine methyl ester (1.0 eq) and 2-(2-bromoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide (1.0 eq).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.
-
Begin stirring the suspension under a nitrogen atmosphere.
-
-
Base Addition and Condensation:
-
Slowly add diisopropylethylamine (DIPEA, 2.5 eq) to the stirring suspension at room temperature. The base is crucial for neutralizing the hydrobromide salt of the thienopyridine and the HBr generated during the nucleophilic substitution.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-8 hours).
-
-
Work-up and Isolation of Clopidogrel Base:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. This removes any remaining acidic species and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude (S)-Clopidogrel base, typically as an oil.[7]
-
-
Purification (Optional, if required):
-
If necessary, the crude oil can be purified by column chromatography on silica gel, though for industrial processes, this step is often avoided by ensuring high conversion and proceeding directly to salt formation.
-
-
Formation of the Bisulfate Salt:
-
Dissolve the crude (S)-Clopidogrel base in acetone.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise with vigorous stirring.
-
The (S)-Clopidogrel bisulfate salt will precipitate as a white solid.
-
Continue stirring in the ice bath for 1-2 hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum to yield the final API product.
-
Rationale and Self-Validation
-
Choice of Base (DIPEA): A non-nucleophilic, sterically hindered base is used to prevent it from competing with the amino ester as a nucleophile and reacting with the bromoethyl side chain.
-
Solvent (Acetonitrile): A polar aprotic solvent is ideal for SN2 reactions, as it can solvate the cations while leaving the nucleophile relatively free to react. Its boiling point is suitable for achieving a reasonable reaction rate.
-
Protocol Validation: The success of the synthesis is validated by characterization of the final product. The enantiomeric excess (ee) should be >99% as determined by chiral HPLC, confirming that no racemization occurred at the stereocenter. Spectroscopic data (¹H NMR, ¹³C NMR) must match the known structure of Clopidogrel bisulfate.
Chemo-enzymatic Synthesis and Resolution Pathways
While the above protocol details the use of enantiopure (R)-(-)-2-Chlorophenylglycine methyl ester, it is instructive to understand how this key intermediate is itself produced. Chemo-enzymatic methods are often favored for their high selectivity and environmentally benign conditions.[8][9]
One common industrial approach involves the enzymatic resolution of a racemic N-acyl-2-chlorophenylglycine.[9][10]
This process leverages the high stereoselectivity of an enzyme like penicillin acylase, which only hydrolyzes the N-acyl group from the (S)-enantiomer, allowing for an efficient separation of the two enantiomers.[8][9] The undesired (R)-enantiomer can then be racemized and recycled, making the process highly atom-economical. The resolved (S)-amino acid is then esterified to produce the corresponding methyl ester for use in Clopidogrel synthesis.[8][11]
Conclusion
(R)-(-)-2-Chlorophenylglycine methyl ester is a quintessential chiral building block whose value is demonstrated through its critical role in the synthesis of major pharmaceuticals like Clopidogrel. Its application streamlines the manufacturing process, ensuring high enantiomeric purity in the final product. The protocols and strategies outlined in this document highlight the chemical logic and practical considerations required for its successful implementation in a research or process development setting. Understanding both its direct application and the elegant chemo-enzymatic methods used to produce it provides a comprehensive picture of its importance in modern medicinal chemistry.
References
- Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. (2012).
-
Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Dis. (n.d.). University of Groningen. [Link]
- CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. (2012).
- CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester. (2013).
- DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters. (2005).
- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. (2004).
-
Clopidogrel Hydrogen Sulfate. (2015). ResearchGate. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). National Institutes of Health. [Link]
-
Development of a new chemo-enzymatic catalytic route for synthesis of (S)- 2-chlorophenylglycine. (2022). PubMed. [Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). National Institutes of Health. [Link]
-
Synthesis of a Chiral Building Block for Highly Functionalized Polycyclic Ethers. (2014). PubMed. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). ResearchGate. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 3. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]
- 4. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.rug.nl [pure.rug.nl]
- 8. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 10. Development of a new chemo-enzymatic catalytic route for synthesis of (S)- 2-chlorophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
Application Notes & Protocols: Asymmetric Synthesis of (R)-(-)-2-Chlorophenylglycine Methyl Ester
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the asymmetric synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester. This chiral α-amino acid ester is a critical building block, notably serving as an intermediate in the synthesis of pharmaceutical compounds, including known impurities of the widely used antiplatelet agent, Clopidogrel.[1][2] The stereochemical integrity of such intermediates is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights into various synthetic strategies. We will explore classical resolution of racemates, a robust chemo-enzymatic approach, and the principles of direct asymmetric synthesis. Each section includes detailed, step-by-step protocols, data tables for clarity, and workflow diagrams to visually represent the synthetic pathways.
Introduction: The Significance of Chiral Purity
(R)-(-)-2-Chlorophenylglycine methyl ester is a non-proteinogenic α-amino acid derivative. Its importance in the pharmaceutical landscape is primarily linked to its role as a key intermediate. For instance, while the (S)-enantiomer is the crucial component for synthesizing the active drug Clopidogrel, the (R)-enantiomer is vital for preparing and identifying related impurities, a critical aspect of drug quality control and regulatory compliance.[1][3]
The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry. The biological activity of a chiral molecule is often confined to one enantiomer (the eutomer), while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects. Therefore, robust and efficient protocols to access enantiomerically pure building blocks like (R)-(-)-2-Chlorophenylglycine methyl ester are of immense value. This guide details three primary strategies to achieve this goal.
Strategic Overview of Synthetic Pathways
The synthesis of an enantiomerically pure compound can be approached from several angles. For (R)-(-)-2-Chlorophenylglycine methyl ester, the most prevalent and industrially scalable methods involve the preparation of a racemic mixture followed by separation. Direct asymmetric synthesis offers a more elegant, though sometimes more challenging, alternative.
Figure 1: High-level overview of synthetic strategies.
-
Classical Resolution: This workhorse method involves synthesizing the racemic methyl ester and separating the enantiomers by forming diastereomeric salts with a chiral resolving agent. The differing physical properties (e.g., solubility) of these diastereomers allow for their separation.
-
Chemo-Enzymatic Resolution: This powerful technique combines traditional chemical synthesis with the high selectivity of enzymes. A racemic derivative is synthesized chemically, and then an enzyme is used to selectively act on only one of the enantiomers, facilitating separation.[4][5]
-
Direct Asymmetric Synthesis: This approach aims to create the desired stereocenter selectively in a single synthetic sequence, often using a chiral auxiliary or a chiral catalyst. The asymmetric Strecker synthesis is a prime example of this type of strategy.[6][7]
Protocol I: Racemic Synthesis & Classical Resolution
This strategy is bifurcated into two core stages: first, the synthesis of the racemic starting material, and second, its resolution into the constituent enantiomers.
Stage 1: Synthesis of Racemic (R,S)-2-Chlorophenylglycine Methyl Ester
The synthesis begins with a Strecker reaction on 2-chlorobenzaldehyde to produce the racemic amino acid, which is subsequently esterified.[8] The Strecker synthesis is a three-component reaction that forms an α-amino nitrile from an aldehyde, ammonia, and cyanide, which is then hydrolyzed to the α-amino acid.[9][10]
Figure 2: Workflow for the synthesis of the racemic ester.
Protocol 1A: Synthesis of Racemic (R,S)-2-Chlorophenylglycine
This protocol is adapted from established Strecker synthesis procedures.[8]
-
Reaction Setup: In a well-ventilated fume hood, combine 2-chlorobenzaldehyde, ammonium hydrogencarbonate, and sodium cyanide in a mixture of methanol and water in a suitable reaction vessel.
-
Heating: Stir the mixture at 65-70 °C for approximately 5 hours.
-
Hydrolysis: Concentrate the solution to remove methanol. Transfer the residue to an autoclave, add a 45% NaOH solution, and heat at 120 °C for 4 hours to hydrolyze the intermediate aminonitrile.
-
Workup: Cool the reaction mixture. Add activated carbon, stir for 10 minutes, and filter.
-
Precipitation: Carefully adjust the pH of the filtrate to 7-8 using 50% H₂SO₄. The racemic amino acid will precipitate.
-
Isolation: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield (R,S)-2-chlorophenylglycine.
Protocol 1B: Esterification to Methyl Ester
This procedure uses thionyl chloride for efficient esterification.[11][12]
-
Reaction Setup: Suspend the racemic 2-chlorophenylglycine (1.0 eq) in anhydrous methanol in a flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the suspension in an ice bath (0-5 °C). Add thionyl chloride (SOCl₂) (1.2 eq) dropwise while maintaining the temperature.
-
Reaction: After addition, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 6 hours.
-
Isolation: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure. The crude product, racemic 2-chlorophenylglycine methyl ester hydrochloride, will remain as a solid. It can be used directly in the next step or purified further.
Stage 2: Resolution using L-(+)-Tartaric Acid
The principle here is the formation of diastereomeric salts. The (R)-ester forms a less soluble salt with L-(+)-tartaric acid in a suitable solvent system, allowing it to crystallize selectively.[1]
Figure 3: Workflow for classical resolution via diastereomeric salt formation.
Protocol 1C: Diastereomeric Salt Formation and Isolation
-
Preparation: Dissolve the crude racemic ester hydrochloride in water and neutralize with a base (e.g., ammonium hydroxide) to a pH of ~7. Extract the free ester into an organic solvent like dichloromethane (DCM). Dry the organic layer and concentrate to obtain the oily free base.
-
Dissolution: Dissolve the racemic ester (1.0 eq) and L-(+)-tartaric acid (1.0 eq) in a mixture of acetone and methanol.
-
Crystallization: Add a catalytic amount of a ketone like acetophenone.[1] Stir the solution at room temperature (e.g., 28-32 °C) for 5-6 hours. The (R)-(-)-2-chlorophenylglycine methyl ester tartrate salt will precipitate as a solid.
-
Isolation: Cool the mixture, stir for an additional hour, and then isolate the solid precipitate by suction filtration.
-
Liberation of Free Ester: Suspend the isolated tartrate salt in water. Add an organic solvent (e.g., DCM) and adjust the pH to 6.9-7.2 with aqueous ammonia to neutralize the tartaric acid and liberate the free ester into the organic layer.[2]
-
Final Steps: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product, (R)-(-)-2-Chlorophenylglycine methyl ester, as an oil.
Table 1: Reagents for Classical Resolution (Protocol 1C)
| Reagent | Molar Mass ( g/mol ) | Role | Typical Equivalents | Notes |
|---|---|---|---|---|
| Racemic Ester | 200.64 | Substrate | 1.0 | Should be free base |
| L-(+)-Tartaric Acid | 150.09 | Resolving Agent | 1.0 | Chiral selector |
| Acetone | 58.08 | Solvent | - | Primary solvent |
| Methanol | 32.04 | Co-solvent | - | Aids dissolution |
| Acetophenone | 120.15 | Catalyst | Catalytic | Promotes crystallization[1] |
| Ammonium Hydroxide | 35.04 | Base | As needed | For neutralization |
| Dichloromethane | 84.93 | Extraction Solvent| - | For workup |
Protocol II: Chemo-Enzymatic Resolution
This elegant method leverages the exquisite stereoselectivity of enzymes. The strategy involves acylating the racemic amino acid and then using an enzyme to selectively deacylate only one enantiomer, allowing for a clean separation. To obtain the (R)-ester, we will exploit a process where the (S)-enantiomer is selectively transformed, leaving the desired (R)-enantiomer derivative behind for collection and subsequent conversion.[5][13]
Figure 4: Workflow for chemo-enzymatic synthesis of the (R)-ester.
Protocol 2A: N-Acetylation of Racemic Amino Acid
-
Preparation: Dissolve (R,S)-2-chlorophenylglycine (1.0 eq) and NaOH (3.0 eq) in water.[5]
-
Acylation: Cool the solution in an ice bath and add phenylacetyl chloride (1.2 eq) dropwise.
-
Reaction: After addition, allow the reaction to proceed overnight at room temperature.
-
Isolation: Adjust the pH to 1-2 with concentrated HCl. The product, (R,S)-N-phenylacetyl-2-chlorophenylglycine, will precipitate as a solid. Filter and dry the product.
Protocol 2B: Enzymatic Resolution and Final Synthesis
-
Enzymatic Reaction: Suspend the (R,S)-N-phenylacetyl derivative in water and adjust the pH to 8.0 with aqueous ammonia. Add immobilized penicillin G acylase.[13] Stir the reaction at 30 °C for ~12 hours. The enzyme will selectively hydrolyze the (S)-enantiomer.
-
Enzyme Removal: Remove the immobilized enzyme by filtration. The enzyme can often be recycled.[4]
-
Separation: Adjust the filtrate to pH 1-2 with concentrated HCl. The unreacted (R)-N-phenylacetyl-o-chlorophenylglycine will precipitate. Filter the solid, wash with hot water, and dry. The (S)-amino acid will remain in the filtrate.
-
Deacylation (Not detailed): The isolated (R)-N-phenylacetyl derivative must be hydrolyzed (e.g., under strong acid conditions) to remove the phenylacetyl group, yielding (R)-2-chlorophenylglycine.
-
Esterification: Convert the resulting (R)-2-chlorophenylglycine to its methyl ester using the same thionyl chloride method described in Protocol 1B.
Principles of Direct Asymmetric Synthesis
While resolution methods are effective, direct asymmetric synthesis is often considered more atom-economical. A key strategy in this area is the asymmetric Strecker synthesis.
The core of the Strecker synthesis involves the nucleophilic addition of cyanide to an imine (or iminium ion).[14] To make this process asymmetric, a chiral element is introduced to influence the facial selectivity of the cyanide attack. This is typically achieved in one of two ways:
-
Using a Chiral Amine: The reaction is performed with a chiral amine instead of ammonia. This forms a chiral imine intermediate. The stereocenter on the amine moiety sterically directs the incoming cyanide nucleophile to one face of the imine, leading to a diastereomeric excess in the resulting α-aminonitrile. The chiral auxiliary is then cleaved in a later step.
-
Using a Chiral Catalyst: A chiral Lewis acid or organocatalyst can be used to coordinate to the imine, creating a chiral environment that biases the trajectory of the cyanide attack.
While a specific, optimized protocol for (R)-(-)-2-Chlorophenylglycine methyl ester via this method is highly proprietary and substrate-dependent, the underlying principle provides a powerful route for development. The selection of the chiral auxiliary is critical and often requires screening auxiliaries like those derived from naturally occurring amino acids or terpenes.[15]
Conclusion
The synthesis of enantiomerically pure (R)-(-)-2-Chlorophenylglycine methyl ester is an essential task for pharmaceutical development and quality control. This guide has detailed two robust and scalable protocols based on classical and chemo-enzymatic resolution. The classical approach using L-tartaric acid is a time-tested method relying on the principles of diastereomeric crystallization. The chemo-enzymatic route offers the advantage of the exceptional selectivity of enzymes, leading to high optical purities. Furthermore, the principles of direct asymmetric synthesis, such as the asymmetric Strecker reaction, represent a more advanced and efficient strategy that minimizes waste by avoiding the separation of a racemic mixture. The choice of method will ultimately depend on factors such as scale, available equipment, cost of reagents and catalysts, and the desired level of optical purity.
References
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. Pearson. [Link]
-
Overview of Strecker Amino Acid Synthesis. News-Medical.Net. [Link]
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. ResearchGate. [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [Link]
-
Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. [Link]
-
Synthesis of clopidogrel impurity intermediate. Eureka | Patsnap. [Link]
- CN101747219A - Synthesis of clopidogrel impurity intermediate.
-
Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Patsnap Eureka. [Link]
- CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
- CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
Asymmetric synthesis of arylglycines. Chemical Reviews - ACS Publications. [Link]
- DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
-
(R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. [Link]
-
Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Patsnap Eureka. [Link]
-
Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis. ResearchGate. [Link]
-
Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery. University of Groningen. [Link]
Sources
- 1. Synthesis of clopidogrel impurity intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
- 3. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 9. news-medical.net [news-medical.net]
- 10. medschoolcoach.com [medschoolcoach.com]
- 11. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 12. pure.rug.nl [pure.rug.nl]
- 13. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Esterification of (R)-(-)-2-Chlorophenylglycine: A Protocol for the Synthesis of a Key Pharmaceutical Intermediate
An Application Note for Drug Development Professionals
Introduction
(R)-(-)-2-Chlorophenylglycine and its derivatives are critical chiral building blocks in the pharmaceutical industry. Specifically, the methyl ester, (R)-(-)-2-Chlorophenylglycine methyl ester, is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including antihypertensive agents and selective serotonin reuptake inhibitors (SSRIs)[1]. Its enantiomeric purity is paramount for the efficacy and safety of the final drug product.
This application note provides a detailed, field-proven protocol for the efficient esterification of (R)-(-)-2-Chlorophenylglycine to its methyl ester. We will delve into the mechanistic rationale behind the chosen methodology, emphasizing the use of thionyl chloride (SOCl₂) in methanol, a robust and scalable method for amino acid esterification[2][3]. The protocol is designed to be self-validating, with clear explanations for each step to ensure reproducibility and high yield.
Mechanistic Insight: The Thionyl Chloride/Methanol System
While classic Fischer-Speier esterification using a strong acid catalyst like H₂SO₄ is a viable option, it is an equilibrium-limited reaction that requires the removal of water to proceed to completion[4][5][6][7]. For amino acids, a more direct and efficient method involves the use of thionyl chloride in an alcohol solvent.
The primary role of thionyl chloride in this context is not to form an acyl chloride intermediate from the carboxylic acid, which is a common misconception. Instead, it serves as an excellent in situ reagent for generating anhydrous hydrogen chloride (HCl) gas upon reaction with the methanol solvent[8].
Reaction: SOCl₂ + CH₃OH → CH₃OS(O)Cl + HCl
This in situ generation of HCl provides the necessary acidic catalyst for the esterification under anhydrous conditions, which is critical to prevent side reactions and drive the reaction forward. The mechanism proceeds as follows:
-
Protonation of the Carbonyl: The generated HCl protonates the carbonyl oxygen of the carboxylic acid group, significantly increasing the electrophilicity of the carbonyl carbon.
-
Protection of the Amine: The amino group (-NH₂) of the chlorophenylglycine is also protonated by the strong acid (HCl) to form an ammonium salt (-NH₃⁺). This positively charged group is no longer nucleophilic, effectively protecting it from reacting with thionyl chloride or other electrophiles in the mixture.
-
Nucleophilic Attack: A molecule of the solvent, methanol, acts as a nucleophile and attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate Formation & Elimination: A tetrahedral intermediate is formed. Following a proton transfer, a molecule of water is eliminated as a good leaving group, and subsequent deprotonation yields the final methyl ester product, typically as its stable hydrochloride salt[5][9].
This method is advantageous because it is non-reversible, proceeds under relatively mild conditions, and the gaseous byproducts (SO₂ and excess HCl) can be easily managed in a laboratory fume hood.
Experimental Protocol: Synthesis of (R)-(-)-2-Chlorophenylglycine Methyl Ester Hydrochloride
This protocol is designed for a laboratory scale and can be adapted for larger quantities. All operations must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride and the evolution of HCl and SO₂ gases[10].
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| (R)-(-)-2-Chlorophenylglycine | ≥98% enantiomeric purity | Sigma-Aldrich | Starting material. |
| Thionyl Chloride (SOCl₂) | Reagent Grade, ≥99% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. |
| Methanol (CH₃OH) | Anhydrous, ≥99.8% | Fisher Scientific | Use of anhydrous solvent is critical. |
| Diethyl Ether or MTBE | Anhydrous | Fisher Scientific | For precipitation/crystallization. |
| Round-bottom flask with stir bar | - | - | Ensure glassware is thoroughly oven-dried. |
| Dropping funnel | - | - | For controlled addition of SOCl₂. |
| Ice-water bath | - | - | For temperature control. |
| Condenser with drying tube (CaCl₂ or Drierite) | - | - | To protect the reaction from moisture. |
Workflow Diagram:
Caption: Experimental workflow for the synthesis of (R)-(-)-2-Chlorophenylglycine Methyl Ester.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous methanol (90 mL).
-
Addition of Amino Acid: Add (R)-(-)-2-Chlorophenylglycine (18.6 g, 0.1 mol) to the methanol with stirring. This will form a slurry.
-
Cooling: Cool the slurry to 0-5 °C using an ice-water bath. Maintaining a low temperature during the initial addition is crucial to control the exothermic reaction between thionyl chloride and methanol[10][11].
-
Addition of Thionyl Chloride: Cautiously add thionyl chloride (14.5 mL, 0.2 mol, 2.0 equivalents) dropwise to the cold, stirring slurry over a period of 30-45 minutes[11]. The rate of addition should be controlled to keep the internal temperature below 10 °C. Gas evolution (HCl, SO₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 5-24 hours. Some procedures call for gentle heating to reflux (approx. 65 °C) for 4-6 hours to ensure the reaction goes to completion[12][13]. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid spot has disappeared.
-
Isolation of Product: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove excess methanol and thionyl chloride, often resulting in a thick oil or a solid crude product[13].
-
Crystallization and Purification: To the crude residue, add anhydrous diethyl ether or methyl tert-butyl ether (MTBE) (approx. 100 mL) and stir or sonicate the mixture to induce crystallization. The hydrochloride salt of the ester is typically insoluble in ether[10].
-
Filtration and Drying: Collect the white crystalline solid by vacuum filtration. Wash the filter cake with two small portions of cold, anhydrous ether (2 x 20 mL) to remove any soluble impurities.
-
Drying: Dry the product, (R)-(-)-2-Chlorophenylglycine methyl ester hydrochloride, under vacuum at 40-50 °C to a constant weight. A typical yield is in the range of 85-98%[11][13].
Product Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base (199.63 g/mol ).
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm that the enantiomeric purity of the starting material has been maintained and that no significant racemization has occurred during the reaction. The free amino acid ester is known to be sensitive to racemization, but the hydrochloride salt is more stable[12].
References
- Source: Google Patents (JP4356292B2)
-
Title: Synthesis of Amino Acid Methyl Ester Hydrochloride Source: Pianeta Chimica URL: [Link]
-
Title: Esterification of Glycine Source: Chemistry Stack Exchange URL: [Link]
-
Title: Esterification with thionyl chloride and methanol mechanism Source: Brainly.in URL: [Link]
-
Title: Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery Tool Source: University of Groningen Research Database URL: [Link]
-
Title: Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis Source: PubMed URL: [Link]
- Source: Google Patents (US20040176637A1)
- Title: Chemical-enzyme method for preparing (S)
-
Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL: [Link]
-
Title: Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate Source: Patsnap Eureka URL: [Link]
- Source: Google Patents (CN103172527A)
- Source: Google Patents (DE10348674B4)
-
Title: How does this esterfication reaction proceed without side product resulting from reaction of amine with? Source: Reddit r/chemhelp URL: [Link]
-
Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]
-
Title: Esterification of amino acids with methanol in the presence of TMSCl. Source: ResearchGate URL: [Link]
-
Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Fischer Esterification Source: Organic Chemistry Portal URL: [Link]
-
Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]
-
Title: Fischer Esterification Source: Chemistry LibreTexts URL: [Link]
-
Title: Fischer Esterification Source: Chemistry Steps URL: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pianetachimica.it [pianetachimica.it]
- 11. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 12. pure.rug.nl [pure.rug.nl]
- 13. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
Application Notes and Protocols for Chiral Resolution of 2-Chlorophenylglycine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenylglycine and its derivatives, particularly the methyl ester, are critical chiral building blocks in the synthesis of numerous pharmaceutical compounds. A notable example is the antiplatelet agent Clopidogrel, where the therapeutic efficacy is attributed solely to the (S)-enantiomer. Consequently, the development of efficient and scalable methods for the resolution of racemic 2-chlorophenylglycine methyl ester is of paramount importance in the pharmaceutical industry. This guide provides an in-depth exploration of the primary techniques for chiral resolution of this compound, offering detailed protocols and the scientific principles underpinning each method.
The primary strategies for resolving racemic 2-chlorophenylglycine methyl ester include enzymatic kinetic resolution, classical chemical resolution via diastereomeric salt formation, and analytical to semi-preparative separation using chiral chromatography. Each of these methods presents a unique set of advantages and challenges, and the optimal choice often depends on the scale of the separation, desired purity, and economic considerations.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers.[1] In this process, an enzyme catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the product. For amino acid esters like 2-chlorophenylglycine methyl ester, lipases and proteases are commonly employed to selectively hydrolyze one enantiomer.[1][2]
Principle of Lipase-Catalyzed Resolution
Lipases, such as Candida antarctica lipase B (CALB), are widely used for the resolution of a variety of chiral compounds, including amino acid esters.[1] The principle lies in the enantioselective hydrolysis of the ester. When a racemic mixture of 2-chlorophenylglycine methyl ester is subjected to a lipase, one enantiomer is preferentially hydrolyzed to the corresponding carboxylic acid, while the other enantiomer remains largely unreacted. The resulting mixture of the unreacted ester and the carboxylic acid can then be separated based on their differing physical and chemical properties, such as solubility in acidic or basic aqueous solutions.
A related approach involves the use of penicillin G acylase, which can be used to resolve the N-phenylacetyl derivative of 2-chlorophenylglycine.[3][4][5] In this chemo-enzymatic method, the racemic amino acid is first acylated, and then the enzyme selectively deacylates one enantiomer.[4][5]
Visualizing the Enzymatic Resolution Workflow
Figure 1: Workflow for the enzymatic kinetic resolution of 2-chlorophenylglycine methyl ester.
Detailed Protocol: Lipase-Catalyzed Hydrolysis
Materials:
-
Racemic 2-chlorophenylglycine methyl ester
-
Immobilized Candida antarctica lipase B (Novozym 435)[6]
-
Phosphate buffer (0.1 M, pH 7.0)
-
tert-Butanol (optional co-solvent)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
pH meter
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic 2-chlorophenylglycine methyl ester (1 equivalent) in a mixture of phosphate buffer (pH 7.0) and tert-butanol (e.g., 9:1 v/v). The substrate concentration should typically be in the range of 10-50 mg/mL.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Work-up and Separation:
-
Transfer the filtrate to a separatory funnel.
-
Acidify the aqueous solution to pH 2 with 1 M HCl.
-
Extract the unreacted ester with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.
-
Adjust the pH of the aqueous layer to the isoelectric point of 2-chlorophenylglycine (around pH 7) with 1 M NaOH to precipitate the enantiomerically enriched carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the resolved acid.
-
-
Purity Analysis: Determine the enantiomeric excess (ee) of the recovered ester and the product acid using chiral HPLC.
Data Presentation
| Technique | Target Enantiomer | Typical Yield (%) | Typical ee (%) | Reference |
| Enzymatic Hydrolysis | Unreacted Ester | ~45% | >95% | |
| Enzymatic Hydrolysis | Product Acid | ~40% | >95% |
Diastereomeric Salt Formation
A classical and widely used method for chiral resolution on both laboratory and industrial scales is the formation of diastereomeric salts.[7][8] This technique relies on the principle that diastereomers have different physical properties, most notably solubility.[9] By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. These salts can then be separated by fractional crystallization.
Principle of Diastereomeric Salt Formation
For the resolution of 2-chlorophenylglycine, which is an amino acid, a chiral acid can be used as the resolving agent. Commonly used resolving agents for amines and amino acids include tartaric acid and its derivatives, and camphorsulfonic acid.[8][9][10] The reaction of racemic 2-chlorophenylglycine with an enantiomerically pure chiral acid (e.g., D-(-)-tartaric acid or (+)-camphorsulfonic acid) results in the formation of two diastereomeric salts.[11][12] Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved enantiomer can then be liberated from the salt by treatment with a base.
Visualizing the Diastereomeric Salt Formation Workflow
Figure 2: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Protocol: Resolution with (+)-Tartaric Acid
Materials:
-
Racemic 2-chlorophenylglycine
-
Methanol
-
Deionized water
-
Sodium hydroxide (2 M)
-
Hydrochloric acid (2 M)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: In a flask, dissolve racemic 2-chlorophenylglycine (1 equivalent) in a minimal amount of hot methanol or a methanol/water mixture.
-
Addition of Resolving Agent: In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 equivalent) in the same solvent system, also with heating.
-
Salt Formation and Crystallization: Slowly add the tartaric acid solution to the 2-chlorophenylglycine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote crystallization. The less soluble diastereomeric salt will precipitate out.[9]
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate contains the more soluble diastereomeric salt.
-
Liberation of the Free Amino Acid:
-
Suspend the collected crystals in deionized water.
-
Adjust the pH to the isoelectric point of 2-chlorophenylglycine (around 7) with 2 M NaOH to precipitate the free amino acid.
-
Filter the solid, wash with cold water, and dry to obtain the enantiomerically enriched 2-chlorophenylglycine.
-
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the filtrate by evaporating the solvent, redissolving the residue, and treating it with base as described in step 5.
-
Purity Analysis: Determine the enantiomeric excess of the resolved amino acid by chiral HPLC or by measuring its specific rotation.
Data Presentation
| Resolving Agent | Target Diastereomer | Typical Yield (%) | Typical ee (%) | Reference |
| (+)-Tartaric Acid | Less Soluble Salt | Variable | >90% after recrystallization | [13] |
| (+)-Camphorsulfonic Acid | Less Soluble Salt | Variable | >95% after recrystallization | [11] |
Chiral Chromatography
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation.
Principle of Chiral HPLC
In High-Performance Liquid Chromatography (HPLC), the racemic mixture is passed through a column packed with a chiral stationary phase. The differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the CSP cause one enantiomer to be retained longer than the other. This results in their separation into two distinct peaks in the chromatogram. The enantiomeric excess can be accurately determined by integrating the areas of the two peaks. While primarily an analytical tool, chiral HPLC can be scaled up for semi-preparative and preparative separations.
Visualizing the Chiral Chromatography Workflow
Figure 3: Workflow for the separation of enantiomers by chiral HPLC.
Detailed Protocol: Analytical Chiral HPLC
Materials:
-
Racemic and resolved samples of 2-chlorophenylglycine methyl ester
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Trifluoroacetic acid (TFA) (optional modifier)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample to be analyzed (e.g., 1 mg/mL) in the mobile phase.
-
Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of hexane and isopropanol. The exact ratio will depend on the column and may require optimization (e.g., 90:10 hexane:isopropanol). A small amount of an additive like TFA (0.1%) may be included to improve peak shape.
-
HPLC System Setup:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where 2-chlorophenylglycine methyl ester has strong absorbance (e.g., 254 nm).
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Run the analysis and record the chromatogram.
-
Identify the two peaks corresponding to the enantiomers.
-
-
Quantification: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:
-
ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100
-
Data Presentation
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) |
| Chiralcel OD-H | Hexane:Isopropanol (90:10) | 1.0 | ~8.5 | ~10.2 |
| Chiralpak AD-H | Hexane:Isopropanol (80:20) | 0.8 | ~12.1 | ~14.5 |
Note: Retention times are illustrative and will vary based on the specific system and conditions.
Conclusion
The chiral resolution of 2-chlorophenylglycine methyl ester is a critical step in the synthesis of important pharmaceuticals. This guide has detailed three primary methods for achieving this separation: enzymatic kinetic resolution, diastereomeric salt formation, and chiral chromatography. Enzymatic methods offer high selectivity under mild conditions, while diastereomeric salt formation is a robust and scalable classical technique. Chiral chromatography provides excellent analytical capabilities and can be used for preparative separations. The selection of the most appropriate method will depend on the specific requirements of the researcher or drug development professional, including scale, desired purity, cost, and available equipment. By understanding the principles and protocols outlined in this application note, scientists can effectively approach the challenge of obtaining enantiomerically pure 2-chlorophenylglycine methyl ester.
References
- Wegman, M. A., et al. (1999). Dynamic kinetic resolution of phenylglycine esters via lipase-catalysed ammonolysis. Tetrahedron: Asymmetry, 10(9), 1641-1650.
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Fadnavis, N. W., et al. (2003). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. Tetrahedron: Asymmetry, 14(10), 1335-1339.
-
LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
- Chen, S. T., & Wang, K. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-422.
- Google Patents. (2004). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- Google Patents. (n.d.). CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
-
Patsnap Eureka. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Retrieved from [Link]
- Du, W., et al. (2003). Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization. Biotechnology Letters, 25(6), 461-464.
-
Semantic Scholar. (n.d.). Kinetic resolution of N-protected amino acid esters in organic solvents catalyzed by a stable industrial alkaline protease. Retrieved from [Link]
-
University of Groningen. (n.d.). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Dis. Retrieved from [Link]
-
Frontiers. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Retrieved from [Link]
-
RSC Publishing. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Retrieved from [Link]
-
IntechOpen. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]
-
Kessels SA. (n.d.). Resolution processes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Retrieved from [Link]
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Retrieved from [Link]
-
ChemBK. (2024). S-(+)-2-chlorophenyl glycine methyl ester hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 5. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 12. Resolution processes [kesselssa.com]
- 13. pure.rug.nl [pure.rug.nl]
reaction of (R)-(-)-2-Chlorophenylglycine methyl ester with thienopyridine derivatives
Application Note & Protocol
Title: Stereoretentive Synthesis of N-Thienopyridyl Amino Esters: A Protocol for the Reaction of (R)-(-)-2-Chlorophenylglycine Methyl Ester with Thienopyridine Derivatives
Abstract
This document provides a comprehensive guide to the synthesis of chiral N-thienopyridyl amino esters, a critical transformation in the development of potent antiplatelet agents. The core of this process is the coupling reaction between (R)-(-)-2-Chlorophenylglycine methyl ester and a functionalized thienopyridine core. Thienopyridine derivatives, such as the blockbuster drug Clopidogrel, are of immense pharmacological importance, acting as irreversible antagonists of the P2Y12 adenosine diphosphate (ADP) receptor to inhibit platelet aggregation.[1][2][3] The stereochemistry of the α-carbon on the amino ester side chain is paramount for biological activity, making a stereoretentive coupling strategy essential.[4][5] This guide elucidates the mechanistic underpinnings of this reaction, presents a detailed, field-proven protocol for its execution, and offers insights into process optimization and control.
Background and Scientific Significance
Thienopyridines are a class of heterocyclic compounds that form the structural basis for several vital pharmaceuticals. Their primary therapeutic application is in the prevention of atherothrombotic events in patients with cardiovascular, cerebrovascular, and peripheral vascular diseases.[1][2] The mechanism of action involves the irreversible blockade of the platelet P2Y12 receptor by an active metabolite, which is generated in vivo from the thienopyridine prodrug.[6][7]
The synthesis of these drug molecules, exemplified by Clopidogrel, involves the crucial step of forming a carbon-nitrogen bond between the secondary amine of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core and the α-carbon of a chiral phenylglycine derivative.[4][8] The starting material, (R)-(-)-2-Chlorophenylglycine methyl ester, provides the necessary stereocenter. Preserving the (R)-configuration throughout the synthesis is non-negotiable, as the corresponding (S)-enantiomer is pharmacologically less active and constitutes an impurity. The primary challenge in this synthesis is, therefore, to achieve a high-yield C-N coupling without causing racemization of the labile α-proton on the amino ester.[9][10]
Modern transition metal-catalyzed cross-coupling reactions provide a robust solution to this challenge, offering milder conditions and greater functional group tolerance compared to classical methods like nucleophilic aromatic substitution (SNAr).[11] Methodologies such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are particularly well-suited for the N-arylation of amino acid esters.[11][12][13][14] The choice of catalyst, ligand, base, and solvent system is critical for maximizing yield and maintaining enantiomeric purity.[9][10]
Reaction Mechanism: Transition Metal-Catalyzed N-Arylation
The coupling of an amino ester with a heteroaryl halide is most effectively achieved through a transition metal-catalyzed process. The Buchwald-Hartwig amination is a premier example, utilizing a palladium catalyst. The catalytic cycle provides a framework for understanding the causality behind the selection of reagents and conditions.
The Catalytic Cycle involves three key stages:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the heteroaryl halide (e.g., a bromo-thienopyridine derivative), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[11]
-
Amine Coordination & Deprotonation: The (R)-(-)-2-Chlorophenylglycine methyl ester coordinates to the Pd(II) center. A base is then required to deprotonate the amine, forming an amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause significant epimerization of the α-proton of the amino ester.[9][10] Weak inorganic bases are often preferred.[12]
-
Reductive Elimination: This is the final, bond-forming step. The N-arylated amino ester product is ejected from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then enter a new cycle.
The ligand, typically a bulky, electron-rich phosphine, plays a crucial role in stabilizing the palladium catalyst and promoting both the oxidative addition and the final reductive elimination steps.[15]
Caption: Buchwald-Hartwig catalytic cycle for C-N bond formation.
Detailed Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed coupling of 4-bromo-2,3,5,6-tetrahydrothieno[2,3-c]pyrrole with (R)-(-)-2-Chlorophenylglycine methyl ester.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Notes |
| (R)-(-)-2-Chlorophenylglycine methyl ester HCl | 141109-19-5 | 236.11 | Chiral starting material. Handle as hydrochloride salt. |
| 4-Bromo-2,3,5,6-tetrahydrothieno[2,3-c]pyrrole | 1049749-93-7 | 218.12 | Heterocyclic coupling partner. Synthesize via known methods. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Palladium(0) source. Air and light sensitive. |
| 2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (tBuXPhos) | 564483-19-8 | 428.67 | Bulky phosphine ligand. Air sensitive. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene | 108-88-3 | 92.14 | Anhydrous, degassed solvent is required. |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | For chromatography. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | For reaction quenching. |
| Brine | N/A | N/A | Saturated aqueous NaCl solution for washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
-
Reagent Preparation:
-
In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.02 eq), tBuXPhos (0.04 eq), and Sodium tert-butoxide (2.2 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, weigh (R)-(-)-2-Chlorophenylglycine methyl ester hydrochloride (1.2 eq) and neutralize it to the free base just before use by dissolving in a minimal amount of dichloromethane and washing with saturated sodium bicarbonate solution, drying the organic layer with MgSO₄, filtering, and removing the solvent under reduced pressure.
-
Weigh the thienopyridine derivative (1.0 eq) and add it to the Schlenk flask containing the catalyst, ligand, and base.
-
-
Reaction Setup:
-
Seal the Schlenk flask, remove it from the glovebox, and attach it to a Schlenk line.
-
Add the freshly prepared free base of the amino ester to the flask, followed by anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the thienopyridine).
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Prepare a TLC sample by withdrawing a small aliquot, quenching it with water, and extracting with ethyl acetate.
-
Elute the TLC plate with a mixture of Hexanes:Ethyl Acetate (e.g., 7:3 v/v). Visualize under UV light. The reaction is complete when the limiting reagent spot has disappeared.
-
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add more water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and remove the solvent in vacuo.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
-
Determine the enantiomeric excess (e.e.) of the product using Chiral High-Performance Liquid Chromatography (HPLC) to ensure retention of stereochemistry.
-
Experimental Workflow and Expected Data
The entire process from setup to final product can be visualized as a linear workflow.
Caption: General workflow for the synthesis of N-thienopyridyl amino esters.
Representative Data
The following table summarizes expected outcomes under optimized conditions. The precise yield and enantiomeric excess are highly dependent on the specific substrates, catalyst system, and reaction purity.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | Pd₂(dba)₃ (2) | tBuXPhos (4) | NaOtBu (2.2) | Toluene | 100 | 18 | 85 - 95 | >99 |
| 2 | Pd(OAc)₂ (5) | BINAP (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 70 - 85 | >98 |
Troubleshooting and Key Considerations
-
Racemization: The most significant potential side reaction is the epimerization at the α-carbon. This is often base-mediated.[9][10]
-
Cause: Use of an excessively strong base or prolonged reaction times at high temperatures.
-
Solution: Screen weaker bases like K₃PO₄ or Cs₂CO₃. Ensure the reaction is not heated longer than necessary. Using bulkier esters (e.g., tert-butyl instead of methyl) can sometimes reduce racemization.[9]
-
-
Low Yield:
-
Cause: Inactive catalyst (due to oxygen exposure), impure reagents, or insufficient reaction time/temperature.
-
Solution: Ensure all reagents are pure and solvents are anhydrous and degassed. Use fresh, high-quality palladium sources and ligands. Handle all air-sensitive materials strictly under an inert atmosphere.
-
-
Safety Precautions:
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle in a fume hood.
-
Phosphine Ligands: Many are air-sensitive and have unpleasant odors. Always handle in an inert atmosphere.
-
Sodium tert-butoxide: Highly reactive and corrosive. Reacts violently with water. Handle exclusively in a glovebox.
-
Solvents: Toluene and Dioxane are flammable and have associated health risks. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
-
References
-
Kam, P. C. A., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia, 58(4), 351-362. [Link]
-
Al-Saghier, A. M., & El-Tier, H. B. H. (2012). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 17(8), 9405-9413. [Link]
-
Capodanno, D., & Angiolillo, D. J. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. European Heart Journal Supplements, 8(suppl_G), G20-G27. [Link]
-
MacInnis, T. D., & Stradiotto, M. (2023). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Journal of Chemistry, 101(2), 79-87. [Link]
-
Al-Saghier, A. M., & El-Tier, H. B. H. (2011). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry, 6(3), 255-263. [Link]
-
Kam, P. C. A., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. ResearchGate. [Link]
-
Ahmad, S., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 6(6), 1435-1445. [Link]
-
Various Authors. (2021). Mechanism of action of thienopyridine drugs. ResearchGate. [Link]
-
Gryglewski, R. J., et al. (2002). Synthesis and thrombolytic activity of new thienopyrimidinone derivatives. Journal of Physiology and Pharmacology, 53(4), 625-634. [Link]
-
Davulcu, S., et al. (2011). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 3(6), 450-458. [Link]
-
Fadnavis, N. W., et al. (2008). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. ResearchGate. [Link]
-
Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077. [Link]
-
MacInnis, T. D., & Stradiotto, M. (2023). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Canadian Science Publishing. [Link]
-
Reddy, G. S., et al. (2018). Synthesis and Characterization of Potential Related Substances of the Antiplatelet Agent Clopidogrel Bisulfate. ResearchGate. [Link]
- Lee, K. H., et al. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
MacInnis, T. D., & Stradiotto, M. (2023). Award Lecture Paper: Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. TSpace, University of Toronto. [Link]
-
Chemspace. (2025). Optimizing Chemical Synthesis: The Role of Thienopyridine Derivatives. Chemspace Blog. [Link]
-
El-Subbagh, H. I., et al. (2021). Scheme 3: Buchwald-Hartwig coupling. ResearchGate. [Link]
-
Shinde, S. S., et al. (2024). Synthesis and Characterization of Clopidogrel Related Impurity A. International Journal of Scientific Development and Research, 9(12). [Link]
-
Wu, X., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(1), 123. [Link]
-
Bowers, K. J., & Raines, R. T. (2020). N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. The Journal of Organic Chemistry, 85(3), 1748-1755. [Link]
-
Various Authors. (2025). Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis. ResearchGate. [Link]
-
Corpet, M., & Welin, E. R. (2018). Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts. Chemistry – A European Journal, 24(5), 1074-1077. [Link]
- Keglevich, G., et al. (2005). Racemization of optically active 2-substituted phenylglycine esters.
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]
- Li, Y., et al. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ma, D., & Cai, Q. (2008). Cu-Catalyzed Ullmann-Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Copper-Catalyzed Asymmetric Synthesis (pp. 1-48). Wiley-VCH. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Ma, D., et al. (2001). CuI-catalyzed coupling reaction of beta-amino acids or esters with aryl halides at temperature lower than that employed in the normal Ullmann reaction. Facile synthesis of SB-214857. Organic Letters, 3(16), 2583-2586. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Watson, D. A., et al. (2016). A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. Journal of the American Chemical Society, 138(40), 13364-13371. [Link]
-
Magano, J., & Monfette, S. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Ma, D., et al. (2001). ChemInform Abstract: CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. ResearchGate. [Link]
- Zhang, Q., et al. (2013). Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
-
Various Authors. (2015). Clopidogrel Hydrogen Sulfate. ResearchGate. [Link]
Sources
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-(-)-2-Chlorophenylglycine Methyl Ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of (R)-(-)-2-Chlorophenylglycine methyl ester. This document is designed for researchers, chemists, and drug development professionals who work with this critical chiral intermediate. As a key building block in the synthesis of important pharmaceutical agents like clopidogrel, achieving high chemical and enantiomeric purity is paramount.[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during its purification, structured in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, storage, and general purification strategies for (R)-(-)-2-Chlorophenylglycine methyl ester.
Q1: What is (R)-(-)-2-Chlorophenylglycine methyl ester, and why is its purity critical?
(R)-(-)-2-Chlorophenylglycine methyl ester (CAS No: 141109-16-2) is the methyl ester derivative of the non-proteinogenic amino acid, (R)-(-)-2-chlorophenylglycine.[1] It serves as a valuable chiral building block in asymmetric synthesis. Its primary importance lies in its role as a key intermediate for the antiplatelet agent Clopidogrel (Plavix®).[3][4]
The purity of this compound is critical for two main reasons:
-
Chemical Purity: The presence of impurities from the synthesis, such as unreacted starting materials or side-products, can lead to the formation of undesired derivatives in subsequent steps, complicating downstream processing and potentially introducing toxic components.
-
Enantiomeric Purity: Since the pharmacological activity of Clopidogrel resides in the (S)-enantiomer, which is synthesized from the (R)-enantiomer of the amino ester, the presence of the undesired (S)-(+)-enantiomer of the starting material is considered an impurity. Regulatory agencies require strict control of stereoisomeric purity in active pharmaceutical ingredients (APIs).
Q2: My compound is an oil at room temperature. Is this normal, and how does it affect purification?
Yes, the free base form of (R)-(-)-2-Chlorophenylglycine methyl ester is often isolated as a pale oil or a low-melting solid.[4] This physical state can make purification by standard crystallization challenging, as oils are often difficult to crystallize and can trap impurities.
For this reason, the compound is frequently handled and purified as a crystalline salt, such as the hydrochloride (HCl) or tartrate salt.[4][5] These salts generally have higher melting points and better-defined crystal lattices, which facilitates purification by recrystallization and improves handling and stability.
Q3: How should I properly store this compound to prevent degradation or racemization?
Proper storage is crucial to maintain both chemical and chiral integrity. The free amino ester is susceptible to racemization, especially under non-neutral pH or elevated temperatures.[4]
-
Storage Form: For long-term storage, it is highly recommended to store the compound as a salt (e.g., hydrochloride or tartrate).
-
Temperature: Store at refrigerated temperatures (2-8°C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Moisture: The compound should be protected from moisture, as this can facilitate hydrolysis of the ester.[6] Use a desiccator for storage.
-
Incompatibilities: Avoid contact with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[6][7]
Q4: What are the primary methods for purifying crude (R)-(-)-2-Chlorophenylglycine methyl ester?
The main purification strategies involve a combination of techniques to address both chemical and enantiomeric purity:
-
Aqueous Workup/Extraction: A standard liquid-liquid extraction after synthesis can remove water-soluble impurities and unreacted reagents.
-
Recrystallization: This is effective for removing chemical impurities. For the free base, this can be difficult, but for its salts, it is a primary method. A common solvent system for the crude product after esterification is a mixture of methanol and ether.[3]
-
Diastereomeric Salt Resolution: This is the most common industrial method to enhance enantiomeric purity. It involves reacting the racemic or enantiomerically-enriched ester with a chiral resolving agent (like L-(+)-tartaric acid) to form diastereomeric salts, one of which is typically less soluble and crystallizes out.[5][8]
-
Column Chromatography: While standard silica gel chromatography can remove chemical impurities, it will not separate enantiomers. For enantiomeric separation, specialized Chiral High-Performance Liquid Chromatography (HPLC) is required, which can be used both analytically and preparatively.[5][9]
Section 2: Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Chemical Purity After Synthesis
Q: My crude product contains a significant amount of unreacted (R)-(-)-2-chlorophenylglycine. How can I remove it?
This is a common issue, especially if the esterification reaction did not go to completion. The unreacted amino acid has very different solubility properties compared to its ester.
-
Causality: (R)-(-)-2-chlorophenylglycine is an amino acid, making it amphoteric. It is soluble in aqueous acid and aqueous base but has low solubility in many organic solvents. The methyl ester, lacking the free carboxylic acid, is much more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.
-
Solution: Acid/Base Extraction.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The unreacted amino acid will deprotonate to its carboxylate form and move into the aqueous layer.
-
Separate the layers. The organic layer now contains the purified ester.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified ester.
-
Q: My NMR spectrum shows several unidentifiable peaks. What is a general strategy for this "dirty" crude product?
When dealing with multiple unknown impurities, a multi-step approach is often necessary. The workflow below outlines a logical purification sequence.
Caption: General Purification Workflow for Crude Product.
-
Start with an Aqueous Wash: As described above, an acid/base wash is a powerful first step to remove highly polar or ionic impurities.
-
Attempt Direct Crystallization/Salt Formation: If the crude product is relatively clean after the wash, you can proceed directly to forming a salt (e.g., with HCl or tartaric acid) and recrystallizing it. This is often sufficient.
-
Employ Silica Gel Chromatography: If crystallization fails or purity remains low, column chromatography is the next logical step. This is excellent for separating compounds based on polarity. A gradient of ethyl acetate in hexanes is a good starting point. Note: This will not separate the enantiomers.
Issue 2: Problems with Recrystallization
Q: My compound "oils out" instead of crystallizing. How can I fix this?
Oiling out occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice, often because the solution is too concentrated or cooled too quickly.
-
Causality: The solubility of the compound at the boiling point of the solvent is too high, or the melting point of your impure compound is lower than the temperature of the solution.
-
Solutions:
-
Add More Solvent: Immediately add more of the good solvent (e.g., methanol in a methanol/ether system) to redissolve the oil, then allow it to cool much more slowly.
-
Lower the Initial Temperature: Dissolve the compound in the "good" solvent at a slightly lower temperature (e.g., 40°C instead of reflux) before adding the "poor" solvent.
-
Use a Different Solvent System: The polarity difference in your current system may be too large. Try systems with closer polarities. See the table below for suggestions.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass shards can act as nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Q: My recrystallization yield is extremely low. What are the common causes?
Low yield typically means too much of your compound remained in the mother liquor.
-
Causality:
-
Using too much solvent.
-
Using a solvent system in which the compound is too soluble, even at cold temperatures.
-
Cooling the solution to a temperature that is not low enough.
-
Premature crystallization during a hot filtration step.
-
-
Solutions:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.
-
Optimize the Anti-Solvent: In a two-solvent system (like methanol/ether), be precise with the amount of anti-solvent (ether) you add. Add it dropwise until the solution just begins to turn cloudy, then add a drop or two of the good solvent to clarify it before cooling.
-
Cool Thoroughly: Cool the flask in an ice bath for at least 30-60 minutes after it has reached room temperature to maximize crystal precipitation.
-
Recover from Mother Liquor: Concentrate the mother liquor by about 50% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
| Solvent System | Application Notes |
| Methanol / Diethyl Ether | A common system mentioned in literature for the crude ester.[3] Methanol is the "good" solvent; ether is the "poor" solvent. |
| Isopropanol (IPA) / Heptane | Good for moderately polar compounds. Provides a different polarity range. |
| Ethyl Acetate / Hexanes | A classic choice. Good for compounds that are highly soluble in ethyl acetate. |
| Acetone / Water | Useful for polar salts, but be cautious of potential ester hydrolysis if water is used. |
Table 1: Recommended Solvent Systems for Recrystallization.
Issue 3: Insufficient Enantiomeric Purity
Q: My chiral HPLC shows an enantiomeric excess (ee) of 90%, but I need >99%. What is the best approach?
Achieving high enantiomeric purity often requires a dedicated chiral resolution step. Simple recrystallization of the free base is unlikely to significantly increase the ee unless it forms a conglomerate, which is rare.
-
Causality: The (R) and (S) enantiomers have identical physical properties (solubility, melting point, etc.) and will co-crystallize, making separation by standard recrystallization ineffective.
-
Solution: Diastereomeric Salt Resolution. This is the most reliable method.
-
React your enantiomerically-enriched ester (90% ee) with a half-molar equivalent of a pure chiral acid, such as L-(+)-tartaric acid .[5] This reaction forms two diastereomeric salts: (R-ester, L-acid) and (S-ester, L-acid).
-
These diastereomers have different physical properties, including solubility. In a suitable solvent like methanol, one salt will be significantly less soluble.[5][8]
-
The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one behind. This selectively removes one enantiomer from the solid phase.
-
Filter the crystalline salt and perform one or two careful recrystallizations to achieve very high diastereomeric (and thus enantiomeric) purity.
-
Once the salt is pure, liberate the free ester by dissolving the salt in water, basifying the solution (e.g., with NaHCO₃), and extracting the pure (R)-ester with an organic solvent.
-
Caption: Workflow for Enantiomeric Enrichment via Salt Resolution.
Issue 4: Chiral HPLC Troubleshooting
Q: I'm not getting baseline separation of my enantiomers. What parameters can I adjust?
Optimizing a chiral separation is often an empirical process.[10] If you see some separation but it's not complete, you have several parameters to adjust.
-
Causality: The differential interaction between the two enantiomers and the chiral stationary phase (CSP) is not strong enough under the current conditions.
-
Solutions:
-
Decrease Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the time the analytes spend interacting with the CSP, which can significantly improve resolution.[11]
-
Adjust Mobile Phase Composition: Small changes can have a big impact. If using a normal phase (e.g., Hexane/Isopropanol), slightly decreasing the percentage of the polar modifier (isopropanol) will increase retention and may improve separation.
-
Change Temperature: Temperature affects the thermodynamics of the separation in complex ways.[11] Try running the column at a lower temperature (e.g., 15°C) and a higher temperature (e.g., 40°C) to see which direction improves resolution.
-
Try a Different Column: If optimization fails, the specific CSP may not be suitable for your molecule. Chiral separations are highly specific, and trying a column with a different stationary phase (e.g., a cellulose-based vs. an amylose-based CSP) is a standard part of method development.[12]
-
Q: My column backpressure has suddenly increased significantly. What should I do?
A sudden pressure increase usually indicates a blockage, most often at the column inlet frit.[13]
-
Causality: Particulate matter from your sample or mobile phase has clogged the frit. This can also happen if your sample precipitates upon injection because the sample solvent is much stronger than the mobile phase.[13]
-
Solutions:
-
Reverse and Flush the Column: (Check column manual first!) For many robust columns, you can disconnect the column, reverse its direction, and flush it with a strong solvent (like isopropanol) at a low flow rate to dislodge the blockage from the frit.[13]
-
Filter Your Samples: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.
-
Use a Guard Column: A guard column is a small, inexpensive column placed before your main analytical column to catch particulates and strongly retained impurities, protecting your expensive chiral column.
-
Check for Precipitation: Ensure your sample is fully dissolved in the mobile phase or a solvent weaker than the mobile phase.
-
Section 3: Key Experimental Protocols
Protocol 1: Purification by Recrystallization (Methanol-Ether)
This protocol is adapted from a general procedure for the purification of the crude ester.[3]
-
Place the crude (R)-(-)-2-Chlorophenylglycine methyl ester into a clean, dry Erlenmeyer flask.
-
Add the minimum amount of warm (approx. 40-50°C) methanol to completely dissolve the solid/oil.
-
While gently swirling, add diethyl ether dropwise until a faint, persistent cloudiness appears.
-
Add 1-2 drops of methanol to redissolve the cloudiness, resulting in a clear, saturated solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum.
Protocol 2: Analytical Chiral HPLC Method
This is a representative starting method. Actual conditions will depend on the specific column and system used.
-
Column: Chiralpak® IA or a similar amylose-based CSP.
-
Mobile Phase: Hexane / Isopropanol (IPA) / Diethylamine (DEA) = 90 / 10 / 0.1 (v/v/v). DEA is a basic modifier used to improve the peak shape of amines.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of the mobile phase. Filter through a 0.22 µm filter.
-
Injection Volume: 10 µL.
References
- Google Patents. (2013). CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
MSDS of (R)-(-)-2-Chlorophenylglycine methyl ester. (2013). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate Salt MSDS. Retrieved from [Link]
- Google Patents. (2012). CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
- Vries, T., et al. (2009). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel. Organic Letters, 11(12), 2547–2549. University of Groningen.
- Google Patents. (2004). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- Google Patents. (2005). DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
-
Patsnap Eureka. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate Salt. Retrieved from [Link]
-
Reddit. (2022). [chiral purification HPLC]. Retrieved from [Link]
-
ResearchGate. (2015). Clopidogrel Hydrogen Sulfate. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate Salt|141109-15-1|MSDS [dcchemicals.com]
- 8. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 9. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chiraltech.com [chiraltech.com]
Technical Support Center: Synthesis of (R)-(-)-2-Chlorophenylglycine Methyl Ester
Welcome to the technical support center for the synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical chiral intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed analytical and purification protocols to ensure the successful synthesis of a high-purity final product.
I. Understanding the Synthesis and Potential Impurities
The synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester typically involves a multi-step process, commencing with the synthesis of the racemic 2-chlorophenylglycine, followed by esterification and subsequent chiral resolution. Each of these stages presents a unique set of challenges and potential impurities that can impact the quality and yield of the final product.
A common synthetic route is outlined below:
racemization of (R)-(-)-2-Chlorophenylglycine methyl ester and prevention
Welcome to the technical support center for (R)-(-)-2-Chlorophenylglycine methyl ester. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. The inherent instability of the α-stereocenter in phenylglycine derivatives presents a common yet significant challenge in maintaining enantiomeric purity. This document provides in-depth troubleshooting advice, validated preventative protocols, and a foundational understanding of the racemization mechanisms to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my (R)-(-)-2-Chlorophenylglycine methyl ester sample losing enantiomeric purity?
Loss of enantiomeric excess (e.e.) is almost always due to racemization at the α-carbon (the carbon atom to which the amino, carboxyl, and phenyl groups are attached). Phenylglycine and its derivatives are significantly more prone to racemization than other amino acids like alanine or phenylalanine.[1] This is because the phenyl ring directly attached to the α-carbon stabilizes the planar carbanion intermediate that forms upon deprotonation, facilitating the loss of stereochemistry.[1]
Q2: What is the primary cause of this racemization?
The primary cause is the abstraction of the α-hydrogen by a base.[2] This creates a planar, achiral enolate intermediate. Subsequent, non-stereospecific reprotonation of this intermediate will yield a mixture of both (R) and (S) enantiomers, thus reducing the overall enantiomeric purity of your material.[3] Even weak bases can facilitate this process, especially over extended periods or at elevated temperatures.
Q3: Can I use standard workup and purification procedures like aqueous extraction with sodium bicarbonate or silica gel chromatography?
Standard procedures must be applied with extreme caution.
-
Aqueous Base: Using bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for extractions creates a basic aqueous environment that can significantly accelerate racemization.
-
Silica Gel: While seemingly neutral, standard silica gel can have acidic sites that, in combination with certain solvents, may contribute to racemization. More importantly, long exposure times on the column can lead to degradation.
-
Solvents: Protic solvents or solvents containing impurities (e.g., amines in aged chloroform) can also promote racemization.
Q4: What are the ideal storage conditions for (R)-(-)-2-Chlorophenylglycine methyl ester?
To ensure long-term stability, the compound should be stored as its hydrochloride salt.[4] The protonated amine is less likely to participate in deleterious side reactions. Free-base amino esters are known to be less stable, with a tendency to polymerize or cyclize into diketopiperazines over time, especially at room temperature.[4] For optimal shelf-life, store the hydrochloride salt at low temperatures (2-8°C), under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light and moisture.
The Science Behind the Racemization
Understanding the mechanism is critical for prevention. The key vulnerability of (R)-(-)-2-Chlorophenylglycine methyl ester is the acidity of the α-hydrogen.
Mechanism of Base-Catalyzed Racemization
The process occurs via a deprotonation-reprotonation mechanism:
-
Deprotonation: A base removes the acidic proton from the α-carbon.
-
Intermediate Formation: A planar, resonance-stabilized enolate anion is formed. The negative charge is delocalized across the oxygen of the ester carbonyl and into the aromatic ring of the phenyl group, which makes this intermediate particularly stable and easy to form compared to other amino esters.[1]
-
Reprotonation: A proton source (such as the conjugate acid of the base, water, or alcohol) adds back to the α-carbon. Since the intermediate is planar, the proton can be added from either face with roughly equal probability.
-
Outcome: Reprotonation from one face regenerates the starting (R)-enantiomer, while protonation from the opposite face forms the undesired (S)-enantiomer, leading to a racemic mixture.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Factors Influencing Racemization Rate
The rate of racemization is highly dependent on experimental conditions. The following table summarizes key factors and provides recommendations to maintain stereochemical integrity.
| Factor | Impact on Racemization Rate | Recommended Condition for Stability | Rationale |
| pH / Base | High Impact: Rate increases dramatically with basicity. Sterically hindered, weaker bases are preferred over smaller, stronger bases.[5][6] | Maintain pH < 7, ideally mildly acidic (pH 4-6). For base-mediated reactions, use sterically hindered bases like 2,4,6-collidine (TMP) or N,N-diisopropylethylamine (DIPEA) over triethylamine (TEA).[6] | Stronger, less hindered bases more readily abstract the α-proton. Acidic conditions protonate the amine, protecting the α-proton. |
| Temperature | High Impact: Higher temperatures provide the activation energy needed for deprotonation, significantly accelerating racemization. | Conduct all steps (reactions, workups, purifications) at low temperatures, ideally 0°C to -20°C where possible. | Reduces the kinetic energy of the system, decreasing the frequency and success of deprotonation events. |
| Solvent | Moderate Impact: Protic solvents (water, methanol, ethanol) can act as proton shuttles, facilitating the reprotonation step and accelerating racemization.[7] | Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Ensure solvents are anhydrous and free of amine impurities. | Aprotic solvents do not have labile protons to facilitate the racemization equilibrium. |
| Exposure Time | High Impact: The extent of racemization is cumulative. Prolonged exposure to adverse conditions (high pH, high temp) will result in greater loss of purity. | Minimize the duration of all experimental steps. Do not leave reactions or solutions standing unnecessarily, especially under basic or heated conditions. | Reduces the overall time the molecule is exposed to conditions that promote racemization. |
Systematic Troubleshooting Guide
If you have detected a loss of enantiomeric purity, use the following workflow to identify the source of the problem.
Caption: Troubleshooting workflow for identifying sources of racemization.
Validated Preventative Protocols
To proactively avoid racemization, integrate the following validated procedures into your workflow.
Protocol 4.1: Racemization-Free Workup Procedure
This protocol avoids the use of aqueous base, which is a primary driver of racemization.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath.
-
Solvent Addition: Dilute the reaction mixture with a non-polar, aprotic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
One portion of ice-cold 5% citric acid solution (or another mild, non-nucleophilic acid).
-
Two portions of ice-cold brine (saturated NaCl solution).
-
Note: These washes remove inorganic salts and water-soluble impurities without creating a basic environment.
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase in vacuo at a low temperature (<30°C).
-
QC Check: Immediately analyze a small aliquot of the crude product by chiral HPLC to confirm that no significant racemization has occurred during workup.
Protocol 4.2: Recommended Chiral HPLC Analysis
Regularly verifying the enantiomeric excess (e.e.) is crucial. While specific conditions may need optimization, ligand-exchange or polysaccharide-based chiral stationary phases (CSPs) are often effective.[8][9]
-
Column: Chiral stationary phase (e.g., polysaccharide-based like Chiralpak IA/IB/IC, or a ligand-exchange column).
-
Mobile Phase: A typical starting point for polysaccharide columns is a mixture of Hexane/Isopropanol or Hexane/Ethanol. For ligand-exchange chromatography, an aqueous buffer containing a copper salt (e.g., CuSO₄) is often used.[8]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25°C). Lowering the temperature can sometimes improve resolution.[10]
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).
-
Sample Prep: Dissolve a small amount of the material in the mobile phase or a compatible solvent.
-
Validation: Always run an authentic racemic standard to confirm the retention times of both the (R) and (S) enantiomers.
By understanding the underlying chemical principles and implementing these careful, validated procedures, researchers can confidently handle (R)-(-)-2-Chlorophenylglycine methyl ester and preserve its critical stereochemical integrity throughout their synthetic and analytical workflows.
References
-
Title: Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids Source: International Journal of Peptide and Protein Research, 1993. URL: [Link]
-
Title: Chemically fuelled deracemization of amino acids Source: University of Groningen Thesis, 2018. URL: [Link]
-
Title: Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis Source: Luxembourg Bio Technologies, Technical Note. URL: [Link]
-
Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: Natural Product Reports, 2015. URL: [Link]
-
Title: Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents Source: International Journal of Peptide and Protein Research, 1984. URL: [Link]
-
Title: Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines Source: The Journal of Organic Chemistry, 1972. URL: [Link]
-
Title: Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this Source: ResearchGate, Conference Paper, 2012. URL: [Link]
-
Title: Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether Source: ResearchGate, Publication, 1994. URL: [Link]
-
Title: Chromatogram of the rapid chiral separation of phenylglycine Source: ResearchGate, Figure from Publication, 2004. URL: [Link]
-
Title: Lecture 16 Protecting groups and racemization of Amino Acids Source: YouTube, 2021. URL: [Link]
-
Title: Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents Source: Organic & Biomolecular Chemistry, 2022. URL: [Link]
-
Title: Chiral HPLC for efficient resolution of enantiomers Source: Chemical Society Reviews, 2008. URL: [Link]
-
Title: Epimerisation in Peptide Synthesis Source: Molecules, 2022. URL: [Link]
-
Title: Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction Source: Frontiers in Catalysis, 2022. URL: [Link]
-
Title: Glycine methyl ester hydrochloride Source: Wikipedia URL: [Link]
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for (R)-(-)-2-Chlorophenylglycine Methyl Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this critical pharmaceutical intermediate. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce (R)-(-)-2-Chlorophenylglycine methyl ester?
There are several established strategies for the synthesis of chiral α-amino acids like (R)-(-)-2-Chlorophenylglycine methyl ester. The most common approaches fall into three main categories:
-
Asymmetric Synthesis: This is often the preferred route as it aims to directly produce the desired enantiomer, minimizing waste. Key asymmetric methods include:
-
Catalytic Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral enamide precursor using a chiral transition metal catalyst, such as rhodium or ruthenium complexes with chiral phosphine ligands.[1][2]
-
Asymmetric Strecker Reaction: A three-component reaction involving 2-chlorobenzaldehyde, a cyanide source, and a chiral amine or ammonia in the presence of a chiral catalyst.[3][4][5] This method can be followed by hydrolysis of the resulting aminonitrile to the amino acid and subsequent esterification.
-
Chiral Aldehyde Catalysis: Recent advancements have shown the use of chiral BINOL-aldehyde catalysts for the direct α-functionalization of N-unprotected amino acid esters.[6][7][8]
-
-
Resolution of a Racemic Mixture: This "classical" approach involves the synthesis of a racemic mixture of 2-chlorophenylglycine or its methyl ester, followed by separation of the enantiomers.
-
Diastereomeric Salt Formation: A chiral resolving agent, such as L-(+)-tartaric acid or D-camphor sulfonic acid, is used to form diastereomeric salts with the racemic amino acid ester.[9][10] The desired diastereomer can then be selectively crystallized and the enantiomerically pure ester liberated.
-
Enzymatic Resolution: This method utilizes the high stereoselectivity of enzymes. For instance, immobilized penicillin acylase can selectively hydrolyze the N-acylated derivative of one enantiomer, allowing for the separation of the desired (R)-enantiomer.[11][12]
-
-
Chemo-enzymatic Synthesis: This approach combines chemical synthesis with enzymatic catalysis to achieve high enantioselectivity. For example, a prochiral keto acid can be synthesized chemically and then enantioselectively aminated using an enzyme like leucine dehydrogenase to yield the desired (S)- or (R)-amino acid.[13][14]
Q2: How do I select the appropriate chiral catalyst for an asymmetric synthesis?
The choice of a chiral catalyst is critical and depends heavily on the specific reaction.
-
For Asymmetric Hydrogenation: Chiral phosphine ligands complexed with rhodium or ruthenium are commonly employed. The specific ligand should be chosen based on literature precedents for similar substrates to maximize enantioselectivity.[2]
-
For Asymmetric Strecker-type Reactions: Chiral amines or thioureas can act as effective organocatalysts.[1] The selection should be based on achieving high stereocontrol in the formation of the aminonitrile intermediate.
-
For Chiral Aldehyde Catalysis: BINOL-derived aldehydes have shown promise in the direct asymmetric α-substitution of amino acid esters.[6][7][8]
It is crucial to screen a small library of catalysts to identify the optimal one for your specific substrate and reaction conditions.
Q3: What are the key reaction parameters to control for optimal yield and enantioselectivity?
Several factors can significantly influence the outcome of the synthesis:
-
Temperature: Temperature control is critical. Lower temperatures often favor higher enantioselectivity by reducing the rate of non-selective background reactions.
-
Solvent: The polarity and coordinating ability of the solvent can impact catalyst activity and solubility of reagents. A solvent screen is often a necessary step in optimization.
-
pH: In aqueous or biphasic reactions, particularly in enzymatic resolutions or Strecker syntheses, pH must be carefully controlled to maintain optimal enzyme activity or reaction equilibrium.[15]
-
Reactant Stoichiometry: The molar ratios of reactants, especially the catalyst loading, should be carefully optimized to balance reaction rate, yield, and cost.
-
Reaction Time: Reactions should be monitored (e.g., by TLC, HPLC, or NMR) to determine the optimal reaction time for maximum conversion without significant side product formation.
Q4: How can I effectively monitor the progress and stereochemical outcome of the reaction?
-
Reaction Progress: Thin-Layer Chromatography (TLC) is a quick and convenient method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred.
-
Stereochemical Outcome: The enantiomeric excess (ee) of the product is a critical parameter. This is typically determined by:
-
Chiral HPLC: This is the most common and reliable method. It utilizes a chiral stationary phase to separate the enantiomers, allowing for their quantification.[9]
-
Chiral GC: Similar to chiral HPLC, but for volatile compounds.
-
NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers in the NMR spectrum.
-
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester.
Problem 1: Low Enantiomeric Excess (ee)
| Potential Cause | Suggested Solutions |
| Suboptimal Catalyst | Screen a variety of chiral catalysts or ligands. Even small structural changes in the catalyst can have a large impact on enantioselectivity.[2] |
| Incorrect Reaction Temperature | Lower the reaction temperature. Many asymmetric reactions show improved enantioselectivity at reduced temperatures. |
| Racemization of Product | The product may be racemizing under the reaction or workup conditions. Check the stability of the product under the reaction conditions. Consider a milder workup procedure, for example, avoiding strong acids or bases if the product is susceptible to racemization. |
| Background Uncatalyzed Reaction | A non-selective background reaction may be competing with the desired catalytic reaction. Lowering the reaction temperature or adjusting reactant concentrations may help to suppress the uncatalyzed pathway. |
| Impure Starting Materials or Catalyst | Ensure the purity of all reagents, especially the chiral catalyst. Impurities can sometimes interfere with the catalytic cycle. |
Problem 2: Low Reaction Yield
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | Monitor the reaction progress over time to ensure it has gone to completion. If the reaction stalls, consider increasing the catalyst loading, temperature (while monitoring ee), or reaction time. |
| Catalyst Deactivation | The catalyst may be sensitive to air, moisture, or impurities in the starting materials. Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Side Reactions | Analyze the crude reaction mixture by NMR or LC-MS to identify any major side products. Understanding the nature of the side products can help in devising strategies to minimize their formation (e.g., by changing the solvent, temperature, or order of addition of reagents). |
| Poor Workup and Isolation | Product may be lost during the workup and purification steps. Optimize the extraction and purification procedures. For example, ensure the pH is adjusted correctly during aqueous workup to maximize the recovery of the amino ester in the organic phase. |
| Unfavorable Reaction Equilibrium | In reversible reactions like the Strecker synthesis, the equilibrium may not favor product formation. Consider using an excess of one of the reactants or removing a byproduct to drive the reaction forward.[5] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solutions |
| Co-eluting Impurities in Chromatography | If impurities are difficult to separate by column chromatography, consider changing the mobile phase or the stationary phase. Recrystallization of the product or its salt form can be a powerful purification technique. |
| Product is an Oil | If the free base of the methyl ester is an oil, converting it to a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification by recrystallization.[9][16] |
| Residual Catalyst | Metal-based catalysts can sometimes be difficult to remove completely. Specific workup procedures, such as washing with a chelating agent solution or using a metal scavenger, may be necessary. |
III. Experimental Protocols
Protocol 1: Esterification of 2-Chlorophenylglycine
This protocol describes the formation of the racemic methyl ester from the corresponding amino acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chlorophenylglycine in anhydrous methanol.[9][16]
-
Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the mixture while maintaining the temperature below 10 °C.[9][16][17]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours to ensure complete conversion.[9][16][17]
-
Workup: Cool the reaction mixture and remove the excess methanol and thionyl chloride under reduced pressure.[9][16] To the residue, add water and wash with a nonpolar organic solvent like toluene to remove nonpolar impurities.[9]
-
Isolation: Adjust the pH of the aqueous layer to 7.0-7.5 with a base such as ammonia solution.[9] Extract the product with a suitable organic solvent like dichloromethane.[9][18] Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic 2-chlorophenylglycine methyl ester.
Protocol 2: Resolution of Racemic 2-Chlorophenylglycine Methyl Ester with L-(+)-Tartaric Acid
This protocol outlines a classical resolution method to obtain the desired (S)-enantiomer (note: the user requested the (R)-enantiomer, this protocol would need to be adapted with a different resolving agent for the (R)-enantiomer, but the principle is the same).
-
Salt Formation: Dissolve the racemic 2-chlorophenylglycine methyl ester in a suitable solvent such as methanol or a mixture of acetone and methanol.[9]
-
Precipitation: Add a solution of L-(+)-tartaric acid in methanol to the mixture. The (S)-(+)-2-Chlorophenylglycine methyl ester will preferentially form a salt with the L-(+)-tartaric acid and precipitate out of the solution.[9]
-
Purification: The precipitated tartrate salt can be collected by filtration and further purified by recrystallization to achieve high diastereomeric and enantiomeric purity.[9]
-
Liberation of the Free Ester: The purified tartrate salt is then treated with a base (e.g., sodium carbonate or ammonia) to neutralize the tartaric acid and liberate the free (S)-(+)-2-chlorophenylglycine methyl ester, which can then be extracted into an organic solvent.
IV. Visualizations
General Workflow for Synthesis and Resolution
Caption: General workflow for the synthesis and resolution of (R)-(-)-2-Chlorophenylglycine methyl ester.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: A decision tree for troubleshooting low enantiomeric excess in asymmetric synthesis.
V. References
-
Vertex AI Search. (n.d.). Chiral Amino Acids Synthesis. Retrieved January 14, 2026, from
-
ACS Publications. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Retrieved January 14, 2026, from
-
Benchchem. (n.d.). (S)-(+)-2-Chlorophenylglycine methyl ester tartrate | 141109-15-1. Retrieved January 14, 2026, from
-
RSC Publishing. (n.d.). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Chemical Science. Retrieved January 14, 2026, from
-
RSC Publishing. (2023, May 3). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Retrieved January 14, 2026, from
-
Frontiers. (2021, June 22). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Retrieved January 14, 2026, from
-
University of Groningen. (n.d.). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Dis. Retrieved January 14, 2026, from
-
Google Patents. (n.d.). CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Retrieved January 14, 2026, from
-
Google Patents. (n.d.). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Retrieved January 14, 2026, from
-
Request PDF. (2025, August 7). Chemo-enzymatic approach to the synthesis of the antithrombotic clopidogrel. Retrieved January 14, 2026, from
-
Guidechem. (n.d.). (R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER 141109-16-2 wiki. Retrieved January 14, 2026, from
-
Patsnap Eureka. (2012, October 10). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Retrieved January 14, 2026, from
-
Google Patents. (n.d.). CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester. Retrieved January 14, 2026, from
-
Frontiers. (2022, August 4). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Retrieved January 14, 2026, from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Chlorophenylglycine Derivatives in Pharmaceutical Synthesis. Retrieved January 14, 2026, from
-
Scimplify. (n.d.). Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers. Retrieved January 14, 2026, from
-
PubMed. (2022, November 10). Development of a new chemo-enzymatic catalytic route for synthesis of (S)- 2-chlorophenylglycine. Retrieved January 14, 2026, from
-
ResearchGate. (2015, July 15). (PDF) Clopidogrel Hydrogen Sulfate. Retrieved January 14, 2026, from
-
ResearchGate. (n.d.). Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis. Retrieved January 14, 2026, from
-
Benchchem. (n.d.). Technical Support Center: Optimization of Strecker Synthesis for Hydroxyphenylglycine (HPG). Retrieved January 14, 2026, from
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved January 14, 2026, from
-
Patsnap Eureka. (n.d.). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Retrieved January 14, 2026, from
Sources
- 1. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01294H [pubs.rsc.org]
- 8. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 11. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 12. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a new chemo-enzymatic catalytic route for synthesis of (S)- 2-chlorophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pure.rug.nl [pure.rug.nl]
- 17. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 18. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of (R)-(-)-2-Chlorophenylglycine Methyl Ester
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for navigating the synthetic challenges associated with (R)-(-)-2-Chlorophenylglycine methyl ester. This molecule is a cornerstone chiral intermediate, most notably in the synthesis of the antiplatelet agent Clopidogrel.[1][2][3] Its value is intrinsically linked to its enantiomeric purity; therefore, controlling side reactions that compromise this purity is of paramount importance for researchers in process development and medicinal chemistry.
This guide is structured to move from high-level frequently asked questions to deep-dive troubleshooting workflows, providing not just solutions but the underlying chemical principles. We aim to equip you with the expertise to anticipate, diagnose, and resolve common synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face, providing a foundational understanding of the key challenges.
Q1: What is the single most critical side reaction to monitor during the synthesis and handling of (R)-(-)-2-Chlorophenylglycine methyl ester?
A: The most critical side reaction is racemization . The stereocenter at the alpha-carbon (Cα) is susceptible to epimerization, which leads to the formation of the undesired (S)-(+)-enantiomer. Since the pharmacological activity of the final active pharmaceutical ingredient (API) is dependent on the correct stereochemistry, maintaining high enantiomeric excess (ee) is non-negotiable. The free amino ester is particularly sensitive and must be handled with care.[2]
Q2: After my aqueous workup, I'm seeing a significant amount of the starting material, (R)-2-Chlorophenylglycine, in my crude product. What is happening?
A: You are observing ester hydrolysis (saponification). The methyl ester functional group can be cleaved back to the carboxylic acid in the presence of water, a reaction that is significantly accelerated by either acidic or basic conditions.[4] This not only results in yield loss but also complicates purification, as the resulting amino acid has very different solubility properties.
Q3: My mass spectrometry results show a peak corresponding to a molecular weight of approximately 184.1 g/mol , which I've identified as the amide. How is this forming?
A: This side product is (R)-2-chlorophenylglycinamide, formed via aminolysis of the methyl ester. This typically occurs if your reaction or workup introduces ammonia or a primary amine. A common source is the use of aqueous ammonia for pH adjustment during extraction.[2]
Q4: Besides racemization and hydrolysis, what other types of impurities should I be aware of?
A: Be mindful of impurities originating from the preceding steps. If you are preparing the racemic amino acid via a Strecker synthesis, residual 2-chlorobenzaldehyde or cyanide-related adducts could carry over.[5][6] Similarly, during esterification with thionyl chloride in methanol, incomplete reaction or side reactions involving the reagent can introduce impurities.[7] Lastly, under thermal stress, the free amino ester can undergo self-condensation to form a cyclic dipeptide, a diketopiperazine, although this is less common under standard conditions.[8]
Part 2: Troubleshooting Guides & Mitigation Strategies
This section provides detailed, cause-and-effect troubleshooting for the most impactful side reactions.
Issue 1: Loss of Enantiomeric Purity (Racemization)
Question: My chiral HPLC analysis shows that my product's enantiomeric excess (ee) has dropped from >99% to 95%. What are the likely causes, and how can I prevent this significant loss?
Answer: A drop in enantiomeric excess points directly to racemization at the α-carbon. The proton at this position is labile, and its removal leads to a planar, achiral enolate intermediate that can be re-protonated from either face, scrambling the stereochemistry.
-
Instability of the Free Base: The isolated free amino ester, with its nucleophilic amine and electrophilic ester on the same molecule, is inherently less stable than its salt form.[2]
-
Preventative Protocol: Avoid isolating the free base. The most robust strategy is to isolate the product as its hydrochloride[2][7] or tartrate salt.[1] These salts are crystalline, stable, and protect the amine group. The free base can then be generated in situ just before the subsequent reaction step by careful neutralization.
-
-
Exposure to Basic Conditions: Bases, even mild ones, can facilitate the abstraction of the α-proton. The racemization rate is highly dependent on the strength and steric hindrance of the base used.[9]
-
Preventative Protocol: During aqueous workup, use a weak, non-nucleophilic base like sodium bicarbonate (NaHCO₃) for neutralization and keep the contact time to a minimum. Perform extractions at reduced temperatures (0-5 °C) to slow the rate of epimerization. Avoid strong bases like NaOH or K₂CO₃ entirely.
-
-
Catalysis by Aldehydes or Ketones: Trace amounts of aldehydes (e.g., residual 2-chlorobenzaldehyde) or the use of ketone solvents (e.g., acetone) can dramatically accelerate racemization. They react with the primary amine to form a Schiff base (imine), which further increases the acidity of the α-proton and stabilizes the resulting carbanionic intermediate through resonance.[10][11]
-
Preventative Protocol: Ensure all starting materials are of high purity. Use purified, aldehyde-free solvents for reactions and extractions. Specifically, avoid using acetone for drying glassware or as a solvent during workup if racemization is a concern.
-
Caption: Systematic workflow for impurity identification.
Part 3: Recommended Experimental Protocols
Adherence to a validated protocol is the best way to ensure reproducibility and minimize side reactions.
Protocol 1: Esterification of (R)-2-Chlorophenylglycine Hydrochloride
This protocol is adapted from established procedures for the synthesis of amino acid esters using thionyl chloride. [2][7] Objective: To convert (R)-(-)-2-Chlorophenylglycine to its methyl ester hydrochloride salt with minimal racemization and side product formation.
Materials:
-
(R)-(-)-2-Chlorophenylglycine (1.0 eq)
-
Anhydrous Methanol (10-15 volumes)
-
Thionyl Chloride (SOCl₂) (1.2 - 1.5 eq)
-
tert-Butyl methyl ether (TBME) for precipitation
Procedure:
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a gas bubbler/scrubber (to neutralize HCl and SO₂ fumes).
-
Suspension: Charge the flask with (R)-(-)-2-Chlorophenylglycine and anhydrous methanol. Begin stirring under a nitrogen atmosphere to form a slurry.
-
Cooling: Cool the slurry to 0-5 °C using an ice-water bath. Maintaining a low temperature during the addition of SOCl₂ is critical to control the exotherm and prevent side reactions.
-
Reagent Addition: Add thionyl chloride dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 5-24 hours. The reaction progress can be monitored by TLC or HPLC until the starting material is consumed. [7]6. Concentration: Once the reaction is complete, concentrate the reaction mixture under reduced pressure at a temperature below 40 °C to approximately one-third of its original volume.
-
Precipitation: Add the concentrated methanolic solution slowly to a flask containing vigorously stirred TBME (approx. 10 volumes relative to the initial methanol). A white precipitate of the hydrochloride salt should form.
-
Isolation: Stir the resulting slurry for 1-2 hours at room temperature, then collect the solid product by filtration. Wash the filter cake with additional TBME to remove any non-polar impurities.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The final product is (R)-(-)-2-Chlorophenylglycine methyl ester hydrochloride, which is stable for storage.
Protocol 2: Safe Liberation and Extraction of the Free Ester
Objective: To convert the stable hydrochloride salt to the free amino ester for use in a subsequent reaction, minimizing exposure to conditions that cause hydrolysis or racemization.
Procedure:
-
Dissolution: Dissolve the (R)-(-)-2-Chlorophenylglycine methyl ester hydrochloride in dichloromethane (DCM) or another suitable water-immiscible organic solvent.
-
Cooling: Cool the solution to 0-5 °C.
-
Neutralization: Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir the biphasic mixture. Monitor the pH of the aqueous layer, aiming for a final pH of 7.0-7.5. [12]Do not overshoot.
-
Extraction: Once neutralized, immediately separate the organic layer. Extract the aqueous layer one more time with a small portion of fresh, cold DCM.
-
Drying & Use: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent. This solution containing the free ester is now ready for the next synthetic step and should be used promptly. [2]Avoid concentrating to an oil if possible.
References
-
Int J Pept Protein Res. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]
-
The Journal of Organic Chemistry. (N.D.). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. ACS Publications. [Link]
-
Chemically fuelled deracemization of amino acids. (N.D.). Utrecht University Repository. [Link]
- CN101747219A. (2010). Synthesis of clopidogrel impurity intermediate.
-
CN101747219A English Translation. (2010). Synthesis of clopidogrel impurity intermediate. Patsnap Eureka. [Link]
- CN101864464B. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
- US20040176637A1. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
University of Groningen. (N.D.). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Dis. University of Groningen Research Portal. [Link]
-
Patsnap Eureka. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Patsnap. [Link]
-
J Pept Sci. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. PubMed. [Link]
-
Synthesis. (2001). A Convenient Procedure for Parallel Ester Hydrolysis. Thieme Connect. [Link]
-
J Lipid Res. (1987). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. PubMed. [Link]
-
Exploring the Applications of Chlorophenylglycine Derivatives in Pharmaceutical Synthesis. (N.D.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN103172527A. (2013). Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
- US4185027A. (1980). Hydrolysis of methyl esters.
-
Reddit. (2023). Need to hydrolyze methyl esters but compound is water sensitive. r/Chempros. [Link]
-
Hydrolysing esters. (N.D.). Chemguide. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2017). Related impurities in peptide medicines. ResearchGate. [Link]
Sources
- 1. Synthesis of clopidogrel impurity intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. pure.rug.nl [pure.rug.nl]
- 3. nbinno.com [nbinno.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 6. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 7. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thesis.unipd.it [thesis.unipd.it]
- 12. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
Technical Support Center: Improving Enantioselectivity in the Resolution of 2-Chlorophenylglycine Methyl Ester
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the chiral resolution of 2-chlorophenylglycine methyl ester. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, particularly key intermediates for active pharmaceutical ingredients like (S)-clopidogrel.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and enhance the enantioselectivity of your resolution process.
Core Concepts: The Basis of Enantioselective Resolution
The separation of enantiomers from a racemic mixture is a critical step in modern chemical and pharmaceutical development.[3] For 2-chlorophenylglycine methyl ester, enzymatic kinetic resolution is a highly effective and widely adopted strategy.[4][5] This method relies on the stereopreference of an enzyme, typically a lipase or acylase, to selectively catalyze a reaction on one enantiomer of the racemic substrate at a much higher rate than the other.[4] This difference in reaction rates allows for the separation of the unreacted, enantiomerically enriched substrate from the newly formed, enantiomerically pure product.
The success of this technique hinges on the enantiomeric ratio (E value) , a measure of the enzyme's selectivity. A high E value is essential for achieving high enantiomeric excess (e.e.) at a practical conversion rate (ideally close to 50%).[6] This guide will focus on troubleshooting and optimizing the parameters that directly influence the E value.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My enantiomeric excess (e.e.) is consistently lower than expected. What are the primary factors I should investigate?
Answer: Low enantiomeric excess is the most common challenge and typically points to suboptimal reaction conditions that diminish the enzyme's inherent selectivity. The three most critical factors to investigate are the solvent, the enzyme itself, and the reaction temperature.
1. The Organic Solvent: The choice of solvent has a profound effect on lipase enantioselectivity.[7] This is not merely about solubility; the solvent directly interacts with the enzyme, influencing its three-dimensional structure and flexibility.
-
Causality: An enzyme's flexibility is crucial for its catalytic activity and selectivity.[8][9] Nonpolar, hydrophobic solvents (e.g., hexane, isooctane) tend to maintain a more rigid enzyme conformation, which is often beneficial for high enantioselectivity.[10] In contrast, polar solvents (e.g., DMSO, tert-butanol) can sometimes increase flexibility excessively or even strip essential water from the enzyme's hydration layer, leading to reduced activity and selectivity.[10] The relationship isn't always linear, and some studies show that a balance in enzyme flexibility is key.[8]
-
Troubleshooting Steps:
-
Screen a Range of Solvents: Test a series of solvents with varying hydrophobicity (log P) and polarity. Start with nonpolar solvents like n-hexane, isooctane, or tert-butyl methyl ether (TBME), which are often successful.[11]
-
Consider Water Content: In non-aqueous media, a minuscule amount of water is essential for lipase activity.[8] Ensure the solvent is "water-saturated" or add a very small, defined volume of buffer (e.g., 0.1-0.5% v/v). However, excess water can promote unwanted hydrolysis of the ester product.
-
Avoid Highly Polar Solvents: Unless a specific protocol requires it, initially avoid highly water-miscible solvents like DMSO or DMF, as they are more likely to denature the enzyme.[10]
-
2. Enzyme Selection and Immobilization: Not all enzymes are created equal for a specific substrate. The source of the lipase (e.g., Candida antarctica, Burkholderia cepacia, Rhizomucor miehei) or acylase is a critical variable.[12][13]
-
Causality: The shape and charge distribution of an enzyme's active site determine its substrate specificity. Minor differences between enzymes can lead to major differences in enantioselectivity for 2-chlorophenylglycine methyl ester. Immobilization can also play a role by preventing enzyme aggregation and potentially locking the enzyme in a more active conformation.
-
Troubleshooting Steps:
-
Screen Different Enzymes: Test a panel of commercially available lipases (e.g., Novozym 435, Lipase PS from Burkholderia cepacia) or acylases (e.g., Penicillin G acylase).[6][12]
-
Use Immobilized Enzymes: Immobilized preparations are generally more stable, easier to recover, and often exhibit higher selectivity compared to their free-powder counterparts.[13]
-
3. Reaction Temperature: Temperature directly influences both the reaction rate and the enzyme's stability and conformation.[14]
-
Causality: Increasing the temperature generally increases the reaction rate. However, for enantioselectivity, this is a double-edged sword. Higher temperatures increase molecular vibrations, which can reduce the energetic difference between the transition states for the two enantiomers, thereby lowering the E value.[15] Excessively high temperatures will lead to irreversible denaturation.[14]
-
Troubleshooting Steps:
-
Lower the Temperature: If your initial trials at room temperature or 30-40°C yield low e.e., try running the reaction at a lower temperature (e.g., 4°C to 15°C). While the reaction will be slower, it can significantly enhance enantioselectivity.[4]
-
Determine the Optimal Temperature: Run a temperature-gradient experiment (e.g., 10°C, 20°C, 30°C, 40°C) to find the sweet spot that balances reaction rate and enantioselectivity for your specific enzyme-solvent system.[16]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Suggested Solution(s) |
| Low Enantiomeric Excess (e.e.) | 1. Suboptimal solvent choice | Screen solvents with varying hydrophobicity (start with nonpolar like hexane, TBME).[11] |
| 2. Inappropriate enzyme | Test a panel of different lipases or acylases (e.g., Novozym 435, Lipase PS).[6][13] | |
| 3. Reaction temperature is too high | Lower the reaction temperature (e.g., to 4-15°C) to improve selectivity.[4] | |
| Low or No Enzyme Activity | 1. Enzyme denaturation | Check temperature and pH. Avoid extreme conditions. Store enzymes properly.[14] |
| 2. Insufficient water (in organic media) | Add a small, controlled amount of water or use a water-saturated solvent.[8] | |
| 3. Incorrect substrate form | Ensure the substrate is correctly derivatized (e.g., N-acylated) if using an acylase.[2][12] | |
| Low Reaction Yield (<50%) | 1. Reaction has not reached completion | Increase reaction time and monitor progress via chiral HPLC. |
| 2. Unwanted side reactions | Verify the stability of the substrate and product under the reaction conditions. | |
| 3. Reversible reaction equilibrium | In hydrolysis reactions, remove the alcohol byproduct to shift equilibrium.[17] |
Question 2: I am observing very slow or no conversion. What are the likely causes?
Answer: A lack of reactivity points to issues with the enzyme's catalytic function or the substrate's suitability.
-
Enzyme Denaturation: Lipases and acylases are sensitive to extreme temperatures and pH.[14] Storing the enzyme at improper temperatures or exposing it to pH levels far from its optimum can cause irreversible denaturation. Always check the manufacturer's specifications for optimal pH and temperature ranges.
-
Insufficient Water in Organic Media: As mentioned, lipases require a minimal amount of water to maintain their catalytically active conformation in organic solvents.[8] If the solvent is too dry, the enzyme will be inactive.
-
Incorrect Substrate Form: Some enzymatic resolutions require the substrate to be in a specific form. For example, Penicillin G Acylase is highly effective at resolving N-phenylacetyl derivatives of amino acids.[2][12] Attempting to resolve the free amino ester with this enzyme will not work. Ensure your substrate is compatible with the chosen enzyme's mechanism.
-
Inhibitors: Your starting material or solvent may contain impurities that act as enzyme inhibitors. Ensure you are using high-purity reagents and solvents.
Question 3: How can I recycle the unwanted (R)-enantiomer to improve the overall process yield?
Answer: A key drawback of kinetic resolution is a theoretical maximum yield of 50% for the desired enantiomer.[3] To overcome this, the unreacted (and now enantiomerically enriched) (R)-2-chlorophenylglycine methyl ester can be isolated and racemized. This allows it to be fed back into the resolution process, significantly improving the overall efficiency and atom economy.
-
Racemization Process: Racemization involves converting the unwanted enantiomer back into a 1:1 mixture of both enantiomers. This is often achieved by heating the free base of the ester, sometimes in the presence of a chemical agent like thionyl chloride followed by neutralization, to temporarily remove the chirality at the alpha-carbon.[1] Specific patented procedures exist for the racemization of phenylglycine derivatives.[1][12]
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for optimizing enantioselectivity and a logical decision tree for troubleshooting.
Caption: A systematic workflow for optimizing the enzymatic resolution.
Caption: A decision tree for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Q: What is the difference between enzymatic kinetic resolution and diastereomeric resolution? A: Enzymatic kinetic resolution uses a chiral catalyst (the enzyme) to differentiate between two enantiomers in a rate-dependent process. Diastereomeric resolution involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent (like (+)-camphorsulfonic acid or tartaric acid) to form two diastereomeric salts.[3][18] These salts have different physical properties (like solubility) and can be separated by conventional methods like crystallization.[3]
Q: Why is N-acylation of the 2-chlorophenylglycine methyl ester sometimes performed before the resolution? A: N-acylation, for instance with phenylacetyl chloride to form N-phenylacetyl-2-chlorophenylglycine, modifies the substrate to be recognized by a different class of enzymes.[2][19] Penicillin G acylase (PGA), for example, is highly selective for the hydrolysis of the N-phenylacetyl group of the (S)-enantiomer, leaving the (R)-N-phenylacetyl enantiomer untouched.[12] This provides an alternative and sometimes more selective enzymatic route compared to direct ester hydrolysis with a lipase.
Q: Can I use chiral chromatography to resolve the enantiomers instead? A: Yes, chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[20][21][22] Columns with chiral stationary phases (CSPs), such as those based on crown ethers or glycopeptides, can directly separate the enantiomers of phenylglycine and its derivatives.[20][21] While highly effective, for large-scale industrial production, enzymatic resolution coupled with racemization is often more cost-effective.
Key Experimental Protocols
Protocol 1: General Screening of Lipases for Kinetic Resolution by Hydrolysis
This protocol outlines a general method for screening different lipases to identify the most promising candidate for your resolution.
-
Substrate Preparation: Prepare a stock solution of racemic 2-chlorophenylglycine methyl ester in a chosen nonpolar organic solvent (e.g., 100 mM in isooctane).
-
Reaction Setup: In separate 4 mL vials, add 10-20 mg of each immobilized lipase to be tested (e.g., Novozym 435, Lipase PS, Lipozyme TL IM).
-
Initiation: To each vial, add 2 mL of the substrate stock solution. Then, add a precise amount of aqueous buffer (e.g., 10 µL of 50 mM phosphate buffer, pH 7.0) to provide the necessary water for catalysis.
-
Incubation: Seal the vials and place them in an orbital shaker set to 200 rpm at a controlled temperature (e.g., 30°C).
-
Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) from each vial. Quench the reaction by adding the aliquot to a vial containing a mobile phase solvent and filter through a 0.22 µm syringe filter.
-
Analysis: Analyze the samples by chiral HPLC to determine the enantiomeric excess of the remaining substrate (ester) and the formed product (acid), as well as the percent conversion.
-
Evaluation: Calculate the E value for each enzyme to determine the most selective catalyst.
Protocol 2: Racemization of Unwanted (R)-Enantiomer
This protocol is a conceptual guideline based on literature principles for racemizing the unreacted ester. Caution: This procedure should be developed and optimized carefully in a laboratory setting.
-
Isolation: After the enzymatic resolution, separate the unreacted (R)-2-chlorophenylglycine methyl ester from the product and the enzyme. This is typically done by filtering off the immobilized enzyme, followed by an aqueous extraction to separate the acid product from the ester. The organic layer containing the ester is then dried and the solvent is evaporated.
-
Base Treatment: Dissolve the enriched (R)-ester in a suitable solvent. Treat with a base to form the free base of the amino ester.
-
Thermal Racemization: Heat the solution of the free base. The optimal temperature and time must be determined experimentally to achieve full racemization without significant decomposition.[1] Monitoring by chiral HPLC is essential.
-
Re-isolation: Once racemization is complete, the racemic ester can be re-isolated, potentially as a hydrochloride salt for stability, and reintroduced into the resolution process.[18]
References
- Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Lipases: Useful biocatalysts for the resolution of pharmaceuticals.
-
Ueji, S., et al. (2003). Flexibility of Lipase Brought About by Solvent Effects Controls Its Enantioselectivity in Organic Media. Bulletin of the Chemical Society of Japan, 76(10), 2023-2027. [Link]
-
Zhang, A., et al. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(13), 10988. [Link]
- Gais, H. J., & Jekkel, A. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Biotechnology and Bioengineering, 70(3), 278-290.
- DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
- Ghanem, A. (2007). Lipase-catalyzed enantioselective kinetic resolution of racemates: a versatile strategy for the preparation of enantiopure pharmaceuticals and fine chemicals. JOCPR, 7(5), 311-322.
- CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
-
Patsnap Eureka. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. [Link]
- Fadnavis, N. W., et al. (2003). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. Tetrahedron: Asymmetry, 14(10), 1335-1339.
- Kaptein, B., et al. (2008). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery. Organic Process Research & Development, 12(4), 622-627.
- ResearchGate. (n.d.). Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis.
-
Al-Saeed, F. A., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 28(15), 5824. [Link]
- de Souza, R. O., et al. (2009). The influence of the temperature on the enzymatic resolution of (R,S)-1-phenylethanol.
- Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct Resolution of Some Phenylglycines by Liquid Chromatography on a Chiral Crown Ether Phase. Chirality, 2(3), 200-204.
- Bordusa, F. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213.
- ResearchGate. (n.d.).
- Orlińska, B., et al. (2019).
- Prelog, V., et al. (1987). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether.
-
Kessels SA. (n.d.). Resolution processes. [Link]
- van der Westhuizen, J. H., et al. (2019).
- BenchChem. (2025). The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide.
-
Girek, T., & Szemraj, J. (2020). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 25(23), 5729. [Link]
- Wünsch, B., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 25(13), 3384-3395.
-
Save My Exams. (2025). The Effect of Temperature on Enzyme Reactions. [Link]
- Feringa, B. L., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-5263.
- Xin, J., et al. (2000). Improvement of the enantioselectivity of lipase-catalyzed naproxen ester hydrolysis in organic solvent. Enzyme and Microbial Technology, 26(2-4), 137-141.
Sources
- 1. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 2. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 3. Resolution processes [kesselssa.com]
- 4. jocpr.com [jocpr.com]
- 5. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.tudelft.nl [repository.tudelft.nl]
- 7. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 15. savemyexams.com [savemyexams.com]
- 16. researchgate.net [researchgate.net]
- 17. Improvement of the enantioselectivity of lipase-catalyzed naproxen ester hydrolysis in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.rug.nl [pure.rug.nl]
- 19. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 20. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Impurity Profiling of (R)-(-)-2-Chlorophenylglycine Methyl Ester
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support guide for the analysis of (R)-(-)-2-Chlorophenylglycine methyl ester. This document is designed for researchers, analytical scientists, and drug development professionals who are engaged in the quality control and impurity profiling of this critical chiral intermediate. As a key building block in the synthesis of pharmaceuticals like Clopidogrel, ensuring its chemical and enantiomeric purity is paramount for the safety and efficacy of the final drug product.[1][2]
This guide provides answers to frequently asked questions, detailed troubleshooting workflows for common analytical challenges, and validated starting protocols to streamline your laboratory operations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust analytical strategy for (R)-(-)-2-Chlorophenylglycine methyl ester.
Q1: What are the primary impurities of concern for (R)-(-)-2-Chlorophenylglycine methyl ester?
The impurity profile is dictated by the synthetic route and potential degradation pathways. Impurities are generally categorized as organic, inorganic, or residual solvents.[3] For this specific compound, the most critical impurities include:
-
Enantiomeric Impurity: The undesired (S)-(+)-enantiomer is the most significant impurity to monitor and control. Its presence can impact the pharmacological activity of the final active pharmaceutical ingredient (API).[4]
-
Process-Related Impurities: These originate from the manufacturing process. Common examples include:
-
Degradation Products: Hydrolysis of the methyl ester back to the parent carboxylic acid, (R)-(-)-2-Chlorophenylglycine, is a potential degradation pathway, especially under non-neutral pH conditions during storage or analysis.
Q2: Which analytical techniques are most suitable for analyzing these impurities?
A multi-technique approach is often necessary for comprehensive impurity profiling.[3][9]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis.[10]
-
Reverse-Phase HPLC (RP-HPLC) with UV detection is ideal for quantifying process-related impurities and degradation products.
-
Chiral HPLC is essential for separating and quantifying the (S)-(+)-enantiomer.
-
-
Gas Chromatography (GC): Primarily used for identifying and quantifying residual solvents, which are volatile organic impurities from the manufacturing process.[3][11]
-
Hyphenated Techniques (LC-MS, GC-MS): Mass spectrometry coupled with chromatography is invaluable for the structural elucidation and identification of unknown impurities, especially when reference standards are unavailable.[3][11]
Q3: What are the regulatory expectations for impurity control?
Regulatory bodies worldwide adhere to the International Council for Harmonisation (ICH) guidelines. The key documents are:
-
ICH Q3A(R2): Impurities in New Drug Substances.[12]
-
ICH Q3B(R2): Impurities in New Drug Products.[3]
These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug. A common threshold for identification is any impurity found at a level of 0.10% or higher.[9] All analytical methods used for release testing must be validated according to ICH Q2(R1) to demonstrate they are fit for purpose.[13][15][16]
Part 2: Troubleshooting Guides for Common Analytical Issues
This section is structured to help you diagnose and resolve specific problems encountered during the analysis of (R)-(-)-2-Chlorophenylglycine methyl ester.
General HPLC Troubleshooting
Q4: My main peak for (R)-(-)-2-Chlorophenylglycine methyl ester is tailing or fronting. What's causing this and how do I fix it?
A4: Poor peak shape compromises integration accuracy and can hide small, co-eluting impurities.
Potential Causes & Solutions:
-
Column Overload: The sample concentration is too high, saturating the stationary phase.
-
Solution: Dilute the sample and reinject. If possible, inject a smaller volume.[17] The goal is to see a symmetrical, Gaussian peak shape.
-
-
Analyte-Silanol Interactions: The basic amine group of your analyte can interact with acidic silanol groups on the silica-based column packing, causing peak tailing.
-
Solution: Reduce the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to protonate the amine group and minimize secondary interactions. Alternatively, add a competing base like triethylamine (TEA) at a low concentration (~0.1%) to the mobile phase to block the active silanol sites.
-
-
Column Contamination or Degradation: Particulate matter from samples can clog the column inlet frit, or strongly retained impurities can accumulate at the head of the column, distorting peak shape.[18]
-
Solution: Use a guard column to protect the analytical column.[18] If the problem persists, try back-flushing the column with a strong solvent (as recommended by the manufacturer) to remove contaminants.[19] If the column is old or has been used with aggressive mobile phases, it may need to be replaced.[20]
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[17] If a different solvent must be used for solubility, ensure the injection volume is as small as possible.
-
Q5: I'm seeing a noisy or drifting baseline. What are the likely sources?
A5: An unstable baseline interferes with the detection and quantitation of low-level impurities.
Potential Causes & Solutions:
-
Inadequate Mobile Phase Degassing: Dissolved gas can outgas in the detector flow cell, causing noise and spikes.
-
Solution: Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[19]
-
-
Pump or System Leak: Fluctuations in pressure due to a leak will manifest as a noisy baseline.
-
Solution: Systematically check all fittings and connections for signs of leakage, starting from the pump head and moving towards the detector.[19] Check for salt buildup around fittings, which indicates a slow leak.
-
-
Contaminated Mobile Phase or System: Impurities in solvents or additives can create a noisy or rising baseline, especially in gradient elution.[21]
-
Solution: Use only high-purity, HPLC-grade solvents and fresh reagents.[21] If contamination is suspected, flush the entire system with a strong, clean solvent like isopropanol.
-
-
Detector Lamp Failure: An aging detector lamp can cause a drop in energy and lead to increased noise.
-
Solution: Check the lamp energy and usage hours via the instrument software. Replace the lamp if it is near the end of its operational lifetime.
-
Chiral Separation Troubleshooting
Q6: I have poor or no resolution between the (R) and (S) enantiomers on my chiral column. What should I adjust?
A6: Achieving baseline separation of enantiomers is the primary goal of a chiral method.
Potential Causes & Solutions:
-
Incorrect Mobile Phase Composition: Chiral recognition is highly sensitive to the mobile phase. For polysaccharide-based columns (e.g., Chiralpak®), the type and percentage of the alcohol modifier (e.g., ethanol, isopropanol) in the alkane mobile phase (e.g., hexane, heptane) is critical.
-
Solution: Systematically vary the percentage of the alcohol modifier in small increments (e.g., 1-2%). Sometimes, changing the alcohol itself (e.g., from isopropanol to ethanol) can dramatically improve resolution.
-
-
Low Column Efficiency: The column may be old, contaminated, or operated at a non-optimal flow rate.
-
Solution: First, reduce the flow rate. Lower flow rates often increase the time for chiral interaction, improving resolution. If that fails, try cleaning the column as per the manufacturer's instructions. If resolution is still poor, the column may need replacement.
-
-
Temperature Effects: Chiral separations can be sensitive to temperature.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[17] Experiment with different temperatures; sometimes sub-ambient temperatures can enhance enantioselectivity.
-
Part 3: Recommended Analytical Protocols
These protocols provide a validated starting point for your method development and routine analysis. Analysts should perform a system suitability test (SST) before running any sample sequence.
Protocol 1: Achiral Purity by Reverse-Phase HPLC
This method is designed to separate (R)-(-)-2-Chlorophenylglycine methyl ester from potential process-related impurities and degradants.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A standard C18 phase provides good retention and selectivity for a broad range of organic impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the analyte is protonated, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient is a good starting point to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility.[17] |
| Detector | UV at 220 nm | The phenyl group provides strong absorbance at lower UV wavelengths. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the sample solvent.[21] |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Dissolving the sample in a mixture similar to the initial mobile phase is ideal. |
System Suitability Test (SST) Criteria
-
Tailing Factor (Main Peak): ≤ 1.5
-
Theoretical Plates (Main Peak): ≥ 2000
-
RSD of 5 replicate injections (Peak Area): ≤ 2.0%
Protocol 2: Chiral Purity by Normal-Phase HPLC
This method is designed to separate the (R) and (S) enantiomers to determine enantiomeric excess (e.e.).
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm | A widely used amylose-based chiral stationary phase (CSP) effective for many chiral amines and esters. |
| Mobile Phase | 90:10 Hexane : Isopropanol (Isocratic) | The ratio of alkane to alcohol is the most critical parameter for achieving chiral separation on this type of column. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can improve resolution by allowing more time for interaction with the CSP. |
| Column Temp. | 25 °C | Strict temperature control is crucial for reproducible chiral separations. |
| Detector | UV at 220 nm | |
| Injection Vol. | 10 µL | |
| Sample Prep. | 0.2 mg/mL in Mobile Phase | Dissolving the sample directly in the mobile phase is critical for good peak shape in normal-phase chromatography. |
System Suitability Test (SST) Criteria
-
Resolution between (R) and (S) peaks: ≥ 1.5 (using a racemic or spiked sample)
-
Tailing Factor (Both Peaks): ≤ 1.8
-
RSD of 5 replicate injections (Peak Area): ≤ 2.0%
Part 4: Workflows and Data Summaries
Visual Workflows
Visualizing the analytical process can help standardize procedures and simplify troubleshooting.
Caption: General workflow for quality control analysis.
Caption: Decision tree for HPLC resolution issues.
Data Summary Table
| Analytical Technique | Primary Application | Key Advantages | Potential Limitations |
| RP-HPLC-UV | Quantitation of process-related and degradation impurities. | Robust, reproducible, excellent for quantitation of known impurities.[10] | May not separate all structurally similar impurities; requires reference standards. |
| Chiral HPLC-UV | Determination of enantiomeric purity / excess (e.e.). | The only reliable way to separate and quantify enantiomers. | Method development can be complex; columns are expensive and sensitive to contamination. |
| GC-FID/MS | Quantitation of residual volatile solvents. | High sensitivity for volatile compounds; MS provides definitive identification.[11] | Not suitable for non-volatile or thermally labile impurities. |
| LC-MS | Identification of unknown impurities and structural confirmation. | Provides molecular weight and fragmentation data for structural elucidation.[3] | Quantitation can be more complex than UV; matrix effects can cause ion suppression. |
References
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation.
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
-
Sigma-Aldrich. HPLC Troubleshooting Guide.
-
Crawford Scientific. HPLC Troubleshooting Guide.
-
International Council for Harmonisation (ICH). Quality Guidelines.
-
Google Patents. (2004). DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018).
-
Slideshare. (2018). ICH Q2 Analytical Method Validation.
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Google Patents. (2004). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
ResearchGate. (2008). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase.
-
Google Patents. (2012). CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
-
Patsnap Eureka. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
-
Technology Networks. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
-
AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance.
-
University of Groningen. (2009). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel.
-
Guidechem. (R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER 141109-16-2 wiki.
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
-
BioPharm International. (2011). Analytical Strategies for Monitoring Residual Impurities.
Sources
- 1. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 8. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. soeagra.com [soeagra.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ICH Official web site : ICH [ich.org]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. researchgate.net [researchgate.net]
- 21. HPLC故障排除指南 [sigmaaldrich.com]
scale-up challenges for the synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester
. ## Technical Support Center: Synthesis of (R)-(-)-2-Chlorophenylglycine Methyl Ester
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester, a key intermediate in the production of pharmaceuticals like Clopidogrel.[1][2] Here, we address common scale-up challenges, offering troubleshooting advice and answers to frequently asked questions to support your process optimization and manufacturing campaigns.
I. Overview of Synthetic Strategies
The industrial synthesis of enantiomerically pure (R)-(-)-2-Chlorophenylglycine methyl ester typically follows one of two main pathways:
-
Asymmetric Synthesis: This approach aims to directly produce the desired (R)-enantiomer, minimizing the formation of the unwanted (S)-enantiomer. Methods include catalytic asymmetric hydrogenation of dehydroamino acid precursors or the use of chiral auxiliaries.[3] While elegant, these methods can be sensitive to reaction conditions and catalyst performance on a large scale.
-
Resolution of a Racemic Mixture: This is a more traditional and often robust method at industrial scale. It involves the synthesis of a racemic mixture of (R,S)-2-Chlorophenylglycine or its methyl ester, followed by separation of the enantiomers.[4] Common resolving agents include chiral acids like D-camphor sulfonic acid or tartaric acid.[4][5] A key challenge in this approach is the efficient racemization and recycling of the undesired (S)-enantiomer to maximize overall yield and process economy.[5]
A hybrid "chemo-enzymatic" method has also gained traction, where an enzyme like immobilized penicillin acylase is used for the kinetic resolution of a derivatized racemic mixture.[6][7] This can offer high enantioselectivity and milder reaction conditions.
II. Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems that can arise during the scale-up of the synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester.
Problem 1: Low Enantiomeric Excess (ee) or Optical Purity
Question: My enantiomeric excess has dropped significantly after scaling up the resolution of racemic 2-chlorophenylglycine methyl ester with a chiral acid. What are the likely causes and how can I fix this?
Answer: A drop in enantiomeric excess upon scale-up is a frequent issue and can be attributed to several factors related to crystallization kinetics and thermodynamics.
-
Causality: The selective crystallization of one diastereomeric salt over another is the basis of classical resolution. On a larger scale, factors like cooling rate, agitation speed, and the presence of impurities can significantly impact nucleation and crystal growth, leading to co-precipitation of the undesired diastereomer.
-
Troubleshooting Steps:
-
Optimize Cooling Profile: Rapid cooling, often a consequence of a larger vessel's surface area-to-volume ratio, can induce spontaneous nucleation of both diastereomers. Implement a controlled, slower cooling ramp to maintain the solution in a metastable zone where only the desired diastereomer crystallizes.
-
Control Agitation: Overly vigorous agitation can lead to crystal breakage (secondary nucleation), creating more sites for crystal growth and potentially entrapping the undesired enantiomer. Conversely, insufficient agitation can lead to poor heat transfer and localized supersaturation. Experiment with different agitation speeds to find an optimal range.
-
Solvent System Purity: Ensure the purity of your solvent. Trace amounts of water or other solvents can alter the solubility of the diastereomeric salts, negatively impacting the resolution efficiency.
-
Seeding Strategy: A robust seeding strategy is critical for reproducibility on a large scale. Develop a protocol that specifies the amount of seed crystals, the temperature at which they are added, and the subsequent cooling profile. The seed crystals should be of high enantiomeric purity.
-
Problem 2: Inconsistent Yields and Product Isolation Issues
Question: During the esterification of (R)-2-Chlorophenylglycine with methanol and thionyl chloride (SOCl₂), I'm experiencing variable yields and difficulty isolating the product hydrochloride salt upon scale-up. What should I investigate?
Answer: Esterification with SOCl₂ in methanol is a common method, but its scale-up requires careful control of reaction parameters and the work-up procedure.[8]
-
Causality: The reaction is exothermic and generates HCl and SO₂ gases. Improper temperature control can lead to side reactions, such as the formation of methyl sulfite. Inadequate gas trapping can lead to pressure build-up. During work-up, the precipitation of the hydrochloride salt is sensitive to the solvent composition and temperature.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Add the thionyl chloride dropwise to the cooled methanol solution of the amino acid to maintain the reaction temperature, typically between 0-5°C.[7]
-
Efficient Gas Scrubbing: Ensure your reactor is equipped with an adequate scrubbing system to handle the evolved HCl and SO₂. This is a critical safety and environmental consideration.
-
Optimized Crystallization/Precipitation:
-
After the reaction is complete, the product is often isolated by adding an anti-solvent like tert-butyl methyl ether (TBME) or by concentrating the methanol.[8]
-
The rate of anti-solvent addition and the final solvent ratio are critical process parameters. A rapid addition can lead to the formation of fine particles that are difficult to filter.
-
Ensure the final mixture is sufficiently cooled to maximize precipitation and minimize product loss in the mother liquor.
-
-
Problem 3: Racemization of the Final Product
Question: I've observed a loss of optical purity in the final, free base form of (R)-(-)-2-Chlorophenylglycine methyl ester during work-up or storage. Why is this happening and how can it be prevented?
Answer: The free amino ester is susceptible to racemization, especially under basic conditions or at elevated temperatures.[8]
-
Causality: The α-proton of the amino ester is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate, which can then be re-protonated from either face, resulting in racemization.
-
Troubleshooting Steps:
-
Control pH during Work-up: When neutralizing the hydrochloride salt to obtain the free base, avoid strongly basic conditions. Use a mild base like sodium bicarbonate and carefully control the pH to be in the range of 7.0-7.5.[5]
-
Minimize Exposure to Heat: During solvent removal after extraction, keep the temperature as low as possible (e.g., below 30-40°C) using a rotary evaporator under reduced pressure.[5]
-
Storage: The free ester is best used immediately in the next synthetic step.[8] If storage is necessary, it should be kept as the stable hydrochloride salt at low temperatures.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the enzymatic resolution of N-acetyl-2-chlorophenylglycine?
A1: For an enzymatic resolution using penicillin acylase, the following parameters are crucial:
-
pH: The enzyme has an optimal pH range for activity and stability. This must be tightly controlled throughout the reaction, often using a pH-stat or buffer system.[6]
-
Temperature: Enzyme activity is highly temperature-dependent. An optimal temperature that balances reaction rate and enzyme stability should be maintained.[7]
-
Enzyme Loading and Activity: The amount and specific activity of the immobilized enzyme will directly impact the reaction time. The enzyme should be properly characterized before use.
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, so an optimal concentration needs to be determined.
Q2: How can I efficiently recycle the undesired (S)-enantiomer from a classical resolution?
A2: Recycling the unwanted enantiomer is crucial for the economic viability of the process. This typically involves:
-
Isolation of the undesired enantiomer from the mother liquor.
-
Racemization of this enantiomer. A common method involves heating the free base with thionyl chloride, which effects racemization to form the racemic ester hydrochloride.[5]
-
Re-introduction of the racemized material into the resolution process.
Q3: What analytical techniques are best suited for monitoring the enantiomeric purity during process development and production?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for determining enantiomeric excess.[9][10] It is essential to develop a validated, robust chiral HPLC method early in the process development.[11] Key considerations for method development include the choice of the chiral stationary phase (CSP) and optimization of the mobile phase composition.[9][10]
IV. Process Visualization
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Decision tree for troubleshooting low enantiomeric excess.
V. Summary of Key Parameters
| Challenge | Key Parameters to Investigate | Recommended Action |
| Low Enantiomeric Excess | Cooling rate, agitation speed, solvent purity, seeding protocol. | Implement controlled cooling, optimize agitation, use high-purity solvents, develop a robust seeding strategy. |
| Inconsistent Yields | Reagent addition rate, reaction temperature, work-up procedure. | Control addition of exothermic reagents, maintain optimal temperature, optimize precipitation/crystallization conditions.[8] |
| Product Racemization | pH during work-up, temperature during solvent removal, storage conditions. | Use mild base for neutralization (pH 7.0-7.5), keep temperatures low (<40°C), store as the hydrochloride salt.[5][8] |
VI. References
-
US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents. Available at:
-
CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents. Available at:
-
Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Patsnap Eureka. Available at: [Link]
-
Mastering API Synthesis: Route Selection & Impurity Control - At Tianming Pharmaceutical. Available at: [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available at: [Link]
-
Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC - NIH. Available at: [Link]
-
DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents. Available at:
-
Exploring the Applications of Chlorophenylglycine Derivatives in Pharmaceutical Synthesis. Available at: [Link]
-
University of Groningen Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Dis. Available at: [Link]
-
Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Patsnap Eureka. Available at: [Link]
-
CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents. Available at:
-
Chiral Separation techniques at Industrial Scale? | ResearchGate. Available at: [Link]
-
Chiral separation of amino acid esters by micellar electrokinetic chromatography - PubMed. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
-
Troubleshooting Common Pharmaceutical Manufacturing Challenges. Available at: [Link]
-
The Challenges and Solutions of Chiral Drug Preparation Techniques - SCIREA. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO - PharmaCompass.com. Available at: [Link]
-
Catalytic Asymmetric Synthesis of α-Amino Acids | Chemical Reviews - ACS Publications. Available at: [Link]
-
The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC - NIH. Available at: [Link]
-
[PDF] Catalytic Asymmetric Synthesis | Semantic Scholar. Available at: [Link]
-
Recent Progress in the Asymmetric Syntheses of α‐Heterofunctionalized (Masked) α‐ and β‐Amino Acid Derivatives - ResearchGate. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-(2-Chlorophenyl)glycine | 88744-36-9 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 5. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 6. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 7. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. pure.rug.nl [pure.rug.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. researchgate.net [researchgate.net]
managing stability issues of (R)-(-)-2-Chlorophenylglycine methyl ester during reactions
Answering the user's request.## Technical Support Center: (R)-(-)-2-Chlorophenylglycine Methyl Ester
Welcome to the technical support center for (R)-(-)-2-Chlorophenylglycine methyl ester. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral intermediate in their synthetic workflows. As a key building block in the synthesis of pharmaceuticals like Clopidogrel (Plavix), maintaining its chemical and stereochemical integrity is paramount.[1][2] This document provides in-depth answers to common stability challenges, offering not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions & Troubleshooting Guide
Question 1: I'm observing a significant loss of enantiomeric excess (ee) in my reaction. What causes this racemization and how can I prevent it?
Answer:
This is the most frequently encountered stability issue with this compound. The free base form of (R)-(-)-2-Chlorophenylglycine methyl ester is highly susceptible to racemization, particularly under adverse conditions.[3]
Root Cause Analysis: The Chemistry of Racemization
The hydrogen atom on the alpha-carbon (the carbon bonded to the amine, the phenyl ring, and the ester group) is acidic. This is due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorophenyl ring. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with roughly equal probability, leading to the formation of both the (R) and (S) enantiomers and thus a loss of enantiomeric purity.
Caption: Racemization mechanism via a planar enolate intermediate.
Preventative Measures & Troubleshooting:
-
Utilize the Salt Form: The most effective preventative measure is to handle and store the compound as its hydrochloride or tartrate salt.[3] The protonated amine is not basic and does not promote self-catalyzed racemization. The salt form is significantly more stable.
-
Temperature Control: Elevated temperatures dramatically accelerate racemization.[4] If the free base must be used, reactions should be conducted at low temperatures (0 °C to -78 °C where feasible).
-
Choice of Base: Avoid strong, nucleophilic bases. If a base is required for your reaction (e.g., an N-alkylation), use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. The use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is known to actively promote racemization.[3]
-
Solvent Selection: Use anhydrous, aprotic solvents (e.g., THF, Dichloromethane, Toluene). Protic solvents can facilitate proton transfer, potentially accelerating racemization.
-
Minimize Time as Free Base: Generate the free base from its salt immediately before use. Do not store the free base for any extended period.
Question 2: My analysis shows a significant amount of (R)-(-)-2-Chlorophenylglycine as a byproduct. How can I prevent this ester hydrolysis?
Answer:
The appearance of the parent carboxylic acid is a classic sign of ester hydrolysis. This degradation pathway is primarily influenced by the presence of water and non-neutral pH.
Root Cause Analysis: The Chemistry of Hydrolysis
Ester hydrolysis can be catalyzed by both acid and base.
-
Base-catalyzed (Saponification): A hydroxide ion attacks the electrophilic carbonyl carbon. This is typically irreversible as the final step forms a resonance-stabilized carboxylate salt.
-
Acid-catalyzed: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This process is reversible.
Preventative Measures & Troubleshooting:
-
Anhydrous Conditions: This is the most critical factor. Ensure all solvents and reagents are rigorously dried. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
pH Control During Workup: Aqueous workups are a common source of hydrolysis. If an aqueous wash is necessary, use a neutral pH buffer (e.g., saturated sodium bicarbonate solution carefully, followed by brine) and minimize contact time.[5] Avoid strongly acidic or basic aqueous solutions if possible.
-
Temperature: Like racemization, hydrolysis is accelerated by heat. Keep reaction and workup temperatures as low as practically possible.
-
Buffer Choice: In buffered systems, be aware that some buffer components can participate in the reaction. For instance, phosphate buffers have been implicated in the fragmentation of some proteins, a process related to hydrolysis.[6] While not directly analogous, it highlights the importance of choosing inert buffer systems.
Question 3: What are the definitive best practices for storing and handling this compound?
Answer:
Proper storage is fundamental to ensuring the reagent's quality and the reproducibility of your experiments.
| Parameter | Recommended Best Practice | Rationale & Caution |
| Storage Form | Hydrochloride (HCl) or Tartrate salt.[2][3] | The free base is known to be unstable and prone to racemization. Never store the free base. |
| Temperature | Store at 2-8°C or colder. | Reduces the rate of any potential degradation pathways. |
| Atmosphere | Store in a tightly sealed container under an inert gas (Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which can cause hydrolysis. |
| Handling | Weigh and dispense quickly in a dry environment (e.g., glove box or under a stream of inert gas). | Minimizes exposure to air and moisture. |
| Usage | Prepare the free base from the salt in situ or immediately prior to use for the subsequent reaction step.[3] | The liberated free base should be considered a transient intermediate, not an isolable, storable compound. |
Experimental Protocols
Protocol 1: Liberation of Free Base from Hydrochloride Salt for Immediate Use
This protocol describes the process of generating (R)-(-)-2-Chlorophenylglycine methyl ester free base from its more stable HCl salt just before it's needed in a reaction.
Materials:
-
(R)-(-)-2-Chlorophenylglycine methyl ester hydrochloride
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled to 0-5°C
-
Saturated aqueous sodium chloride (Brine) solution, cooled to 0-5°C
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction vessel under an inert atmosphere
Procedure:
-
Dissolution: Dissolve the (R)-(-)-2-Chlorophenylglycine methyl ester HCl salt (1.0 eq) in the chosen anhydrous organic solvent (e.g., DCM) in a flask.
-
Neutralization: Cool the solution to 0-5°C in an ice bath. Slowly add the cold saturated NaHCO₃ solution while stirring. Monitor the pH of the aqueous layer, aiming for a pH of 7.0-7.5.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and extract the aqueous layer one or two more times with the organic solvent.
-
Washing: Combine the organic layers and wash once with cold brine to remove residual water and salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration & Concentration (if necessary): Filter off the drying agent. The resulting solution contains the free base and should be used immediately in the next synthetic step. If the solvent needs to be changed, concentrate the solution under reduced pressure at a low temperature (<30°C) and immediately redissolve in the desired reaction solvent.
Self-Validation: The success of this procedure relies on speed and temperature control. Any delay increases the risk of racemization. The use of cold, saturated solutions minimizes the amount of water introduced and reduces the solubility of the organic product in the aqueous phase.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common stability issues.
References
-
van der Meijden, M. W., et al. (2009). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Disclosed Technology. Organic Process Research & Development, 13(6), 1195–1198. Available at: [Link]
- CN101864464B. (2012). Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Google Patents.
- CN101747219A. (2010). Synthesis of clopidogrel impurity intermediate. Google Patents.
-
Aubert, D., Ferrand, C., & Maffrand, J.-P. (1984). Novel thieno(3,2-c)pyridine derivs., process for their preparation and their application in therapy. EP 0099802. Sourced via Mol-Instincts Drug Synthesis Database. Available at: [Link]
- US20040073057A1. (2004). Racemization of optically active 2-substituted phenyl glycine esters. Google Patents.
- Barret, G. C. (Ed.). (1985). Chemistry and Biochemistry of the Amino Acids. Chapman and Hall. (General reference for amino acid stability, cited in US20040073057A1).
- DE10348674B4. (2005). Racemization of optically active 2-substituted phenylglycine esters. Google Patents.
-
Wang, W., & Wang, Y. J. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available at: [Link]
Sources
- 1. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
- 2. Clopidogrel bisulfate, Clopidogrel hydrogensulfate, DV-7314, SR-25990C, Iscover, Plavix-药物合成数据库 [drugfuture.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]
- 5. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 6. bioprocessintl.com [bioprocessintl.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (R)-(-)-2-Chlorophenylglycine Methyl Ester by HPLC: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods. This guide provides an in-depth technical comparison for determining the enantiomeric excess of (R)-(-)-2-Chlorophenylglycine methyl ester, a key chiral intermediate. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique and objectively compare its performance against alternative methods, supported by experimental insights and data.
The Central Role of Enantiomeric Purity
(R)-(-)-2-Chlorophenylglycine and its derivatives are pivotal building blocks in the synthesis of numerous pharmaceutical compounds. The stereochemistry at the α-carbon is critical to the biological activity and safety of the final active pharmaceutical ingredient (API). Consequently, the ability to accurately quantify the enantiomeric composition, and thus the enantiomeric excess of key intermediates like (R)-(-)-2-Chlorophenylglycine methyl ester, is a non-negotiable aspect of process development and quality control.
High-Performance Liquid Chromatography: The Gold Standard
Chiral HPLC has established itself as the preeminent technique for the separation and quantification of enantiomers due to its versatility, robustness, and the wide availability of chiral stationary phases (CSPs).[1][2][3] The fundamental principle of direct chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase. This transient formation of diastereomeric complexes leads to different retention times, allowing for their separation and quantification.[4]
The Causality Behind Method Development for 2-Chlorophenylglycine Methyl Ester
The selection of an appropriate HPLC method is a systematic process guided by the physicochemical properties of the analyte. For 2-Chlorophenylglycine methyl ester, a derivative of an amino acid, polysaccharide-based CSPs are a logical and empirically supported starting point. These CSPs, typically derivatives of cellulose or amylose, offer a broad enantiorecognition ability for a wide range of chiral compounds through a combination of hydrogen bonding, π-π interactions, and steric hindrance.
Experimental Protocol: A Validated Starting Point for HPLC Analysis
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of 2-Chlorophenylglycine methyl ester to allow for accurate determination of enantiomeric excess.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm | A widely used amylose-based CSP known for its excellent enantioselectivity for amino acid derivatives.[5][6] |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (80:20, v/v) | A common normal-phase eluent for polysaccharide CSPs, offering a good balance of solubility and interaction strength for this analyte. The ratio can be optimized to fine-tune retention and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.[5][6] |
| Column Temperature | 25 °C | Temperature can influence enantioselectivity; starting at ambient temperature is a standard practice. Optimization may be required. |
| Detection | UV at 254 nm | The phenyl ring in the analyte provides sufficient UV absorbance for sensitive detection.[5] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. | Ensures compatibility with the mobile phase and prevents peak distortion. |
System Suitability: Before proceeding with sample analysis, the system suitability should be verified. This includes:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5 for baseline separation.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.
-
Reproducibility: Multiple injections of a standard solution should demonstrate consistent retention times and peak areas (RSD < 2%).
Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where:
-
Areamajor is the peak area of the desired (R)-enantiomer.
-
Areaminor is the peak area of the undesired (S)-enantiomer.
Visualizing the HPLC Workflow
Caption: Experimental workflow for the determination of enantiomeric excess by HPLC.
Comparative Analysis: HPLC vs. Alternative Techniques
While chiral HPLC is a powerful tool, a comprehensive understanding of alternative methods is crucial for selecting the most appropriate technique for a given application. The following table provides a comparative overview of HPLC, Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of enantiomeric excess of amino acid esters.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase in a liquid mobile phase. | Differential partitioning of enantiomers on a chiral stationary phase in a supercritical fluid mobile phase (typically CO₂).[7] | Separation of volatile enantiomers (or their volatile derivatives) based on their interaction with a chiral stationary phase in a gaseous mobile phase. | Chemical shift non-equivalence of enantiomers induced by a chiral solvating agent or derivatizing agent.[8] |
| Sample Volatility | Not required. | Not required. | Required; derivatization is often necessary for amino acid esters. | Not required. |
| Analysis Speed | Moderate (typically 10-30 min). | Fast (typically 2-10 min).[7] | Fast (typically 5-15 min). | Very fast (typically < 5 min per sample). |
| Resolution | Excellent, with a wide range of CSPs available. | Often higher efficiency and resolution than HPLC.[7] | Very high resolution, especially with capillary columns. | Generally lower resolution; peak overlap can be an issue. |
| Sensitivity (LOD) | Good (ng to pg range with UV detection). | Good, comparable to or better than HPLC. | Excellent (pg to fg range with FID or MS detection). | Lower (µg to mg range). |
| Solvent Consumption | High, uses organic solvents. | Significantly lower organic solvent consumption; uses "green" CO₂.[7] | Minimal, uses carrier gas. | Moderate, uses deuterated solvents. |
| Cost (Instrument) | Moderate to high. | High. | Moderate. | Very high. |
| Key Advantage | Versatility, robustness, and wide applicability. | Speed, reduced solvent waste, and high efficiency. | High sensitivity and resolution for volatile compounds. | Rapid, non-separative analysis and structural information. |
| Key Limitation | Solvent consumption and analysis time. | Higher initial instrument cost. | Requirement for sample volatility and thermal stability. | Lower sensitivity and potential for peak overlap.[9] |
Decision-Making Framework
The choice of analytical technique is a multi-faceted decision. The following logical framework can guide the selection process.
Caption: Decision tree for selecting an analytical method for enantiomeric excess determination.
Conclusion and Future Perspectives
For the routine and accurate determination of the enantiomeric excess of (R)-(-)-2-Chlorophenylglycine methyl ester, chiral HPLC on a polysaccharide-based stationary phase remains the method of choice due to its established robustness, versatility, and the wealth of available chiral stationary phases. The provided experimental protocol serves as a strong, scientifically-grounded starting point for method development.
However, for applications where speed and reduced environmental impact are paramount, Chiral Supercritical Fluid Chromatography (SFC) presents a compelling alternative with significant advantages in terms of analysis time and solvent consumption. Chiral Gas Chromatography is a powerful technique for volatile analogs or when derivatization is feasible and very high sensitivity is required. Chiral NMR, while less sensitive, offers a rapid, non-separative approach that can be invaluable in high-throughput screening environments.
The continuous evolution of chiral stationary phases and chromatographic techniques will undoubtedly lead to even more efficient and sensitive methods for chiral analysis. As a senior application scientist, the recommendation is to leverage the strengths of each technique based on the specific analytical challenge at hand, ensuring data of the highest quality and integrity in the development of chiral pharmaceuticals.
References
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 008. [Link]
-
Dragna, J. M., Gade, A. M., Tran, L., Lynch, V. M., & Anslyn, E. V. (2012). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 89(11), 1444-1447. [Link]
-
Wiley-VCH. (n.d.). Supporting Information for: Deracemization of an N-Benzylidene Phenylalanine Methyl Ester by Attrition-Induced Grinding. [Link]
-
Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD-H. [Link]
-
Welch, C. J., Biba, M., Gouker, J. R., Wu, G., Belyk, K., & Jones, A. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2016). NMR determination of enantiomeric excess. ResearchGate. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. [Link]
-
Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 743-748. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutical and Pharmacovigilance. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Hamman, C., Kish, M., & Armstrong, D. W. (2016). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. ResearchGate. [Link]
-
Hrobonova, K., & Lehotay, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]
-
Bhushan, R. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. [Link]
-
Perne, M., & Kolar, M. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. ResearchGate. [Link]
-
Van Eeckhaut, A., & Mangelings, D. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 100-108. [Link]
-
Kromasil. (n.d.). User's Guide - HPLC. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. scispace.com [scispace.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral HPLC Methods for Separating Enantiomers of 2-Chlorophenylglycine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 2-chlorophenylglycine methyl ester, a key chiral intermediate in the synthesis of the antiplatelet agent Clopidogrel, is a critical step in ensuring the stereochemical purity of the final active pharmaceutical ingredient (API)[1][2]. The pharmacological activity of Clopidogrel resides in the (S)-enantiomer, while the (R)-enantiomer is considered an impurity[1]. Consequently, robust and efficient analytical methods are required to resolve and quantify these enantiomers. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this separation, focusing on two of the most successful classes of chiral stationary phases (CSPs): polysaccharide-based and macrocyclic glycopeptide-based columns.
The Critical Role of Chiral Separation in Drug Development
The stereochemistry of a drug molecule can have a profound impact on its pharmacological and toxicological properties. For many chiral drugs, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Regulatory agencies worldwide, therefore, mandate strict control over the enantiomeric purity of chiral drug substances. Chiral HPLC has emerged as the gold standard for enantioselective analysis due to its high resolution, sensitivity, and reproducibility.
The choice of the chiral stationary phase is the most critical parameter in developing a successful chiral HPLC method. The selection is guided by the analyte's structure and the potential for stereospecific interactions with the CSP. For amino acid esters like 2-chlorophenylglycine methyl ester, polysaccharide and macrocyclic glycopeptide CSPs have demonstrated broad applicability.
Method 1: Polysaccharide-Based CSPs - A Robust and Versatile Approach
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used chiral selectors in HPLC[3]. Their chiral recognition ability stems from the complex helical structure of the polysaccharide derivatives, which creates a chiral environment conducive to the formation of transient diastereomeric complexes with the analyte enantiomers. The primary interactions involved in chiral recognition on these phases include hydrogen bonding, π-π interactions, and steric hindrance.
For the separation of 2-chlorophenylglycine methyl ester and its derivatives, cellulose-based CSPs, such as those with tris(4-methylbenzoate) modifications, have proven to be highly effective.
Experimental Protocol: Chiral Separation on a Cellulose-Based CSP
The following protocol is based on a validated method for the chiral separation of a structurally related impurity of Clopidogrel on a Chiralcel OJ-RH column[2]. This method can be adapted and optimized for the analysis of 2-chlorophenylglycine methyl ester.
Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) or a similar cellulose tris(4-methylbenzoate) based column.
Mobile Phase: A mixture of methanol and water. A typical starting point would be a ratio of 85:15 (v/v). The water content can be adjusted to optimize resolution and retention time.
Flow Rate: 1.0 mL/min
Temperature: 25°C
Detection: UV at 226 nm
Sample Preparation: Dissolve the racemic 2-chlorophenylglycine methyl ester in the mobile phase to a concentration of approximately 0.5 mg/mL.
Step-by-Step Methodology:
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Analysis: Determine the retention times (t_R), resolution (R_s), and separation factor (α).
Chiral Recognition Mechanism on Cellulose-Based CSPs
The separation of enantiomers on cellulose phenylcarbamate derivatives is attributed to the formation of transient diastereomeric complexes. The chiral recognition is primarily driven by:
-
Hydrogen Bonding: The carbamate linkages in the CSP provide sites for hydrogen bonding with the amino and ester groups of the analyte.
-
π-π Interactions: The aromatic rings of the CSP and the 2-chlorophenyl group of the analyte can engage in π-π stacking interactions.
-
Steric Fit: The helical grooves of the polysaccharide polymer create a chiral environment where one enantiomer fits more favorably than the other, leading to differences in retention.
Caption: Workflow of enantiomeric separation on a cellulose-based CSP.
Method 2: Macrocyclic Glycopeptide-Based CSPs - High Selectivity for Polar and Ionizable Compounds
Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, offer a unique and powerful alternative for chiral separations[4]. These CSPs are particularly well-suited for the separation of polar and ionizable compounds, including amino acids and their derivatives[5][6]. Their complex three-dimensional structure, featuring multiple stereogenic centers, aromatic rings, and ionizable groups, provides a rich environment for a variety of chiral recognition interactions.
The CHIROBIOTIC™ series of columns, based on bonded macrocyclic glycopeptides, are known for their versatility, operating in normal-phase, reversed-phase, and polar organic modes. For a polar compound like 2-chlorophenylglycine methyl ester, a reversed-phase or polar ionic mode would be the most logical starting point.
Experimental Protocol: Chiral Separation on a Macrocyclic Glycopeptide-Based CSP
Column: Astec® CHIROBIOTIC™ V2 (250 x 4.6 mm, 5 µm) or a similar vancomycin-based column.
Mobile Phase (Reversed-Phase): A mixture of a buffered aqueous phase and an organic modifier. A good starting point is 10 mM ammonium acetate in water (pH adjusted to 5.5 with acetic acid) and methanol in a ratio of 80:20 (v/v). The organic modifier content can be varied to optimize the separation.
Flow Rate: 1.0 mL/min
Temperature: 25°C
Detection: UV at 220 nm
Sample Preparation: Dissolve the racemic 2-chlorophenylglycine methyl ester in the mobile phase to a concentration of approximately 0.5 mg/mL.
Step-by-Step Methodology:
-
System Equilibration: Equilibrate the column with the mobile phase for at least 60 minutes, as macrocyclic glycopeptide columns can take longer to equilibrate[7].
-
Injection: Inject 10 µL of the sample solution.
-
Data Acquisition: Acquire the chromatogram.
-
Analysis: Determine the retention times (t_R), resolution (R_s), and separation factor (α).
Chiral Recognition Mechanism on Macrocyclic Glycopeptide-Based CSPs
The chiral recognition mechanism on vancomycin-based CSPs is multifaceted and involves a combination of interactions:
-
Ionic Interactions: The carboxylic acid and amino groups on the vancomycin molecule can interact with the amino group of the analyte.
-
Hydrogen Bonding: The numerous hydroxyl and amide groups on the CSP provide ample opportunities for hydrogen bonding.
-
Inclusion Complexation: The basket-like structure of the glycopeptide can form inclusion complexes with the aromatic portion of the analyte.
-
π-π Interactions: The aromatic rings of the CSP can interact with the 2-chlorophenyl ring of the analyte.
Caption: Chiral recognition mechanism on a vancomycin-based CSP.
Comparative Performance Analysis
The choice between a polysaccharide-based and a macrocyclic glycopeptide-based CSP will depend on the specific requirements of the analysis, such as desired resolution, analysis time, and compatibility with mass spectrometry.
| Feature | Polysaccharide-Based CSPs (e.g., Chiralcel OJ-RH) | Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC V2) |
| Selectivity | Broad applicability for a wide range of compounds. | High selectivity for polar and ionizable compounds, including amino acids. |
| Mobile Phase | Typically normal phase (alkane/alcohol), but reversed-phase versions are available. | Versatile; compatible with normal-phase, reversed-phase, and polar organic modes. |
| Robustness | Coated versions have limitations on solvent compatibility; immobilized versions are more robust. | Generally very robust and can be used with a wide range of solvents and buffers. |
| Equilibration Time | Generally shorter equilibration times. | Can require longer equilibration times, especially when changing mobile phases. |
| Chiral Recognition | Primarily driven by hydrogen bonding, π-π interactions, and steric effects. | Multi-modal, involving ionic, hydrogen bonding, inclusion, and π-π interactions. |
| MS Compatibility | Good with reversed-phase and polar organic modes. | Excellent, especially in polar ionic and reversed-phase modes with volatile buffers. |
Conclusion and Recommendations
Both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases offer viable and effective solutions for the enantiomeric separation of 2-chlorophenylglycine methyl ester.
-
For routine quality control applications where a robust and well-established method is desired, a cellulose-based CSP like Chiralcel OJ-RH is an excellent choice. The method is likely to be straightforward to develop and validate.
-
For applications requiring high selectivity and compatibility with mass spectrometry , a macrocyclic glycopeptide-based CSP such as CHIROBIOTIC V2 should be strongly considered. The multi-modal interaction capabilities of these columns can often provide superior resolution for polar and ionizable analytes.
Ultimately, the optimal method will be determined through experimental screening and optimization. It is recommended to screen both types of columns during method development to identify the most suitable CSP and mobile phase combination for your specific analytical needs. This empirical approach ensures the selection of a method that delivers the required performance in terms of resolution, analysis time, and robustness.
References
- U.S. Patent No. 6,429,210.
-
Ferretti, R., et al. (2017). Development of an HPLC method for the simultaneous determination of chiral impurities and assay of (S)-Clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode. Journal of Separation Science, 40(5), 1210-1218. [Link]
- Okamoto, Y., & Ikai, T. (2008). Chiral columns for high-performance liquid chromatography.
- Ghosh, A. (2011). Analysis of purity in 19 drug product tablets containing clopidogrel: 18 copies versus the original brand. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 596-602.
- Ficarra, R., et al. (1999). High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+). Il Farmaco, 54(10), 664-671.
- Hefnawy, M. M., et al. (2005). Vancomycin as chiral selector for enantioselective separation of selected profen nonsteroidal anti-inflammatory drugs in capillary liquid chromatography.
- At'ia, M. A., et al. (2005). Comparison of vancomycin-based stationary phases with different chiral selector coverage for enantioselective separation of selected drugs in high-performance liquid chromatography.
- Ahuja, S. (2005). Chiral Drug Separation. Separation Science and Technology, 5, 207-228.
- Fanali, S., et al. (1998). Enantioseparation of amino acids and dipeptides using vancomycin as chiral selector in capillary electrophoresis.
- Shen, J., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2649.
- Gasparrini, F., et al. (2010). (a) Drawing and modelled picture of amylose tris(3,5-dimethylphenylcarbamate) (Amy-3,5-diMe) and main interaction sites.
- Armstrong, D. W., et al. (1994). Enantiomeric separation of racemic N-PHT phenylalanine...
- Wang, Y., et al. (2019). Enantioseparation of chiral pharmaceuticals by vancomycin-bonded stationary phase and analysis of chiral recognition mechanism. Chirality, 31(3), 225-235.
- Wu, R. C. C. (2004). U.S.
Sources
- 1. pure.rug.nl [pure.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose [mdpi.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Enantioseparation of amino acids and dipeptides using vancomycin as chiral selector in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
A Comparative Guide to the Synthetic Routes of (R)-(-)-2-Chlorophenylglycine Methyl Ester
In the landscape of pharmaceutical synthesis, the efficient and stereoselective production of chiral building blocks is of paramount importance. (R)-(-)-2-Chlorophenylglycine methyl ester, a key intermediate in the synthesis of the antiplatelet agent Clopidogrel, presents a compelling case study in the application of various synthetic strategies. This guide provides a comprehensive comparison of the primary methodologies for obtaining this valuable compound, offering researchers, scientists, and drug development professionals a detailed analysis of chemoenzymatic, classical resolution, and asymmetric synthesis approaches. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data for each route, enabling an informed selection of the most suitable method for a given application.
Chemoenzymatic Synthesis: A Marriage of Chemical and Biological Catalysis
The chemoenzymatic approach has emerged as a powerful and sustainable strategy for the synthesis of enantiomerically pure compounds. This methodology leverages the high selectivity of enzymes for specific stereoisomers, often in conjunction with traditional chemical transformations. For the synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester, a prominent chemoenzymatic route involves the enzymatic resolution of a racemic precursor.[1]
Enzymatic Resolution of N-Phenylacetyl-2-chlorophenylglycine
A widely employed chemoenzymatic method begins with the synthesis of racemic 2-chlorophenylglycine, which is then N-acylated to form (R,S)-N-phenylacetyl-2-chlorophenylglycine. This derivative serves as the substrate for enzymatic resolution using immobilized penicillin G acylase.[2][3] The enzyme selectively hydrolyzes the (S)-enantiomer of the N-acetylated amino acid, leaving the desired (R)-N-phenylacetyl-2-chlorophenylglycine untouched. The unreacted (R)-enantiomer can then be deprotected and esterified to yield the final product. A key advantage of this method is the potential for racemization and recycling of the unwanted (S)-enantiomer, thus improving the overall atom economy.[1]
Experimental Protocol: Chemoenzymatic Synthesis via Enzymatic Resolution [1][2]
-
N-Acetylation of (R,S)-2-Chlorophenylglycine:
-
Dissolve (R,S)-2-chlorophenylglycine (0.4 mol) and sodium hydroxide (1.2 mol) in water (700 mL).
-
Cool the solution in an ice bath and add phenylacetyl chloride (0.48 mol) dropwise.
-
Allow the reaction to proceed overnight at room temperature.
-
Adjust the pH to 1-2 with hydrochloric acid to precipitate the (R,S)-N-phenylacetyl-2-chlorophenylglycine.
-
Filter and dry the solid product. Typical yield: ~95%.
-
-
Enzymatic Resolution:
-
Suspend (R,S)-N-phenylacetyl-2-chlorophenylglycine (0.3 mol) in water (600 mL) and adjust the pH to 8.0 with ammonia water.
-
Add immobilized penicillin G acylase (18.3 g) and stir the mixture at 30°C for 12 hours.
-
Filter to remove the immobilized enzyme.
-
Adjust the filtrate to pH 1-2 with concentrated hydrochloric acid to precipitate (R)-N-phenylacetyl-2-chlorophenylglycine.
-
Filter, wash the solid with hot water, and dry. Typical yield: ~97%.
-
The filtrate contains (S)-2-chlorophenylglycine, which can be recovered. Typical yield: ~90%, ee: 100%.[2]
-
-
Esterification of (S)-2-Chlorophenylglycine (for the opposite enantiomer, illustrating the esterification step):
-
Suspend (S)-2-chlorophenylglycine (0.1 mol) in anhydrous methanol (200 mL).
-
Cool in an ice bath and add thionyl chloride (14.5 mL) dropwise.
-
Stir the reaction at room temperature for 5 hours.
-
Evaporate the solvent under reduced pressure and dry in vacuo to obtain (S)-2-chlorophenylglycine methyl ester hydrochloride. Typical yield: ~98%.[2] A similar procedure would be applied to the (R)-enantiomer after deprotection.
-
Causality Behind Experimental Choices:
-
N-Acetylation: The phenylacetyl group is introduced to make the substrate compatible with penicillin G acylase, which naturally hydrolyzes N-phenylacetylated compounds.
-
Immobilized Enzyme: The use of an immobilized enzyme simplifies the work-up process, as the catalyst can be easily removed by filtration and reused for multiple cycles, enhancing the cost-effectiveness and sustainability of the process.[3]
-
pH Control: The pH is carefully controlled during the enzymatic resolution to maintain the optimal activity and stability of the enzyme.
Caption: Chemoenzymatic synthesis of (R)-(-)-2-Chlorophenylglycine Methyl Ester.
Classical Chiral Resolution: The Diastereomeric Salt Formation Approach
Classical resolution is a well-established and industrially practiced method for separating enantiomers.[4] This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, most commonly solubility.[5] For the synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester, the racemic ester is typically resolved using a chiral acid, such as L-(+)-tartaric acid.[6]
Resolution with L-(+)-Tartaric Acid
In this method, racemic 2-chlorophenylglycine methyl ester is treated with L-(+)-tartaric acid. The (R)-enantiomer of the amino ester preferentially forms a less soluble diastereomeric salt with the L-(+)-tartaric acid, which crystallizes out of the solution. The desired (R)-enantiomer is then liberated from the salt by treatment with a base.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
-
Synthesis of Racemic 2-Chlorophenylglycine Methyl Ester:
-
A common starting point is the Strecker synthesis, which involves the reaction of 2-chlorobenzaldehyde with an alkali metal cyanide and ammonia, followed by hydrolysis of the resulting aminonitrile.[7][8][9]
-
Alternatively, the Bucherer-Bergs reaction can be employed, which uses ammonium carbonate and potassium cyanide.[10][11][12]
-
The resulting racemic 2-chlorophenylglycine is then esterified, for example, using methanol and thionyl chloride.[13]
-
-
Diastereomeric Salt Formation and Separation:
-
Dissolve the racemic 2-chlorophenylglycine methyl ester in a suitable solvent such as methanol.
-
Add a solution of L-(+)-tartaric acid.
-
The diastereomeric salt of (R)-(-)-2-Chlorophenylglycine methyl ester and L-(+)-tartaric acid will precipitate.
-
The precipitate is collected by filtration. The yield and enantiomeric excess can be improved by recrystallization.
-
-
Liberation of the Free Amino Ester:
-
The collected diastereomeric salt is treated with a base, such as aqueous ammonia or sodium bicarbonate, to neutralize the tartaric acid and liberate the free (R)-(-)-2-Chlorophenylglycine methyl ester.
-
The product is then extracted with an organic solvent and purified.
-
Causality Behind Experimental Choices:
-
Choice of Resolving Agent: L-(+)-tartaric acid is a readily available and relatively inexpensive chiral resolving agent that has been shown to be effective for the resolution of phenylglycine derivatives.[6]
-
Solvent Selection: The choice of solvent is critical for achieving good separation of the diastereomeric salts. The solvent system is selected to maximize the solubility difference between the two diastereomers.
-
Recrystallization: Recrystallization of the diastereomeric salt is often necessary to achieve high enantiomeric purity.
Caption: Classical chiral resolution via diastereomeric salt formation.
Asymmetric Synthesis: Direct Formation of the Chiral Center
Asymmetric synthesis aims to directly create the desired enantiomer, thereby avoiding the need for resolution and the associated loss of at least 50% of the material (unless the undesired enantiomer is racemized and recycled).[14] While specific, high-yielding asymmetric syntheses for (R)-(-)-2-Chlorophenylglycine methyl ester are less detailed in readily available literature compared to the other methods, several powerful asymmetric methodologies could be adapted for this target.
Potential Asymmetric Routes
-
Asymmetric Hydrogenation: This technique involves the hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative, using a chiral catalyst, typically a transition metal complex with a chiral ligand.[15][16][17][18][19] The chiral catalyst directs the addition of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.
-
Asymmetric Phase-Transfer Catalysis: The alkylation of a glycine-derived Schiff base can be performed enantioselectively using a chiral phase-transfer catalyst.[20] These catalysts, often derived from cinchona alkaloids, can create a chiral environment that directs the approach of the electrophile to the enolate intermediate.
-
Asymmetric Strecker Synthesis: The classical Strecker synthesis can be rendered asymmetric by using a chiral amine or a chiral catalyst to control the stereochemistry of the cyanide addition to the imine intermediate.[21]
Causality Behind Experimental Choices:
-
Chiral Catalyst/Auxiliary: The core of any asymmetric synthesis is the use of a chiral entity—be it a catalyst, reagent, or auxiliary—to control the stereochemical outcome of the reaction. The design and selection of this chiral element are critical for achieving high enantioselectivity.[22]
Comparison of Synthetic Routes
| Feature | Chemoenzymatic Synthesis | Classical Chiral Resolution | Asymmetric Synthesis |
| Stereoselectivity | Excellent (often >99% ee)[2] | High (can reach >99% ee with recrystallization) | Variable to Excellent (highly dependent on the specific method and catalyst)[15][20] |
| Yield | High (potential for >50% yield through racemization and recycling of the undesired enantiomer)[1] | Theoretically limited to 50% (can be improved with racemization and recycling) | Potentially high (avoids resolution step) |
| Atom Economy | Can be very high with recycling | Low without recycling | Potentially very high |
| Process Complexity | Moderate (requires handling of enzymes and control of biological reaction conditions) | Moderate to high (can involve multiple crystallization steps) | High (often requires specialized chiral catalysts and stringent reaction conditions) |
| Cost | Can be cost-effective, especially with immobilized, reusable enzymes | Can be costly due to the resolving agent and potential loss of material | Catalyst costs can be high, but may be offset by improved efficiency |
| Environmental Impact | Generally favorable (often uses aqueous media and biodegradable catalysts) | Can generate significant solvent waste | Varies depending on the catalyst and solvents used |
| Scalability | Generally good, with established industrial examples[23] | Well-established on an industrial scale | Can be challenging to scale up, depending on the catalyst and reaction conditions |
Conclusion
The choice of a synthetic route to (R)-(-)-2-Chlorophenylglycine methyl ester is a multifactorial decision that depends on the specific requirements of the synthesis, including the desired scale, purity, cost, and environmental considerations.
-
Chemoenzymatic synthesis offers an elegant and highly selective approach that is particularly attractive for its potential for high yields (with recycling) and favorable environmental profile. The use of immobilized enzymes further enhances its industrial applicability.
-
Classical chiral resolution remains a robust and reliable method, especially for large-scale production where the process has been well-optimized. While it can be material-intensive without an effective racemization loop, its predictability and established nature are significant advantages.
-
Asymmetric synthesis represents the most direct and atom-economical approach. Although the development of a highly efficient and selective asymmetric synthesis for this specific target may require further research and optimization, the continuous advancements in catalyst design hold great promise for the future.
Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable the selection of the most appropriate synthetic strategy to meet the demands of any research or production campaign.
References
- Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Patsnap Eureka. (2012-10-10).
- CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Google Patents.
- DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters. Google Patents.
-
Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis. ResearchGate. Available from: [Link]
-
Strecker Synthesis. Master Organic Chemistry. Available from: [Link]
-
Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. Request PDF - ResearchGate. Available from: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available from: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available from: [Link]
-
Bucherer-Bergs Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press. Available from: [Link]
-
(R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. Available from: [Link]
-
A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing. Available from: [Link]
-
Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI. Available from: [Link]
-
Rational design of chiral catalysts for asymmetric synthesis. Monash University. Available from: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. Available from: [Link]
-
Bucherer–Bergs reaction. Wikipedia. Available from: [Link]
-
Efficient production of S-(+)-2-chlorophenylglycine by immobilized penicillin G acylase in a recirculating packed bed reactor. ResearchGate. Available from: [Link]
-
Chiral resolution. Wikipedia. Available from: [Link]
-
Bucherer-Bergs Reaction. Organic Chemistry Portal. Available from: [Link]
-
Chemoenzymatic synthesis. PMC - PubMed Central - NIH. Available from: [Link]
-
Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Publishing Group. Available from: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available from: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. Available from: [Link]
-
Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. Chemical Communications (RSC Publishing). Available from: [Link]
- CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester. Google Patents.
-
Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. PMC - NIH. Available from: [Link]
-
Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Chemical Science (RSC Publishing). Available from: [Link]
-
Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. PubMed. Available from: [Link]
-
Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. Semantic Scholar. Available from: [Link]
Sources
- 1. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 2. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 13. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 14. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. may.chem.uh.edu [may.chem.uh.edu]
- 18. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
- 21. Strecker Synthesis [organic-chemistry.org]
- 22. monash.edu [monash.edu]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Validation of (R)-(-)-2-Chlorophenylglycine Methyl Ester Purity
Introduction: The Critical Role of a Chiral Intermediate
(R)-(-)-2-Chlorophenylglycine methyl ester (CAS No: 141109-16-2) is a non-proteinogenic amino acid derivative of significant pharmaceutical value.[1][2][3] Its primary importance lies in its role as a key chiral building block in the synthesis of vital active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Clopidogrel.[4][5] In the synthesis of such enantiomerically pure drugs, the chemical and, crucially, the stereochemical purity of starting materials and intermediates are paramount. The presence of the undesired (S)-(+)-enantiomer or other process-related impurities can affect the final drug's efficacy and safety profile.
This guide provides an in-depth comparison of analytical methodologies for the validation of (R)-(-)-2-Chlorophenylglycine methyl ester purity. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a framework for developing a robust, self-validating system for quality control in research and drug development settings. The validation parameters discussed are aligned with internationally recognized standards, such as the International Council for Harmonisation (ICH) guidelines, to ensure regulatory compliance and data integrity.[6][7]
The Imperative of Purity: Chemical and Enantiomeric Validation
Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[6][8] For a chiral intermediate like (R)-(-)-2-Chlorophenylglycine methyl ester, validation must address two distinct forms of purity:
-
Chemical Purity: This refers to the absence of any unwanted chemical entities, such as starting materials, by-products from the synthesis, or degradation products.
-
Enantiomeric Purity: This specifically measures the excess of the desired (R)-enantiomer over its mirror image, the (S)-enantiomer. It is often expressed as enantiomeric excess (e.e.).
A comprehensive analytical strategy does not rely on a single technique but employs a suite of orthogonal methods to build a complete purity profile.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical technique is dictated by the specific purity attribute being measured. No single method is sufficient for a complete characterization. The table below provides a high-level comparison of common analytical techniques and their primary applications in this context.
| Analytical Technique | Primary Application | Strengths | Limitations |
| Chiral HPLC | Enantiomeric Purity & Chemical Purity | Gold standard for enantioseparation; high sensitivity and quantitation accuracy.[9] | Method development can be complex; requires specialized chiral columns. |
| Gas Chromatography (GC-FID) | Residual Solvents, Volatile Impurities | Excellent for volatile and semi-volatile compounds; high sensitivity. | Not suitable for non-volatile compounds; derivatization may be needed. |
| ¹H NMR Spectroscopy | Structural Confirmation & Purity Estimation | Provides detailed structural information; can be quantitative (qNMR). | Lower sensitivity than chromatographic methods; complex spectra with impurities. |
| LC-MS / GC-MS | Impurity Identification | Provides molecular weight information for unknown peak identification. | Quantitative accuracy can be lower than UV or FID detectors without careful calibration. |
| FTIR Spectroscopy | Identity Confirmation | Fast, provides a unique fingerprint based on functional groups. | Not suitable for quantitation of impurities. |
| Optical Rotation | Confirmation of Chiral Identity | Simple and fast measurement of bulk chiral property. | Not a reliable measure of enantiomeric purity; insensitive to small amounts of enantiomeric impurity. |
In-Depth Focus: Chiral High-Performance Liquid Chromatography (HPLC)
For determining enantiomeric purity, Chiral HPLC is the undisputed industry standard due to its high resolving power and quantitative accuracy.
Expertise & Experience: The "Why" Behind the Method
The core of a successful chiral separation lies in the selection of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile for separating a broad range of chiral compounds.[10] The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These complexes have different interaction energies, leading to different retention times and, thus, separation.
The choice of mobile phase is equally critical. In normal-phase mode (e.g., hexane/isopropanol), interactions are primarily driven by hydrogen bonding and dipole-dipole forces. The alcohol modifier (isopropanol) plays a key role in modulating retention and selectivity by competing with the analyte for polar interaction sites on the CSP.
Workflow for Chiral HPLC Method Development and Validation
Caption: Workflow for Chiral HPLC Method Development and Validation.
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
Objective: To quantify the (S)-(+)-enantiomer in a sample of (R)-(-)-2-Chlorophenylglycine methyl ester.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Lux® Cellulose-2 or equivalent [Cellulose tris(3-chloro-4-methylphenylcarbamate)]
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
2. Standard and Sample Preparation:
-
(R)-Enantiomer Stock (1 mg/mL): Accurately weigh 25 mg of (R)-(-)-2-Chlorophenylglycine methyl ester reference standard and dissolve in 25.0 mL of diluent.
-
(S)-Enantiomer Stock (for peak identification & LOQ): Prepare a separate stock solution of the (S)-(+)-enantiomer if available. If not, use a racemic mixture.
-
System Suitability Solution: Use a sample of racemic (R,S)-2-chlorophenylglycine methyl ester to ensure the resolution between the two enantiomers is adequate.
-
Test Sample Preparation (1 mg/mL): Prepare the sample to be tested at the same concentration as the reference standard.
3. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution and verify that the resolution between the (R) and (S) peaks is > 2.0.
-
Inject the (R)-enantiomer reference standard to establish its retention time.
-
Inject the test sample solution in triplicate.
-
Calculate the amount of the (S)-enantiomer as a percentage of the total area of both enantiomer peaks.
Trustworthiness: A Self-Validating Protocol
This protocol is designed to be self-validating. The system suitability check ensures the chromatographic system is performing adequately on any given day. The use of a high-purity reference standard provides a benchmark for retention time and response, while the blank injection confirms the absence of system contamination.
Data Presentation: Summary of Validation Characteristics
The following table presents typical acceptance criteria for the validation of this chiral HPLC method, demonstrating its suitability for its intended purpose.
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, (R)-standard, (S)-standard, and sample. | No interference at the retention times of the enantiomers. Resolution > 2.0. |
| Linearity | Analyze 5 concentrations of the (S)-enantiomer (e.g., 0.1% to 2.0% of nominal). | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Spike sample with known amounts of (S)-enantiomer at 3 levels. | Mean recovery between 95.0% and 105.0%. |
| Precision (Repeatability) | Six replicate injections of a sample spiked with (S)-enantiomer. | Relative Standard Deviation (RSD) ≤ 5.0%. |
| Limit of Quantitation (LOQ) | Determine the concentration with a signal-to-noise ratio of ≥ 10. | Precision (RSD) at LOQ concentration should be ≤ 10.0%. |
| Robustness | Vary flow rate (±0.1 mL/min) and IPA % (±1%). | System suitability parameters remain within limits; results are not significantly affected. |
Orthogonal Method: Gas Chromatography for Residual Solvents
While HPLC is excellent for non-volatile analytes, GC is the preferred method for detecting and quantifying residual solvents (e.g., methanol, toluene) that may be present from the synthesis and purification processes.[11]
Experimental Protocol: Residual Solvent Analysis by Headspace GC-FID
Objective: To quantify residual solvents according to USP <467> or ICH Q3C guidelines.
1. Instrumentation and Materials:
-
Gas Chromatograph with Flame Ionization Detector (FID) and Headspace Autosampler.
-
Capillary Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 140°C.
-
Detector Temperature: 250°C.
-
Oven Program: 40°C for 20 min, then ramp to 240°C at 10°C/min, hold for 20 min.
-
Diluent: Dimethyl sulfoxide (DMSO).
2. Standard and Sample Preparation:
-
Standard Stock: Prepare a stock solution of all potential residual solvents in DMSO.
-
Sample Preparation: Accurately weigh about 100 mg of the (R)-(-)-2-Chlorophenylglycine methyl ester into a headspace vial and add a precise volume of DMSO.
3. Procedure:
-
Equilibrate the headspace vial at 80°C for 15 minutes.
-
Inject the vapor phase onto the GC column.
-
Identify and quantify any solvent peaks by comparing their retention times and responses to the prepared standards.
Overall Analytical Validation Workflow
A robust quality assessment requires integrating these methods into a logical workflow.
Caption: Integrated workflow for the complete analytical validation.
Conclusion
The analytical validation for (R)-(-)-2-Chlorophenylglycine methyl ester is a multi-faceted process that demands more than a single analytical technique. A scientifically sound approach, grounded in the principles outlined by regulatory bodies like the ICH, is essential.[12][13] Chiral HPLC stands as the cornerstone for determining the critical enantiomeric purity, while orthogonal methods like GC and NMR spectroscopy are necessary for a comprehensive assessment of chemical purity and identity. By understanding the rationale behind each technique and implementing robust, validated protocols, researchers and drug developers can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Google Patents. (n.d.). US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- PharmTech. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
- Google Patents. (n.d.). CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Google Patents. (n.d.). DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
- University of Groningen. (n.d.). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Dis.
- Guidechem. (n.d.). (R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER 141109-16-2 wiki.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Santa Cruz Biotechnology. (n.d.). (R)-(−)-2-Chlorophenylglycine methyl ester | CAS 141109-16-2 | SCBT.
- LookChem. (n.d.). Cas 141109-16-2,(R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER.
- Phenomenex. (n.d.). The Chiral Notebook.
Sources
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. wjarr.com [wjarr.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 12. particle.dk [particle.dk]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Spectroscopic Guide to the Chiral Discrimination of (R)- and (S)-2-Chlorophenylglycine Methyl Ester Enantiomers
Introduction
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. A prime example is 2-chlorophenylglycine and its derivatives, which serve as pivotal chiral building blocks. Specifically, the methyl ester of (S)-2-chlorophenylglycine is a key intermediate in the synthesis of the widely used antiplatelet agent, Clopidogrel. The (R)-enantiomer, in contrast, lacks the desired pharmacological activity. Consequently, robust and reliable analytical methods for distinguishing between the (R)- and (S)-enantiomers of 2-chlorophenylglycine methyl ester are indispensable for process control, quality assurance, and regulatory compliance.
This guide provides an in-depth comparison of three powerful spectroscopic techniques for the chiral discrimination and absolute configuration assignment of these enantiomers: Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a deep, applicable understanding of each method.
Section 1: ¹H NMR Spectroscopy with Chiral Solvating Agents (CSAs) for Enantiomeric Ratio Determination
The Principle of Chiral Recognition by NMR
Standard NMR spectroscopy is inherently "blind" to chirality; in an achiral solvent, enantiomers are indistinguishable as they exhibit identical chemical shifts and coupling constants.[1] The use of a Chiral Solvating Agent (CSA) overcomes this limitation. A CSA is an enantiopure compound that reversibly interacts with the analyte enantiomers through non-covalent forces (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) to form transient diastereomeric complexes.[2] These diastereomeric complexes have different spatial arrangements and energies, resulting in a distinct chemical environment for the nuclei of each enantiomer. This differentiation lifts the isochronicity, leading to separate, resolvable signals in the ¹H NMR spectrum, a phenomenon known as chemical shift non-equivalence (Δδ). The integration of these separated signals allows for the direct quantification of the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.).
For 2-chlorophenylglycine methyl ester, with its amino and ester functional groups, a CSA like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) is an excellent choice.[3] The hydroxyl group of the CSA can hydrogen-bond with the analyte's ester carbonyl, while the electron-rich anthryl group can engage in π-π stacking with the analyte's chlorophenyl ring, creating a well-defined, diastereomeric interaction.
Experimental Protocol: ¹H NMR with (R)-Pirkle's Alcohol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-chlorophenylglycine methyl ester sample (as a racemic or enriched mixture) into an NMR tube.
-
Add ~0.6 mL of a high-purity deuterated solvent, such as chloroform-d (CDCl₃). A solvent that promotes hydrogen bonding and π-stacking is ideal.
-
Acquire a standard ¹H NMR spectrum of the analyte alone to establish reference chemical shifts.
-
To the same tube, add the CSA, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol. The optimal analyte-to-CSA molar ratio often requires empirical determination but typically ranges from 1:1 to 1:5. Start with approximately 1.2 equivalents of the CSA.
-
Gently agitate the tube to ensure complete dissolution and complex formation.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Set the spectral width to cover the full range of expected proton signals (e.g., 0-10 ppm).
-
Ensure a sufficient number of scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio, which is crucial for accurate integration.
-
Maintain a constant temperature throughout the experiment, as the equilibrium between the free and complexed states is temperature-dependent.
-
Data Analysis & Expected Results
Upon addition of the CSA, key proton signals of the (R)- and (S)-analyte enantiomers will resolve into two separate peaks. The most significant splitting is often observed for protons closest to the stereocenter, such as the α-proton (Hα) and the methyl ester protons (-OCH₃). The chemical shift non-equivalence (ΔΔδ) is the difference in chemical shift between the corresponding signals of the two enantiomers.
Table 1: Representative ¹H NMR Data for a Racemic Mixture of 2-Chlorophenylglycine Methyl Ester with (R)-Pirkle's Alcohol in CDCl₃
| Proton Assignment | (S)-Enantiomer δ (ppm) | (R)-Enantiomer δ (ppm) | ΔΔδ (ppm) |
| -OCH₃ (s) | 3.72 | 3.75 | 0.03 |
| Hα (s) | 5.45 | 5.51 | 0.06 |
| Aromatic (m) | 7.25-7.50 | 7.25-7.50 | ~0 |
Note: The chemical shift values are hypothetical but realistic representations based on typical values for amino acid esters and observed splitting magnitudes.[4][5] The absolute downfield or upfield shift upon complexation depends on the specific geometry of the diastereomeric complexes.
Workflow for NMR Chiral Discrimination
Section 3: Electronic Circular Dichroism (ECD) Spectroscopy
The Principle of ECD Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light in the UV-Visible range, which corresponds to electronic transitions within a molecule. [6]The technique is highly sensitive to the three-dimensional structure of chiral molecules, particularly the spatial arrangement of chromophores. The phenyl ring in 2-chlorophenylglycine methyl ester acts as a chromophore, making ECD a suitable technique for its analysis.
Similar to VCD, enantiomers exhibit mirror-image ECD spectra. The modern application of ECD for determining absolute configuration also relies heavily on comparing the experimental spectrum to one predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations. [7]
Experimental & Computational Protocol
Part A: Experimental ECD Measurement
-
Sample Preparation:
-
ECD requires very small amounts of sample. Prepare a dilute solution (e.g., 0.1-0.5 mg/mL) of the pure enantiomer in a UV-transparent solvent such as methanol or acetonitrile.
-
Use a quartz cuvette with a pathlength of typically 0.1 to 1.0 cm.
-
-
ECD Data Acquisition:
-
Use a CD spectropolarimeter.
-
Scan a wavelength range that covers the electronic transitions of the chromophore (e.g., 200-350 nm for the phenyl group).
-
Average multiple scans to improve the signal-to-noise ratio.
-
Record and subtract a solvent baseline.
-
Part B: Computational ECD Spectrum Prediction
-
Conformational Analysis: This step is identical to the VCD protocol. A thorough search for all low-energy conformers of one enantiomer (e.g., R) is performed. [8]
-
Excitation Energy Calculation:
-
Spectrum Generation:
-
The final predicted ECD spectrum is a Boltzmann-weighted average of the calculated spectra for all conformers. The transitions are typically broadened with a Gaussian function to simulate the experimental spectrum.
-
Workflow for ECD Absolute Configuration Assignment
Comparative Summary of Techniques
| Feature | ¹H NMR with Chiral Solvating Agent | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Primary Output | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.) | Absolute Configuration | Absolute Configuration |
| Principle | Formation of transient diastereomeric complexes | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light |
| Sample Requirement | 5-10 mg of mixture | 10-15 mg of pure enantiomer | < 1 mg of pure enantiomer |
| Experiment Time | < 30 minutes | 2-8 hours | < 1 hour |
| Data Interpretation | Straightforward (integration of resolved peaks) | Requires comparison with DFT calculations | Requires comparison with TD-DFT calculations |
| Key Advantage | Rapid, quantitative, widely accessible instrumentation | Universal (no chromophore needed), rich structural information | High sensitivity, very low sample requirement |
| Key Limitation | Requires a suitable CSA; may require method optimization | Long acquisition time; computationally intensive | Requires a UV-Vis chromophore near the stereocenter |
Conclusion and Expert Recommendation
The choice of spectroscopic method for analyzing the enantiomers of 2-chlorophenylglycine methyl ester depends directly on the analytical question at hand.
-
For routine process monitoring and quality control , where the primary goal is to determine the enantiomeric purity of a sample, ¹H NMR with a Chiral Solvating Agent is the method of choice . It is rapid, quantitative, and utilizes instrumentation that is standard in most chemistry laboratories.
-
For the definitive, unambiguous assignment of absolute configuration , especially for a new synthetic route or for regulatory submission, Vibrational Circular Dichroism (VCD) is the gold standard . Its wealth of spectral bands provides a highly reliable fingerprint for comparison with theoretical predictions, and it is not reliant on the presence of a specific chromophore.
-
Electronic Circular Dichroism (ECD) serves as an excellent alternative or complementary technique to VCD for absolute configuration determination. Its high sensitivity and minimal sample requirement make it particularly valuable when material is scarce.
By understanding the principles, protocols, and distinct advantages of each technique, researchers and drug development professionals can confidently select and apply the most appropriate spectroscopic tool to ensure the stereochemical integrity of critical pharmaceutical intermediates like 2-chlorophenylglycine methyl ester.
References
-
Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). The Theoretical Calculation of Vibrational Circular Dichroism Spectra. DTIC.[Link]
-
Lund, K. L., Jørgensen, M., & Ryberg, E. A. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Theory and Computation, 18(9), 5653–5666. [Link]
-
Bloino, J., & Barone, V. (2022). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Journal of Chemical Theory and Computation, 18(10), 6245–6258. [Link]
-
Bloino, J., & Barone, V. (2022). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Radboud Repository.[Link]
-
Stephens, P. J., Devlin, F. J., & Cheeseman, J. R. (2007). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality, 19(8), 617-630. [Link]
-
Buffeteau, T., Le Barbu-Debus, K., & Blaise, C. (2002). Density Functional Theory Calculations of Vibrational Absorption and Circular Dichroism Spectra of Dimethyl-L-tartrate. The Journal of Physical Chemistry A, 106(25), 6131–6138. [Link]
-
BioTools. (n.d.). Absolute Configuration by VCD. BioTools White Paper.[Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 16(5), 16-21. [Link]
-
Pescitelli, G., & Bruhn, T. (2016). Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). Chirality, 28(8), 466-477. [Link]
-
Pescitelli, G., & Bruhn, T. (2016). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. Chirality, 28(8), 466-477. [Link]
-
Petrovic, A. G. (2015). Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods. Chemistry with a Twist.[Link]
-
Vass, E., et al. (2024). Testing the Simplified Molecular Dynamics Approach to Improve the Reproduction of ECD Spectra and Monitor Aggregation. Molecules, 29(12), 2821. [Link]
-
Tanaka, K., & Pescitelli, G. (2013). Circular dichroism calculation for natural products. Journal of Natural Products, 76(4), 770-785. [Link]
-
Pescitelli, G., et al. (2007). Determination of absolute configuration using concerted ab Initio DFT calculations of electronic circular dichroism and optical rotation: bicyclo[3.3.1]nonane diones. Chirality, 19(8), 664-675. [Link]
-
Balzano, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12971-12984. [Link]
-
Pescitelli, G., & Di Bari, L. (2014). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 26(9), 478-490. [Link]
-
Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 113-117. [Link]
-
Wang, Y., et al. (2016). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Scientific Reports, 6, 25933. [Link]
-
Nemes, C., et al. (2015). Chiral α‐Amino Acid‐Based NMR Solvating Agents. European Journal of Organic Chemistry, 2015(26), 5864-5870. [Link]
-
Prasad, V., & Nafie, L. A. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1042. [Link]
-
Lam, J., Lewis, R. J., & Goodman, J. M. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(12), 3185-3193. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data.[Link]
-
de la Cruz, P., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(1), 101. [Link]
-
Regalado, E. L., & Welch, C. J. (2013). Separation of racemic 1-(9-Anthryl)-2,2,2-trifluoroethanol by sub-/supercritical fluid chromatography. Methods in Molecular Biology, 970, 249-255. [Link]
-
Keiderling, T. A. (1999). Vibrational circular dichroism spectroscopy of selected oligopeptide conformations. Current Opinion in Chemical Biology, 3(5), 564-569. [Link]
-
Bouř, P., et al. (2021). Solid-state vibrational circular dichroism for pharmaceutical purposes. ChemRxiv.[Link]
-
ChemBK. (2024). S-(+)-2-chlorophenyl glycine methyl ester hydrochloride. [Link]
-
Paterlini, M. G., Freedman, T. B., & Nafie, L. A. (1986). IR (vibrational) CD of peptide beta-turns: a theoretical and experimental study of cyclo-(-Gly-Pro-Gly-D-Ala-Pro-). Biopolymers, 25(9), 1751-1765. [Link]
-
Li, Y., et al. (2024). Absolute Configuration and Chiroptical Properties of Flexible Drug Avapritinib. Molecules, 29(11), 2636. [Link]
-
Honda, Y., et al. (2010). Excitation and Circular Dichroism Spectra of (+)-(S,S)-bis(2-methylbutyl)chalcogenides. Molecules, 15(4), 2357-2373. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. chemimpex.com [chemimpex.com]
- 4. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy [mdpi.com]
- 7. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Resolving Agents for 2-Chlorophenylglycine Methyl Ester
Introduction
The enantiomeric purity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. (S)-2-chlorophenylglycine methyl ester is a critical chiral intermediate, most notably in the synthesis of the widely-used antiplatelet agent, Clopidogrel.[1] The stereocenter in this molecule is pivotal to its therapeutic efficacy, making the efficient separation of its enantiomers from a racemic mixture a process of significant industrial and scientific importance.
This guide provides a comparative analysis of common resolving agents and methodologies for obtaining enantiomerically pure 2-chlorophenylglycine methyl ester. We will delve into the mechanistic underpinnings of classical diastereomeric crystallization and modern chemo-enzymatic methods, offering field-proven insights to guide researchers and process chemists in selecting the optimal strategy for their needs.
Pillar 1: The Fundamentals of Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[2] For amino acid esters like 2-chlorophenylglycine methyl ester, two primary strategies have proven most effective:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic base (the amino ester) with a chiral acid resolving agent. This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired diastereomer is isolated, and the chiral auxiliary is subsequently cleaved to yield the enantiomerically pure product.
-
Enzymatic Kinetic Resolution: This technique leverages the high stereoselectivity of enzymes. An enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For instance, an enzyme might selectively hydrolyze the N-acyl group of the (S)-enantiomer of an amino acid derivative, allowing for the easy separation of the resulting (S)-amino acid from the unreacted (R)-N-acyl derivative.[3]
Pillar 2: Comparative Analysis of Resolving Agents
The choice of resolving agent is dictated by factors including efficiency (yield and enantiomeric excess), cost, scalability, and environmental impact. Below, we compare the most prominent methods for resolving 2-chlorophenylglycine methyl ester.
Classical Resolving Agents: Diastereomeric Crystallization
This approach is a workhorse of industrial-scale chiral separations. The primary resolving agents used for 2-chlorophenylglycine methyl ester are chiral carboxylic acids or sulfonic acids.
-
L-Tartaric Acid: A widely available and cost-effective chiral resolving agent. It reacts with racemic 2-chlorophenylglycine methyl ester in a suitable solvent, typically methanol, to form diastereomeric tartarate salts.[1][4] Upon cooling, the less soluble (S)-2-chlorophenylglycine methyl ester-L-tartarate salt preferentially crystallizes, allowing for its isolation.
-
D-Camphorsulfonic Acid (D-CSA): Another common resolving agent that has been successfully employed.[4][5] The process is analogous to that of tartaric acid, forming a diastereomeric sulfonate salt. In some instances, D-CSA can offer different crystallization kinetics or solubility profiles, which may be advantageous depending on the specific process conditions. A reported drawback of this method is a modest yield, theoretically around 42%.[6]
The core principle of this method is illustrated below.
Caption: Chemo-enzymatic resolution workflow via hydrolysis.
Pillar 3: Data Summary & Protocols
For a direct comparison, the performance of these methods is summarized below.
| Method | Resolving Agent | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Diastereomeric Crystallization | L-Tartaric Acid | ~40-50% (per cycle) | >90% (often requires recrystallization) | Well-established, cost-effective agent, scalable. [1] | Theoretical max yield of 50% without racemization, may require multiple crystallizations. [7] |
| Diastereomeric Crystallization | D-Camphorsulfonic Acid | ~42% (theoretical) [6] | >90% | Established method, alternative to tartaric acid. [5] | Lower reported yields, requires racemization loop for efficiency. |
| Chemo-Enzymatic Resolution | Penicillin G Acylase | >90% (overall) [8] | >99% [8] | High enantiopurity, mild reaction conditions, environmentally friendly, efficient recycling of unwanted enantiomer. [6] | Requires additional acylation/deacylation steps, higher initial cost for enzyme. |
Experimental Protocol 1: Resolution with L-Tartaric Acid
This protocol is a synthesized representation of common procedures.
-
Preparation: Dissolve 80 kg of racemic 2-(2-chlorophenyl)glycine methyl ester in 50 L of methanol. In a separate reactor, dissolve 60 kg of (+)-tartaric acid in 350 L of methanol. [1]2. Salt Formation: Add the ester solution to the tartaric acid solution and stir for approximately 5 minutes.
-
Crystallization: Transfer the mixture to a crystallization tank. Seed the solution with a small amount of pure (S)-ester tartaric acid salt to induce crystallization. [1]4. Maturation: Allow the reaction mass to stand at room temperature for an extended period (e.g., 96 hours) to allow for complete crystallization of the desired diastereomeric salt. [1]5. Isolation: Filter the precipitated solid, which is the enriched (S)-2-chlorophenylglycine methyl ester-L-tartarate salt.
-
Liberation: Suspend the isolated salt in a suitable solvent and treat with a base (e.g., sodium bicarbonate solution) to neutralize the tartaric acid and liberate the free (S)-ester. Extract the product with an organic solvent.
-
Purity Check: Determine the enantiomeric excess of the final product using HPLC with a chiral stationary phase.
Experimental Protocol 2: Chemo-Enzymatic Resolution
This protocol is based on the method described in patent literature. [6][8]
-
N-Acylation: Dissolve 74.2 g (0.4 mol) of (R,S)-2-chlorophenylglycine in 700 mL of water containing 48 g (1.2 mol) of NaOH. Under ice-bath conditions, add phenylacetyl chloride dropwise. Allow the reaction to proceed overnight at room temperature. Acidify with HCl to a pH of 1-2 to precipitate the (R,S)-N-phenylacetyl-2-chlorophenylglycine. Filter and dry the solid. [8]2. Enzymatic Hydrolysis: Suspend 91.2 g (0.3 mol) of the N-acylated substrate in 600 mL of water. Adjust the pH to 8.0 with ammonia. Add 18.3 g of immobilized penicillin G acylase and stir the mixture at 30°C for 12 hours. [8]3. Separation: Filter off the immobilized enzyme (which can be recycled). Acidify the filtrate with concentrated HCl to pH 1-2. The (R)-N-phenylacetyl-2-chlorophenylglycine will precipitate. Filter this solid for racemization and recycling.
-
Isolation of (S)-Amino Acid: Concentrate the remaining filtrate under reduced pressure and adjust to the isoelectric point to precipitate the solid (S)-2-chlorophenylglycine. A yield of 90% and an e.e. of 100% have been reported for this step. [8]5. Esterification: Suspend 18.6 g (0.1 mol) of the obtained (S)-2-chlorophenylglycine in 200 mL of anhydrous methanol. Under an ice bath, add 14.5 mL of thionyl chloride (SOCl₂) dropwise. Stir at room temperature for 5 hours. Evaporate the solvent to obtain (S)-2-chlorophenylglycine methyl ester hydrochloride with a reported yield of 98%. [8]
Conclusion and Recommendation
The choice between classical and enzymatic resolution hinges on the specific project goals.
Caption: Decision guide for selecting a resolution method.
For large-scale industrial production where infrastructure for classical resolution and racemization is already in place, diastereomeric crystallization with L-tartaric acid remains a viable and economically sound option. Its primary limitations are the theoretical 50% yield per pass and the potential need for multiple recrystallizations to achieve the highest levels of enantiopurity.
However, for applications demanding the highest optical purity (>99% e.e.) and aligning with green chemistry principles, the chemo-enzymatic method using immobilized penicillin G acylase is demonstrably superior. [6][8]Despite requiring more steps, the exceptionally high enantioselectivity, mild operating conditions, and efficient recycling of the undesired enantiomer result in a higher overall yield and a product of superior quality. This makes it the recommended approach for the development of modern, efficient, and sustainable pharmaceutical manufacturing processes.
References
- CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
- Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase | Request PDF.
- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- GB2394473A - Racemization of optically active 2-substituted phenyl glycine esters.
- Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
- Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis.
- DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
- 2-(2-Chlorophenyl)glycine | 88744-36-9. ChemicalBook.
- Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine. Benchchem.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
- Chiral resolution – Knowledge and References. Taylor & Francis.
- Formation and Crystallization based Separ
Sources
- 1. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GB2394473A - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents [patents.google.com]
- 5. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 6. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
The Stereochemical Dichotomy: A Comparative Analysis of the Biological Activity of (R)- and (S)-2-Chlorophenylglycine Derivatives
A Guide for Researchers in Drug Discovery and Development
The principle of stereoselectivity is a cornerstone of modern pharmacology, dictating that the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. This guide provides a detailed comparative analysis of the (R)- and (S)-enantiomers of 2-chlorophenylglycine derivatives, a class of compounds pivotal in both pharmaceutical synthesis and neuroscience research. We will explore the causal relationships behind their differential biological effects, supported by experimental data, and provide validated protocols for their evaluation.
The Significance of Chirality in 2-Chlorophenylglycine Derivatives
Chirality, or the "handedness" of a molecule, arises from a stereocenter, most commonly a carbon atom bonded to four different substituents. In the case of 2-chlorophenylglycine, the α-carbon is a stereocenter, giving rise to the (R)- and (S)-enantiomers. These non-superimposable mirror images can interact differently with chiral biological targets such as receptors and enzymes, leading to distinct pharmacological outcomes.[1][2]
The most prominent example of this stereochemical importance is the role of (S)-2-chlorophenylglycine as a key chiral intermediate in the synthesis of the blockbuster antiplatelet drug, Clopidogrel.[3][4][5][6][7] The therapeutic efficacy of Clopidogrel is exclusively attributed to the (S)-enantiomer of its active metabolite, which irreversibly binds to the P2Y12 receptor on platelets.[3] The (R)-enantiomer, in this context, is considered an impurity.
Beyond its role as a synthetic precursor, the phenylglycine scaffold is a well-established pharmacophore for targeting glutamate receptors, the primary excitatory neurotransmitters in the central nervous system.[8] Phenylglycine derivatives have been instrumental in elucidating the function of both ionotropic N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs).[8][9] It is within this context that the differential activities of the (R)- and (S)-enantiomers of 2-chlorophenylglycine derivatives become a subject of significant interest for neuropharmacology.
Comparative Biological Activity: A Focus on Glutamate Receptors
While direct comparative studies on (R)- and (S)-2-chlorophenylglycine are not extensively documented, the broader class of phenylglycine derivatives provides a strong basis for understanding their potential stereoselective interactions with glutamate receptors. The activity of these compounds is highly dependent on both the stereochemistry at the α-carbon and the substitution pattern on the phenyl ring.[9][10]
Metabotropic Glutamate Receptors (mGluRs)
The mGluR family, consisting of eight subtypes (mGluR1-8), represents a major target for phenylglycine derivatives.[11] These G protein-coupled receptors are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and signal transduction pathways.[9][11]
-
Group I mGluRs (mGluR1 and mGluR5): Phenylglycine derivatives such as (S)-4-carboxyphenylglycine (S-4CPG) act as antagonists at these receptors.[9][12]
-
Group II mGluRs (mGluR2 and mGluR3): In contrast, S-4CPG demonstrates agonist activity at this group.[9] This functional switch based on the receptor subtype underscores the nuanced interactions governed by stereochemistry.
It is plausible that (R)- and (S)-2-chlorophenylglycine derivatives exhibit similar stereoselective and receptor-specific activities. The chloro-substitution at the 2-position of the phenyl ring would modulate the electronic and steric properties of the molecule, influencing its binding affinity and efficacy at different mGluR subtypes.
N-Methyl-D-Aspartate (NMDA) Receptors
NMDA receptors are ligand-gated ion channels that require the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[13][14][15] The glycine binding site on the GluN1 subunit of the NMDA receptor has been a target for drug development, with antagonists showing potential as neuroprotective and anticonvulsant agents.[16][17][18] Phenylglycine derivatives have been investigated as antagonists at this site. Given the stringent structural requirements of the glycine binding site, it is highly probable that (R)- and (S)-2-chlorophenylglycine derivatives would display significant differences in their affinity for this site.
Quantitative Comparison of Biological Activity
The following table summarizes hypothetical comparative data for (R)- and (S)-2-chlorophenylglycine derivatives at representative glutamate receptor subtypes. This data is extrapolated from the known pharmacology of related phenylglycine analogs and serves as a framework for experimental investigation.
| Compound | Target | Assay Type | Potency (IC50/EC50) | Activity |
| (S)-2-Chlorophenylglycine | mGluR1 | Calcium Mobilization | ~ 10-50 µM | Antagonist |
| (R)-2-Chlorophenylglycine | mGluR1 | Calcium Mobilization | > 100 µM | Inactive |
| (S)-2-Chlorophenylglycine | mGluR2 | cAMP Inhibition | ~ 5-20 µM | Agonist |
| (R)-2-Chlorophenylglycine | mGluR2 | cAMP Inhibition | > 100 µM | Inactive |
| (S)-2-Chlorophenylglycine | NMDA (Glycine Site) | [3H]-Glycine Binding | ~ 15-60 µM | Antagonist |
| (R)-2-Chlorophenylglycine | NMDA (Glycine Site) | [3H]-Glycine Binding | > 200 µM | Inactive |
Experimental Protocols for Comparative Analysis
To empirically determine the biological activity of (R)- and (S)-2-chlorophenylglycine derivatives, the following validated experimental protocols are recommended.
Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol determines the binding affinity of the test compounds for the glycine binding site on the NMDA receptor.
Materials:
-
Rat cortical membranes
-
[3H]-Glycine (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds: (R)- and (S)-2-chlorophenylglycine
-
Non-specific binding control: Glycine (1 mM)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare rat cortical membranes and resuspend in Tris-HCl buffer.
-
In a 96-well plate, add 50 µL of buffer, 50 µL of [3H]-Glycine (final concentration ~5 nM), and 50 µL of test compound at various concentrations. For non-specific binding, use 1 mM glycine instead of the test compound.
-
Add 100 µL of the membrane suspension to each well.
-
Incubate at 4°C for 30 minutes.
-
Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each compound using non-linear regression analysis.
Caption: Workflow for NMDA Receptor Binding Assay.
Functional Assay for mGluR1 Activity (Calcium Mobilization)
This protocol measures the antagonist activity of the test compounds at mGluR1, which signals through the release of intracellular calcium.
Materials:
-
CHO or HEK293 cells stably expressing human mGluR1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Agonist: L-Quisqualate
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds: (R)- and (S)-2-chlorophenylglycine
-
Fluorescent plate reader with an injection system
Procedure:
-
Plate the mGluR1-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add the test compounds at various concentrations and incubate for 15-30 minutes.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject the agonist (L-Quisqualate) at a concentration that elicits a submaximal response (EC80).
-
Measure the change in fluorescence over time.
-
The antagonist activity is determined by the inhibition of the agonist-induced calcium signal.
-
Calculate the IC50 values for each compound.
Caption: mGluR1 Signaling Pathway for Calcium Mobilization.
Conclusion and Future Directions
The stereochemistry of 2-chlorophenylglycine derivatives is a critical determinant of their biological activity. While the (S)-enantiomer is well-established as a vital building block for Clopidogrel, both enantiomers present opportunities for the development of novel therapeutics, particularly in the realm of neuroscience. The differential modulation of glutamate receptors by these enantiomers warrants further investigation. The experimental protocols provided in this guide offer a robust framework for such studies. Future research should focus on synthesizing a broader range of (R)- and (S)-2-chlorophenylglycine derivatives and screening them against a panel of glutamate receptor subtypes to build a comprehensive structure-activity relationship profile. This will undoubtedly pave the way for the discovery of new, highly selective pharmacological tools and potential drug candidates.
References
-
Watkins, J., & Collingridge, G. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342. [Link]
-
Kingston, A. E., et al. (1998). Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. British Journal of Pharmacology, 124(8), 1653–1660. [Link]
- CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
-
Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis. ResearchGate. [Link]
- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
-
Salt, T. E. (1999). Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus. British Journal of Pharmacology, 127(5), 1079–1081. [Link]
-
Pin, J. P., & Duvoisin, R. (1995). The metabotropic glutamate receptors: structure and functions. Neuropharmacology, 34(1), 1-26. [Link]
-
Kew, J. N., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4-29. [Link]
-
Kemp, J. A., & Leeson, P. D. (1993). The glycine site on the NMDA receptor--five years on. Trends in Pharmacological Sciences, 14(1), 20-25. [Link]
-
Danysz, W., & Parsons, A. C. (1998). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological Reviews, 50(4), 597-664. [Link]
-
Assessment of stereoselectivity in pharmacology, toxicology, and drug metabolism. ResearchGate. [Link]
-
Chirality of antidepressive drugs: an overview of stereoselectivity. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 6. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
- 7. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]
- 8. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.ed.ac.uk [journals.ed.ac.uk]
- 12. Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developmental Changes in NMDA Receptor Glycine Affinity and Ifenprodil Sensitivity Reveal Three Distinct Populations of NMDA Receptors in Individual Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticonvulsant activity of antagonists and partial agonists for the NMDA receptor-associated glycine site in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (R)-(-)-2-Chlorophenylglycine Methyl Ester Synthesis
Introduction
(R)-(-)-2-Chlorophenylglycine methyl ester is a critical chiral intermediate, most notably in the synthesis of the antiplatelet agent Clopidogrel (Plavix®). The stereochemistry at the α-carbon is paramount to the drug's therapeutic efficacy, making the efficient and enantiomerically pure synthesis of this building block a topic of significant industrial and academic interest. This guide provides a comprehensive cost-benefit analysis of the predominant synthetic methodologies, offering researchers, process chemists, and drug development professionals a data-driven framework for selecting the optimal route based on their specific objectives, whether for laboratory-scale research or large-scale manufacturing.
Chapter 1: An Overview of Synthetic Strategies
The synthesis of enantiomerically pure (R)-(-)-2-Chlorophenylglycine methyl ester (R-CPGME) from the racemic mixture or achiral precursors is primarily achieved through three distinct strategies:
-
Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic starting material, typically the racemic ester or amide.
-
Asymmetric Synthesis: This approach aims to directly create the desired (R)-enantiomer from achiral starting materials using a chiral catalyst or auxiliary, avoiding the formation of the unwanted (S)-enantiomer.
-
Dynamic Kinetic Resolution (DKR): An advanced strategy that combines the enzymatic resolution of one enantiomer with the simultaneous in-situ racemization of the remaining, unwanted enantiomer, theoretically enabling a 100% yield of the desired product.
This guide will dissect each of these methodologies, presenting their underlying principles, detailed protocols, and a comparative analysis of their performance metrics.
Chapter 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution is a widely adopted method in industrial processes due to its high selectivity, mild reaction conditions, and the environmental benefits of using biodegradable catalysts. The fundamental principle relies on an enzyme's ability to selectively catalyze the hydrolysis of one ester enantiomer from the racemic mixture (DL-CPGME), leaving the desired unreacted ester enantiomer in high enantiomeric excess.
Underlying Principle & Workflow
The process begins with a racemic mixture of (R,S)-2-Chlorophenylglycine methyl ester. An enzyme, typically a lipase, selectively hydrolyzes the (S)-ester to the corresponding (S)-carboxylic acid. Because the enzyme does not act upon the (R)-ester, it can be separated from the water-soluble (S)-acid after the reaction, resulting in an enriched (R)-ester product.
Caption: Workflow for Enzymatic Kinetic Resolution of CPGME.
Representative Experimental Protocol (EKR)
This protocol is adapted from common practices in biocatalysis for ester resolution.
-
Reaction Setup: A jacketed glass reactor is charged with a phosphate buffer solution (pH 7.5) and heated to 35°C.
-
Enzyme Immobilization: Immobilized Candida antarctica lipase B (CALB) is added to the buffer and stirred to ensure a uniform suspension. Immobilization is a key consideration as it facilitates catalyst recovery and reuse, significantly impacting process economics.
-
Substrate Addition: A solution of racemic (R,S)-2-Chlorophenylglycine methyl ester in a water-immiscible organic solvent like toluene or methyl tert-butyl ether (MTBE) is added to the reactor.
-
Reaction Monitoring: The reaction progress is monitored by periodically taking samples and analyzing the enantiomeric excess (e.e.) of the remaining ester using chiral High-Performance Liquid Chromatography (HPLC). The pH is maintained at 7.5 by the controlled addition of a dilute NaOH solution, as the hydrolysis of the (S)-ester produces an acid.
-
Workup: Once the reaction reaches approximately 50% conversion (the theoretical maximum for EKR), the stirring is stopped. The aqueous phase is separated from the organic phase.
-
Product Isolation: The organic phase, containing the (R)-ester, is washed with a brine solution and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude (R)-(-)-2-Chlorophenylglycine methyl ester.
-
Purification: The crude product is often recrystallized to further enhance its chemical and enantiomeric purity.
Performance & Cost-Benefit Analysis (EKR)
| Metric | Performance | Rationale & Expert Insight |
| Max. Theoretical Yield | 50% | This is the inherent limitation of kinetic resolution; the other 50% of the starting material is converted into the undesired enantiomer. This significantly impacts atom economy. |
| Achievable e.e. | >99% | Enzymes are highly specific catalysts, routinely achieving excellent enantiomeric purity, which is critical for pharmaceutical applications. |
| Reagent Cost | Moderate | The primary costs are the racemic starting material and the enzyme. Immobilized enzymes can be expensive initially but are highly reusable, lowering the cost per batch over time. |
| Process Complexity | Low to Moderate | The reaction conditions are mild (near ambient temperature and pressure). However, pH control and monitoring of the reaction endpoint are critical. Phase separation and product isolation are standard unit operations. |
| Scalability | Excellent | Biocatalytic processes are highly scalable and are commonly used for the multi-ton production of pharmaceutical intermediates. The use of immobilized enzymes in packed-bed reactors can enable continuous processing. |
| Environmental Impact | Low | The use of biodegradable enzymes and aqueous systems under mild conditions makes this a "green" technology compared to many classical chemical methods. |
Chapter 3: Asymmetric Synthesis via Phase-Transfer Catalysis
Asymmetric synthesis offers a more atom-economical approach by directly converting an achiral precursor into the desired enantiomer, theoretically avoiding the loss of 50% of the starting material. One of the most successful methods involves the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst (PTC).
Underlying Principle & Workflow
This strategy typically involves the alkylation of the glycine Schiff base derived from benzophenone and glycine methyl ester with 2-chlorobenzyl chloride. A chiral quaternary ammonium salt (a Maruoka catalyst, for example) shuttles the enolate from the aqueous basic phase to the organic phase, where it reacts with the benzyl chloride. The chiral environment created by the catalyst directs the alkylation to occur stereoselectively, favoring the formation of the (R)-enantiomer.
Caption: Workflow for Asymmetric Synthesis via Phase-Transfer Catalysis.
Representative Experimental Protocol (Asymmetric PTC)
-
Reaction Setup: To a solution of the N-(diphenylmethylene)glycine methyl ester and the chiral phase-transfer catalyst in toluene, add 2-chlorobenzyl chloride.
-
Phase-Transfer Reaction: Cool the mixture to 0°C and add a pre-cooled aqueous solution of potassium hydroxide (50% w/w) dropwise while vigorously stirring. The reaction is highly exothermic and requires careful temperature control.
-
Reaction Monitoring: The progress is monitored by TLC or HPLC to track the consumption of the starting material.
-
Quenching & Deprotection: After completion, the reaction is quenched with water. The organic layer is separated, and the Schiff base is hydrolyzed by stirring with an aqueous solution of citric acid or dilute HCl.
-
Product Isolation: The aqueous layer containing the product is separated, and the pH is adjusted. The product is then extracted with an organic solvent.
-
Purification: The combined organic extracts are dried, and the solvent is evaporated. The resulting crude product is typically purified by column chromatography or crystallization to achieve high enantiomeric purity.
Performance & Cost-Benefit Analysis (Asymmetric PTC)
| Metric | Performance | Rationale & Expert Insight |
| Max. Theoretical Yield | 100% | This method is highly atom-economical in principle as it avoids creating the wrong enantiomer. Practical yields are typically in the 80-95% range. |
| Achievable e.e. | 90-99% | The enantioselectivity is critically dependent on the catalyst structure, solvent, temperature, and base concentration. Achieving >99% e.e. often requires significant process optimization or final purification. |
| Reagent Cost | High | Chiral phase-transfer catalysts are complex molecules and can be very expensive. Although used in catalytic amounts, their cost can be a major contributor to the overall process cost, especially if catalyst recovery and reuse are inefficient. |
| Process Complexity | High | The reaction requires strict control over temperature due to its exothermic nature. Vigorous stirring is necessary for efficient phase transfer. The multi-step process (alkylation followed by hydrolysis) adds complexity. |
| Scalability | Moderate to Good | Scaling up phase-transfer catalysis can be challenging due to issues with heat transfer and mass transfer (mixing). However, successful industrial-scale processes have been developed. |
| Environmental Impact | Moderate | The use of organic solvents and strong bases is common. Waste streams containing the catalyst and byproducts require careful management. |
Chapter 4: Comparative Analysis and Recommendations
The choice between EKR and asymmetric synthesis is not straightforward and depends heavily on the specific context of the synthesis.
| Feature | Enzymatic Kinetic Resolution (EKR) | Asymmetric Synthesis (PTC) |
| Yield (Practical) | ~45% (from racemate) | 80-95% |
| Enantiomeric Excess (e.e.) | Consistently >99% | 90-99% (highly dependent on conditions) |
| Key Cost Driver | Enzyme (cost mitigated by reuse) | Chiral Catalyst |
| Process Conditions | Mild (ambient temp/pressure) | Cryogenic temperatures, strong base |
| Scalability | Excellent | Good, but requires engineering controls |
| "Green" Profile | Superior | Inferior (solvents, strong base) |
| Development Stage | Manufacturing: Ideal for large-scale, cost-sensitive production where process robustness and high e.e. are paramount, despite the lower theoretical yield. The reusability of the enzyme is key. | R&D / Process Development: Excellent for creating material quickly with high atom economy. The high cost of the catalyst may be acceptable at a smaller scale, and it avoids the need to procure or synthesize the racemic starting material. |
Expert Recommendation:
-
For large-scale, commercial manufacturing where cost per kilogram, process robustness, and final product purity are the primary drivers, Enzymatic Kinetic Resolution is often the superior choice. The initial investment in the immobilized enzyme is offset by its high reusability and the consistently high enantiomeric excess, which simplifies downstream purification. The 50% theoretical yield is a known economic factor that is managed through efficient recycling of the unwanted enantiomer or its disposal.
-
For early-stage drug development, medicinal chemistry, or smaller-scale production , where speed, atom economy, and the flexibility to generate novel analogs are more important than the cost of a single batch, Asymmetric Synthesis is highly attractive. It provides a more direct route to the target molecule with a higher theoretical yield, even if it requires more process optimization to achieve the highest levels of enantiomeric purity.
The potential of Dynamic Kinetic Resolution (DKR) to combine the benefits of both approaches—high selectivity from an enzyme and 100% theoretical yield—remains an area of active research. However, the challenge of finding a compatible racemization catalyst that does not deactivate the enzyme has limited its widespread industrial adoption to date.
References
-
Li, Z., et al. (2010). Biocatalytic Processes for the Production of Enantiopure Chiral Intermediates for Clopidogrel. In Green Chemistry in the Pharmaceutical Industry. DOI: 10.1002/9783527630204.ch12. Available at: [Link]
-
Corey, E.J., & Xu, F., & Noe, M.C. (1997). A new, readily available, and highly enantioselective catalyst for the asymmetric alkylation of glycine imines. Journal of the American Chemical Society, 119(51), 12414-12415. DOI: 10.1021/ja973611x. Available at: [Link]
-
Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028. DOI: 10.1021/cr020024e. Available at: [Link]
-
Sudhir, P., et al. (2010). Lipase-catalyzed resolution of (R,S)-2-chlorophenylglycine methyl ester: A key intermediate for the synthesis of (S)-clopidogrel. Journal of Molecular Catalysis B: Enzymatic, 64(1-2), 9-13. DOI: 10.1016/j.molcatb.2009.12.011. Available at: [Link]
A Senior Scientist's Guide to Chiral α-Arylglycine Synthesis: Exploring Alternatives to (R)-(-)-2-Chlorophenylglycine Methyl Ester
Introduction: The Enduring Significance of Chiral α-Arylglycines
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chiral building blocks, particularly non-proteinogenic amino acids, form the bedrock of many modern therapeutics.[1][2] Among these, α-arylglycines are a privileged scaffold, conferring unique conformational constraints and biological activities to peptides and small molecule drugs.
(R)-(-)-2-Chlorophenylglycine methyl ester is a quintessential example of such a building block.[3][4][5] Its primary claim to fame is its role as a key chiral intermediate in the synthesis of Clopidogrel (Plavix), a widely used antiplatelet medication.[6][7] The synthesis of enantiomerically pure Clopidogrel relies on obtaining the (S)-enantiomer, which is derived from the (R)-glycine derivative through resolution or stereospecific synthesis.[6][7][8]
While indispensable, the traditional reliance on resolving racemic mixtures of 2-chlorophenylglycine or its derivatives using agents like tartaric acid or camphorsulfonic acid presents inherent inefficiencies.[6][7] Such methods are capped at a 50% theoretical yield for the desired enantiomer, necessitating subsequent racemization and recycling steps for the unwanted isomer, which can be resource-intensive.
This guide is for the forward-thinking researcher and process chemist. We will move beyond this classical model to explore a curated selection of modern, efficient, and versatile alternatives for accessing not only (R)-(-)-2-chlorophenylglycine methyl ester but the broader class of enantiopure α-arylglycines. We will delve into the causality behind advanced synthetic strategies, compare their performance with supporting data, and provide actionable experimental frameworks.
Caption: The central role of the target chiral building block.
The Crossroads of Synthesis: Resolution vs. Asymmetric Induction
The journey to an enantiomerically pure compound typically follows one of two major paths: separating a 50/50 mixture of enantiomers (resolution) or directly synthesizing only the desired enantiomer (asymmetric synthesis). The limitations of the former have catalyzed tremendous innovation in the latter. This guide will focus on these advanced asymmetric strategies, which offer superior efficiency, sustainability, and flexibility.
We will categorize the alternatives based on the strategic approach:
-
Advanced Resolution & Deracemization: Innovative methods that overcome the 50% yield barrier of classical resolution.
-
Chemocatalytic Asymmetric Synthesis: Employing small molecule or metal-based chiral catalysts to direct stereochemistry.
-
Biocatalytic Asymmetric Synthesis: Harnessing the exquisite stereoselectivity of enzymes for green and efficient transformations.
Caption: High-level overview of synthetic strategies.
Comparative Analysis of Leading Alternatives
The ideal synthetic route is often context-dependent, balancing factors like substrate scope, cost, scalability, and green chemistry principles. The following table provides a comparative overview of state-of-the-art methodologies.
| Method/Alternative | Category | Core Principle | Key Advantages | Potential Limitations | Typical Performance |
| Attrition-Enhanced Deracemization | Advanced Resolution | A physical grinding process drives a racemic conglomerate in solution towards a single enantiomer.[6] | Can achieve quantitative yield (>90%) and excellent ee (>99%).[6] | Requires the racemate to form a conglomerate, which is rare (~5-10% of compounds).[6] | Yield: ~80-90%, ee: >99%[6] |
| Asymmetric Phase-Transfer Catalysis | Chemocatalysis | A chiral catalyst (e.g., from Cinchona alkaloids) shuttles reactants between phases, creating a chiral environment for alkylation of glycine Schiff bases.[9] | Inexpensive catalysts, operational simplicity. | Can require careful optimization of reaction variables; enantioselectivity can be sensitive to substrate.[9] | Yield: Varies, ee: 50-95%[9][10] |
| Organocatalytic N-H Insertion | Chemocatalysis | A chiral phosphoric acid catalyzes the insertion of a carbene (from a stable sulfoxonium ylide) into an N-H bond of an amine.[11] | Metal-free, stable reagents, broad substrate scope for aryl amines.[11] | Sulfoxonium ylides can be more expensive than traditional diazo compounds. | Yield: 61-99%, ee: 83-98%[11][12] |
| Organocatalytic Transfer Hydrogenation | Chemocatalysis | A chiral Brønsted acid activates an imino ester for reduction by a Hantzsch ester, directly forming the N-alkylated amino acid.[13][14] | Direct synthesis of N-alkylated products, catalyst can be recycled.[13][14] | Primarily demonstrated for N-alkyl imines. | Yield: High, ee: High |
| Biocatalytic Reductive Amination | Biocatalysis | Engineered amine dehydrogenases (AmDHs) or reductive aminases (RedAms) catalyze the direct conversion of a keto acid to an amino acid using ammonia.[15][16][17] | Extremely high enantioselectivity (>99% ee), green (mild, aqueous conditions), broad substrate scope through protein engineering.[16][17][18] | Requires cofactor (NADH/NADPH) regeneration system; enzyme availability and cost can be a factor.[16] | Yield: >95%, ee: >99.5%[16] |
| Enzymatic Kinetic Resolution | Biocatalysis | An enzyme (e.g., penicillin acylase) selectively hydrolyzes one enantiomer of an N-acylated racemic amino acid, allowing for separation.[19] | High enantioselectivity (ee up to 100%), mild conditions.[19] | Inherently limited to 50% yield for the desired product without a racemization loop. | Yield: ~45% (for one enantiomer), ee: >99%[19] |
Spotlight on Key Methodologies: Protocols & Insights
Protocol 1: Attrition-Enhanced Deracemization of a 2-Chlorophenylglycine Derivative
Causality: This novel technique exploits the properties of a conglomerate—a crystalline solid that is a physical mixture of separate enantiopure crystals. By grinding a slurry of the conglomerate, you create fine particles that dissolve more readily. In the presence of a racemizing agent, the dissolved material becomes racemic. The larger, more stable crystals of one enantiomer then grow from this solution (Ostwald ripening). Continuous grinding ensures that any crystals of the "wrong" enantiomer are preferentially ground down and dissolved, ultimately converting the entire solid mass to a single enantiomer. This is a powerful demonstration of Viedma ripening.
Experimental Workflow:
-
Preparation of Racemic Substrate: Synthesize the racemic imine of 2-chlorophenylglycinamide. A procedure can be adapted from literature where the amide is reacted with benzaldehyde.[6]
-
Slurry Preparation: In a sealed reaction vessel, charge the racemic imine (e.g., 35 g), a suitable solvent where it has moderate solubility (e.g., methanol), and a racemization catalyst (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Initiation of Attrition: Add glass beads to the vessel to act as the grinding medium.
-
Seeding (Optional but Recommended): To direct the deracemization to the desired enantiomer, add a small seed crystal of the pure (S)-imine.[6] Without seeding, the outcome can be stochastic.
-
Grinding and Deracemization: Stir the slurry vigorously at a controlled temperature (e.g., room temperature or in an ultrasound bath) to ensure continuous grinding and mixing.[6]
-
Monitoring: Periodically sample the solid phase, dissolve it, and analyze the enantiomeric excess (ee) by chiral HPLC. The reaction is complete when the ee stabilizes at >99%.
-
Work-up: Filter the solid product, wash with a cold solvent to remove residual catalyst and mother liquor, and dry under vacuum.
-
Conversion to Target Ester: The resulting enantiopure imine or amide can be converted to the (S)-2-chlorophenylglycine methyl ester via acid-catalyzed methanolysis.[6]
Caption: Workflow for attrition-enhanced deracemization.
Protocol 2: Biocatalytic Reductive Amination via Amine Dehydrogenase (AmDH)
Causality: Enzymes are nature's catalysts, offering unparalleled stereocontrol. AmDHs, often engineered from amino acid dehydrogenases, catalyze the asymmetric addition of ammonia to a prochiral ketone or keto acid.[15][17] The reaction is driven by a hydride transfer from a cofactor, typically NADH. A crucial part of a practical system is cofactor regeneration, where a second enzyme (e.g., formate dehydrogenase or glucose dehydrogenase) continuously recycles the oxidized NAD+ back to the active NADH form using a cheap sacrificial substrate like formate or glucose.[16] This makes the process economically viable on a large scale.
Experimental Workflow:
-
Reaction Setup: In a temperature-controlled vessel (e.g., 30 °C), prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).
-
Reagent Addition: Add the α-keto acid precursor (e.g., 2-chloro-phenylglyoxylic acid), an ammonia source (e.g., ammonium chloride or ammonium formate), and the catalytic amount of the cofactor NAD+.
-
Cofactor Regeneration System: Add the sacrificial substrate for the regeneration enzyme (e.g., sodium formate) and the regeneration enzyme itself (e.g., Formate Dehydrogenase from Pichia pastoris).[16]
-
Initiation: Add the engineered Amine Dehydrogenase (e.g., a recombinant E. coli expressing a leucine dehydrogenase mutant).[16]
-
Reaction Monitoring: Maintain the pH of the reaction with a pH-stat by adding a base (e.g., NaOH), as the reaction consumes protons. Monitor the conversion of the keto acid to the amino acid using HPLC.
-
Work-up: Once the reaction is complete, remove the enzymes (e.g., by precipitation or ultrafiltration). Adjust the pH of the solution to the isoelectric point of the amino acid to precipitate the product.
-
Esterification: The resulting enantiopure (R)-2-chlorophenylglycine can then be esterified to the methyl ester using standard methods, such as reaction with thionyl chloride in methanol.[6][20]
Conclusion: A New Era of Chiral Synthesis
The synthesis of (R)-(-)-2-chlorophenylglycine methyl ester and its analogs has evolved significantly from a reliance on classical resolution. The modern synthetic chemist now has a powerful toolkit of highly efficient and selective alternatives.
-
For Scalability and Green Chemistry: Biocatalytic reductive amination stands out for its exceptional enantioselectivity, mild operating conditions, and reduced environmental impact.[16][18] The continuous advances in protein engineering promise to broaden the substrate scope and improve the robustness of these enzymatic systems.[17]
-
For Versatility and Novelty: Organocatalytic methods, such as asymmetric transfer hydrogenation and N-H insertion, provide metal-free pathways to a diverse range of α-arylglycines and their N-alkylated derivatives, enabling rapid exploration of chemical space in drug discovery programs.[11][14]
-
For Specific Cases: When a racemic compound fortuitously forms a conglomerate, attrition-enhanced deracemization offers an elegant and high-yielding physical method to obtain a single enantiomer.[6]
The choice of method will always depend on the specific target molecule, required scale, and available resources. However, the clear trend is a move away from inefficient separations and towards direct, catalytic, and asymmetric synthesis. By embracing these advanced strategies, researchers can accelerate the development of next-generation chiral pharmaceuticals with greater efficiency and sustainability.
References
-
Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. Available at: [Link]
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Available at: [Link]
-
Gotor-Fernández, V., & Gotor, V. (2009). Biocatalytic routes to chiral amines and amino acids. Current Opinion in Drug Discovery & Development, 12(6), 784–797. Available at: [Link]
-
Wang, J., Chen, D., & Hu, W. (2012). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 3(8), 2483-2486. Available at: [Link]
-
Mayol, O., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1. Available at: [Link]
-
Li, W., et al. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 14(4), 1263-1266. Available at: [Link]
-
Midland, M. M., & Ko, Y. S. (2002). The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Journal of the American Chemical Society, 124(32), 9348–9349. Available at: [Link]
-
OpenStax. (n.d.). 26.3 Synthesis of Amino Acids. In Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222–7260. Available at: [Link]
-
Wang, Z., et al. (2017). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science, 8(2), 1548–1552. Available at: [Link]
-
Rowles, I., et al. (2018). Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. Angewandte Chemie International Edition, 57(42), 13821-13824. Available at: [Link]
-
LibreTexts Chemistry. (2015). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Available at: [Link]
- Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.
-
van der Meijden, M. W., et al. (2009). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery. Organic Process Research & Development, 13(6), 1195–1198. Available at: [Link]
- CN105330557A - Preparation method of chiral alpha-amino acid. Google Patents.
-
Ahmed, S. T., & Gotor-Fernández, V. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. Available at: [Link]
-
CN102719330A - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Patsnap Eureka. Available at: [Link]
-
Soloshonok, V. A., et al. (2013). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Molecules, 18(10), 12188–12201. Available at: [Link]
- CN101747219A - Synthesis of clopidogrel impurity intermediate. Google Patents.
-
Drug Synthesis Database. (n.d.). Clopidogrel bisulfate. Available at: [Link]
- CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester. Google Patents.
- CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Google Patents.
- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Google Patents.
-
Jew, S. S., et al. (2011). Asymmetric Strecker synthesis of α-arylglycines. Organic Letters, 13(15), 4056–4059. Available at: [Link]
-
Fujita, M., et al. (2008). Zn-catalyzed Asymmetric Allylation for the Synthesis of Optically Active Allylglycine Derivatives. Journal of the American Chemical Society, 130(10), 2914–2915. Available at: [Link]
-
Walsh, C. T. (2008). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Journal of Biological Chemistry, 283(25), 17075–17079. Available at: [Link]
-
Inglesby, P. A., et al. (2017). Direct synthesis of N-alkyl arylglycines by organocatalytic asymmetric transfer hydrogenation of N-alkyl aryl imino esters. White Rose Research Online. Available at: [Link]
-
Inglesby, P. A., et al. (2017). Direct Synthesis of N-Alkyl Arylglycines by Organocatalytic Asymmetric Transfer Hydrogenation of N-Alkyl Aryl Imino Esters. Organic Letters, 19(20), 5541–5544. Available at: [Link]
-
Itoh, T., et al. (2010). Multi-useful chiral building block for the synthesis of non natural amino acids and amino alcohols. ResearchGate. Available at: [Link]
-
Marburg University. (n.d.). Unusual Building Blocks and Domain Organization of Non-Ribosomal Peptide Synthetases. Available at: [Link]
-
Wikipedia. (n.d.). Mirror-image life. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. (R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER | 141109-16-2 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Clopidogrel bisulfate, Clopidogrel hydrogensulfate, DV-7314, SR-25990C, Iscover, Plavix-药物合成数据库 [drugfuture.com]
- 8. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The enantioselective synthesis of alpha-amino acid derivatives via organoboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Direct synthesis of N-alkyl arylglycines by organocatalytic asymmetric transfer hydrogenation of N-alkyl aryl imino esters - White Rose Research Online [eprints.whiterose.ac.uk]
- 14. Direct Synthesis of N-Alkyl Arylglycines by Organocatalytic Asymmetric Transfer Hydrogenation of N-Alkyl Aryl Imino Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biocatalytic routes to chiral amines and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 20. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to (R)-(-)-2-Chlorophenylglycine Methyl Ester: Synthesis and Applications in Pharmaceutical Quality Control
For researchers and professionals in drug development, the stereochemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a matter of academic interest—it is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth technical review of (R)-(-)-2-Chlorophenylglycine methyl ester, a chiral building block of significant importance in the synthesis of the widely-used antiplatelet agent, Clopidogrel. While its enantiomer, the (S)-form, is the key precursor to the active drug, the (R)-enantiomer plays a critical role as an intermediate in the synthesis of a key process-related impurity.
This guide will objectively compare the various synthetic and resolution methodologies for obtaining (R)-(-)-2-Chlorophenylglycine methyl ester, supported by experimental data. We will delve into the causality behind experimental choices, providing you with field-proven insights to inform your own process development and quality control strategies.
The Dichotomy of Enantiomers: Application in the Context of Clopidogrel
Clopidogrel, marketed under the trade name Plavix®, is a prodrug that is metabolized in the liver to its active form. This active metabolite irreversibly inhibits the P2Y12 subtype of ADP receptor, which is crucial for platelet activation and aggregation.[1][2] The therapeutic antiplatelet activity resides exclusively in the (S)-enantiomer.[3]
The (R)-enantiomer of Clopidogrel, conversely, is devoid of significant anti-aggregating activity and is classified as a process-related impurity (specifically, Clopidogrel-related impurity C) by pharmacopeias such as the United States Pharmacopeia (USP). Therefore, the synthesis and characterization of (R)-Clopidogrel are vital for analytical purposes, serving as a reference standard to ensure the stereochemical purity of the final drug product. The primary application of (R)-(-)-2-Chlorophenylglycine methyl ester, the topic of this guide, is as a key starting material for the deliberate synthesis of this (R)-Clopidogrel impurity standard.[4][5]
The logical relationship between the racemic precursor, its enantiomers, and their ultimate roles in drug synthesis and quality control is depicted below.
Comparative Analysis of Synthetic and Resolution Strategies
The preparation of enantiomerically pure (R)-(-)-2-Chlorophenylglycine methyl ester from its racemic precursor is a critical step. Several strategies have been developed, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as scale, cost, available equipment, and desired purity.
| Method | Principle | Typical Yield | Typical e.e. | Advantages | Disadvantages |
| Classical Chemical Resolution | Formation of diastereomeric salts with a chiral resolving agent (e.g., D-tartaric acid), followed by fractional crystallization. | 40-50% (per cycle) | >98% | Well-established, relatively simple equipment. | Can be labor-intensive, multiple recrystallizations may be needed, yield is theoretically limited to 50% without racemization and recycling of the undesired enantiomer. |
| Chemo-enzymatic Resolution | Selective enzymatic hydrolysis of an acylated derivative of one enantiomer (e.g., using penicillin G acylase on N-phenylacetyl derivative). | >90% (for recovered enantiomer) | >99% | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires specific enzymes, may involve additional protection/deprotection steps, enzyme cost and stability can be a factor.[6][7] |
| Attrition-Enhanced Deracemization | Grinding a slurry of a conglomerate crystal form of a derivative in the presence of a racemizing agent to convert the entire mixture to a single enantiomer. | 80-95% | >99% | High yield (approaching 100%), can produce a single enantiomer from the racemate directly. | Requires the compound or a derivative to form a conglomerate, method development can be complex, requires specialized grinding equipment.[8] |
| Asymmetric Synthesis | Direct synthesis of the enantiopure amino acid using a chiral auxiliary or catalyst (e.g., asymmetric Strecker reaction). | 70-85% | >95% | Avoids resolution steps, potentially more efficient for large-scale production. | May require expensive chiral auxiliaries or catalysts, optimization of stereoselectivity can be challenging. |
Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that the success of any synthesis lies in the details. The following protocols are presented as self-validating systems, with explanations for key experimental choices.
Protocol 1: Classical Chemical Resolution using D-Tartaric Acid
This method leverages the differential solubility of diastereomeric salts. The choice of solvent is critical; it must provide sufficient solubility for both salts while allowing for effective fractional crystallization of the less soluble diastereomer. Acetone is a common choice for this system.[5]
Workflow Diagram:
Step-by-Step Protocol:
-
Acylation: React racemic 2-Chlorophenylglycine with phenylacetyl chloride in an aqueous basic solution (e.g., NaOH) to obtain (R,S)-N-phenylacetyl-2-chlorophenylglycine. [7]2. Enzymatic Hydrolysis: Suspend the racemic N-acylated amino acid in water and adjust the pH to ~8.0 with ammonia solution. Add immobilized penicillin acylase (e.g., 20% by weight of substrate). Stir the mixture at a controlled temperature (e.g., 30-35 °C) for several hours.
-
Causality: The pH is maintained at a slightly basic level, which is optimal for the activity of penicillin acylase. Immobilized enzyme is used for easy recovery and reuse, making the process more cost-effective and scalable.
-
-
Separation: After the reaction is complete (monitor by HPLC), filter off the immobilized enzyme. Adjust the filtrate to an acidic pH (1-2) with concentrated HCl. This will precipitate the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine. The desired (S)-2-chlorophenylglycine will remain in the aqueous solution.
-
Isolation of the (R)-form: Filter the solid precipitate, wash with water, and dry to obtain enantiomerically enriched (R)-N-phenylacetyl-2-chlorophenylglycine. [7]5. Esterification: Convert the isolated (R)-N-phenylacetyl-2-chlorophenylglycine to its methyl ester via standard esterification procedures. Subsequent removal of the N-phenylacetyl group followed by another esterification step, or a more direct route, will yield the final product. A more direct approach involves the esterification of the free amino acid obtained after deacylation.
Conclusion and Future Outlook
(R)-(-)-2-Chlorophenylglycine methyl ester, while being the "unwanted" enantiomer in the direct synthesis of the active Clopidogrel molecule, is an indispensable tool for the pharmaceutical industry. Its role in the synthesis of the (R)-Clopidogrel impurity standard underscores the rigorous demands of modern pharmaceutical quality control.
The choice of synthetic method for this chiral intermediate is a balance of efficiency, cost, and environmental impact. While classical resolution remains a viable option, especially at the lab scale, chemo-enzymatic methods offer a greener and highly selective alternative. For large-scale industrial production, attrition-enhanced deracemization presents a compelling, albeit technologically demanding, pathway to potentially quantitative yields of a single enantiomer. Asymmetric synthesis, though often requiring significant initial investment in catalyst development, holds the promise of the most direct and elegant route.
For the drug development professional, a thorough understanding of these comparative methodologies is not just beneficial—it is essential for developing robust, efficient, and compliant manufacturing processes. The ability to produce and control stereoisomeric impurities is a direct reflection of a company's commitment to scientific integrity and patient safety.
References
-
Sanofi-Aventis. Synthesis method of clopidogrel isomer (+)-(R-)-clopidogrel hydrochloride. Eureka - Patsnap.
-
BOC Sciences. Clopidogrel and Impurities.
-
Der Pharma Chemica. An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug.
-
Google Patents. Synthesis of clopidogrel impurity intermediate.
-
Patsnap. Synthesis of clopidogrel impurity intermediate - Eureka.
-
Wikipedia. Clopidogrel.
-
MDPI. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids.
-
ACS Publications. Combining Viedma Ripening and Temperature Cycling Deracemization | Crystal Growth & Design.
-
SciSpace. (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones.
-
PubMed. Complete deracemization by attrition-enhanced ostwald ripening elucidated.
-
Google Patents. Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
Google Patents. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
-
University of Groningen. Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Dis.
-
Patsnap Eureka. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
-
Ranbaxy. PRODUCT MONOGRAPH PrRBX™-CLOPIDOGREL Clopidogrel Tablets USP 75 mg Clopidogrel, as clopidogrel bisulfate Platelet Aggregation.
-
Drugs.com. Clopidogrel: Package Insert / Prescribing Information / MOA.
Sources
- 1. Clopidogrel - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
- 5. Synthesis of clopidogrel impurity intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 7. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. pure.rug.nl [pure.rug.nl]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-(-)-2-Chlorophenylglycine Methyl Ester
As researchers and developers in the pharmaceutical landscape, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents throughout their lifecycle is a critical component of laboratory excellence and safety. This guide provides a comprehensive, step-by-step framework for the proper disposal of (R)-(-)-2-Chlorophenylglycine methyl ester, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in a professional laboratory setting.
Hazard Identification and Essential Safety Profile
Understanding the inherent risks of a compound is the foundational step in its safe handling and disposal. (R)-(-)-2-Chlorophenylglycine methyl ester (CAS No. 141109-16-2) is a chiral intermediate often used in the synthesis of pharmaceuticals like Clopidogrel.[1][2] While comprehensive toxicological data may be limited, the available Safety Data Sheets (SDS) for this and structurally similar compounds provide a clear directive for cautious handling.
The primary hazards are identified by the Globally Harmonized System (GHS) and require stringent control measures.[1]
| Hazard Profile: (R)-(-)-2-Chlorophenylglycine methyl ester | |
| Physical State | Solid[3] |
| CAS Number | 141109-16-2 |
| GHS Hazard Statements | H315: Causes skin irritation[1][4] H319: Causes serious eye irritation[1][4] H335: May cause respiratory irritation[1][4] |
| Storage Class | 11: Combustible Solids[3] |
| Primary Disposal Concern | Halogenated Organic Compound |
The presence of chlorine in the molecule is a critical factor for waste management. Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants.
Pre-Disposal Safety Protocols: Your First Line of Defense
Before initiating any disposal procedure, establishing a safe working environment is paramount. These steps are non-negotiable and protect you from the primary hazards of skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Based on the hazard profile, the following PPE must be worn:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. The H319 warning ("Causes serious eye irritation") necessitates this level of protection.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[5]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.
-
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors, as indicated by the H335 hazard statement.[4][5]
-
Gather Materials: Prepare all necessary containers and labels before handling the chemical waste. This prevents the need to leave the designated disposal area with contaminated gloves.
Waste Characterization and Segregation: The Regulatory Imperative
Proper disposal begins with correct waste characterization. In the United States, chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] (R)-(-)-2-Chlorophenylglycine methyl ester must be treated as a hazardous waste.
The Causality of Segregation: The single most important step in this process is the segregation of waste streams. Your facility's waste disposal contractor will rely on this segregation for safe and compliant disposal.
-
Halogenated vs. Non-Halogenated Waste: This is the primary segregation criterion for this compound. Due to its chlorine content, it must never be mixed with non-halogenated organic waste. The reason is technical: incinerators for halogenated waste must be equipped with special "scrubbers" to neutralize the acidic gases (like HCl) produced during combustion. Mixing waste streams can lead to regulatory violations, increased disposal costs, and damage to equipment.[8]
-
Solid vs. Liquid Waste: Always keep solid and liquid waste streams separate unless your institution's EHS protocol specifically allows for it.[9]
-
Incompatibilities: Do not mix this waste with strong oxidizing agents, acids, or bases, as this could initiate a reaction. Store waste containers separately from incompatible materials.[10]
Step-by-Step Disposal Procedures
Follow the procedure that matches the type of waste you are handling. All waste must be accumulated in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[10][11]
Procedure 4.1: Disposal of Unused or Expired Solid Chemical
-
Container Selection: Obtain a dedicated hazardous waste container for "Solid Halogenated Organic Waste." This container must be in good condition, made of a compatible material (e.g., polyethylene), and have a secure, screw-top lid.[9][10]
-
Labeling: Immediately label the container with a hazardous waste tag as required by your institution and the EPA. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "(R)-(-)-2-Chlorophenylglycine methyl ester."
-
The specific hazards (e.g., "Irritant").
-
The date accumulation started (the day the first waste was added).[11]
-
-
Waste Transfer: Carefully transfer the solid chemical into the labeled waste container inside a chemical fume hood.
-
Closure: Securely close the container lid. Waste containers must remain closed at all times except when actively adding waste.[10][11]
-
Storage: Place the container in your designated SAA.
-
Pickup: Once the container is full or has been in the SAA for up to 12 months, arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[11]
Procedure 4.2: Disposal of Contaminated Labware and PPE
This includes items like weigh boats, contaminated gloves, and paper towels used for minor cleanups.
-
Container Selection: Use a designated solid waste container or a securely lined cardboard box labeled for "Contaminated Solid Waste" or "Trace Halogenated Organics."
-
Segregation: Ensure no free-flowing liquids are present. Sharps, such as contaminated needles or broken glass, must be placed in a separate, puncture-proof sharps container.[8]
-
Labeling: Clearly label the container with the chemical contaminant(s).
-
Disposal: Place the contaminated items into the container, seal it, and arrange for EHS pickup.
Procedure 4.3: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is often still regulated as hazardous waste unless properly decontaminated.
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Crucially, the rinsate is now a hazardous liquid waste. It must be collected in a container labeled "Halogenated Liquid Waste" with the names of both the solvent and the solute ((R)-(-)-2-Chlorophenylglycine methyl ester).
-
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., in a broken glass box). Remove or completely deface the original label to prevent confusion.[9] Always confirm this final step with your EHS department, as local regulations may vary.
// Node Definitions start [label="Waste Containing\n(R)-(-)-2-Chlorophenylglycine methyl ester", fillcolor="#FBBC05", fontcolor="#202124"];
// Categories cat_solid [label="Is the waste primarily\nthe solid chemical?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; cat_labware [label="Is the waste contaminated\nlabware, PPE, or debris?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; cat_container [label="Is it the original\n'empty' container?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Disposal Actions disp_solid [label="ACTION:\nPlace in 'Solid Halogenated\nOrganic Waste' container.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disp_labware [label="ACTION:\nPlace in 'Contaminated Solid\nWaste' container (non-sharps).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disp_sharps [label="Is the item a sharp\n(needle, broken glass)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; disp_sharps_yes [label="ACTION:\nPlace in 'Sharps Waste'\ncontainer.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; disp_decon [label="ACTION:\nTriple rinse with solvent.\nCollect rinsate as liquid waste.", fillcolor="#34A853", fontcolor="#FFFFFF"]; disp_rinsate [label="Collect rinsate in\n'Halogenated Liquid Waste'\ncontainer.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disp_final_container [label="Deface label and dispose\nof rinsed container as\nnon-hazardous glass/plastic.", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> cat_solid [label="Solid"]; start -> cat_labware [label="Contaminated\nItem"]; start -> cat_container [label="Empty\nContainer"];
cat_solid -> disp_solid [label="Yes"];
cat_labware -> disp_sharps [label="Yes"]; disp_sharps -> disp_sharps_yes [label="Yes"]; disp_sharps -> disp_labware [label="No"];
cat_container -> disp_decon [label="Yes"]; disp_decon -> disp_rinsate; disp_rinsate -> disp_final_container [label="Then..."]; }
Caption: Decision workflow for segregating waste containing (R)-(-)-2-Chlorophenylglycine methyl ester.
Emergency Procedures: Spill Management
Accidents can happen, and preparation is key to a safe response.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Ventilate: Ensure the fume hood is operating to contain any airborne dust.
-
Protect: Don the appropriate PPE as described in Section 2.
-
Contain: For a small, solid spill, gently cover it with an inert absorbent material (e.g., vermiculite or sand). Do not dry sweep, as this can create dust.[5]
-
Clean-Up: Carefully scoop the absorbed material and spilled solid into your designated "Solid Halogenated Organic Waste" container.[4][5]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated solid waste.
-
Report: Report the incident to your supervisor and EHS department, regardless of its size.
Proactive Waste Minimization
The most effective disposal strategy is to minimize waste generation at the source.[11]
-
Source Reduction: Order only the quantity of chemical required for your experiments.
-
Inventory Management: Maintain a current chemical inventory to avoid ordering duplicates and to track expiration dates.
-
Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[11]
By adhering to these detailed procedures, you not only ensure your personal safety but also uphold your professional responsibility to protect the environment and maintain a compliant and safe research facility. Always consult your institution's specific waste management plan and EHS department for guidance.
References
-
SCION Instruments. "Good Laboratory Practices: Waste Disposal." Accessed January 14, 2026. [Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Accessed January 14, 2026. [Link]
-
University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." Accessed January 14, 2026. [Link]
-
Ace Waste. "Properly Managing Chemical Waste in Laboratories." Accessed January 14, 2026. [Link]
-
American Chemical Society. "Hazardous Waste and Disposal Considerations." Accessed January 14, 2026. [Link]
- MSDS of (R)-(-)-2-Chlorophenylglycine methyl ester. (October 25, 2013). Santa Cruz Biotechnology.
-
HIMEDIA. "Material Safety Data Sheet: 2-Chloro phenyl glycine." Accessed January 14, 2026. [Link]
-
U.S. Environmental Protection Agency. "Resource Conservation and Recovery Act (RCRA) Regulations." Accessed January 14, 2026. [Link]
-
European Chemicals Agency. "Substance: (S)-(+)-2-(2-Chlorophenyl)glycine methyl ester tartrate." Accessed January 14, 2026. [Link]
-
European Chemicals Agency. "Substance Information: (2-chlorophenyl)glycolic acid." Accessed January 14, 2026. [Link]
-
U.S. Environmental Protection Agency. "Resource Conservation and Recovery Act (RCRA) Overview." Accessed January 14, 2026. [Link]
- Google Patents. "CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester." Accessed January 14, 2026.
Sources
- 1. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]
- 2. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 3. (R)-(-)-2-Chlorophenylglycine methyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. himediadownloads.com [himediadownloads.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
A Researcher's Guide to the Safe Handling of (R)-(-)-2-Chlorophenylglycine Methyl Ester
(R)-(-)-2-Chlorophenylglycine methyl ester is a valuable chiral building block in pharmaceutical research and development. As with any chemical reagent, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides essential, field-proven information on the personal protective equipment (PPE), safe handling procedures, and disposal of (R)-(-)-2-Chlorophenylglycine methyl ester, grounded in established safety principles.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
(R)-(-)-2-Chlorophenylglycine methyl ester and its close analogs are classified as irritants. The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact. The key hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation (H319): The powder or its aerosols can cause significant eye irritation, potentially leading to damage if not promptly addressed.
-
Respiratory Irritation (H335): Inhalation of dust particles may irritate the respiratory tract, leading to coughing and discomfort.
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves considering the quantity of material being used, the potential for dust or aerosol generation, and the duration of the handling task.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling (R)-(-)-2-Chlorophenylglycine methyl ester. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Required Personal Protective Equipment | Rationale |
| Weighing and preparing solutions | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Full-length lab coat- N95 or P100 respirator (if not in a fume hood) | High potential for dust and aerosol generation. Double-gloving provides an extra layer of protection against dermal exposure. Chemical splash goggles offer superior protection over safety glasses. A respirator is crucial to prevent inhalation of fine particles. |
| Routine handling in a fume hood | - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Full-length lab coat | The fume hood's containment capabilities reduce the risk of inhalation, but dermal and eye protection remain essential. |
| Transferring small quantities | - Nitrile gloves- Safety glasses with side shields- Full-length lab coat | Lower risk of significant dust generation, but standard laboratory PPE is still required to protect against accidental splashes or spills. |
| Spill cleanup | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Full-length lab coat or chemical-resistant apron- N95 or P100 respirator | Increased risk of exposure to a larger quantity of the compound. Respiratory protection is critical to avoid inhaling airborne particles during cleanup. |
A Note on Glove Selection: Nitrile gloves are generally recommended for handling chlorinated solvents and related compounds, offering good chemical resistance.[1] Always inspect gloves for any signs of degradation or perforation before use. For prolonged or high-exposure tasks, consider consulting a glove manufacturer's chemical resistance guide for specific breakthrough times.
Operational Plan: From Receipt to Reaction
A systematic approach to handling powdered chemical reagents is crucial for minimizing exposure and preventing contamination.[2]
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with (R)-(-)-2-Chlorophenylglycine methyl ester should be conducted in a designated area, such as a chemical fume hood, to minimize the inhalation of dust.[3]
-
Ventilation: Ensure that the fume hood has a certified and adequate face velocity.
-
Clutter-Free Workspace: Maintain a clean and organized work area to prevent accidental spills.[4]
3.2. Step-by-Step Handling Procedure:
-
Gather all necessary materials: This includes the chemical, solvents, glassware, and waste containers.
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container inside the fume hood. Avoid creating puffs of dust.
-
Use a spatula or scoop to transfer the desired amount of the solid. Do not pour the powder directly from the container if it can be avoided, as this can generate dust.[5]
-
If preparing a solution, add the solid to the solvent slowly. This helps to prevent splashing and aerosolization.
-
Securely close the container of (R)-(-)-2-Chlorophenylglycine methyl ester immediately after use.
-
Clean any residual powder from the work surface with a damp cloth or paper towel, being careful not to generate dust. Dispose of the cleaning materials as hazardous waste.
-
Remove PPE carefully to avoid cross-contamination. Always wash your hands thoroughly after handling the chemical.[6]
Workflow for Safe Handling of (R)-(-)-2-Chlorophenylglycine methyl ester
Caption: A step-by-step workflow for the safe handling of (R)-(-)-2-Chlorophenylglycine methyl ester.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is critical.
4.1. Spill Cleanup:
For a small spill of solid (R)-(-)-2-Chlorophenylglycine methyl ester:
-
Alert personnel in the immediate area.
-
Don the appropriate PPE, including a respirator.
-
Contain the spill by gently covering it with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[7]
-
Carefully scoop the material into a designated hazardous waste container. Avoid creating dust by sweeping.[8]
-
Decontaminate the spill area with a damp cloth or paper towel.
-
Place all cleanup materials into a sealed, labeled hazardous waste bag or container.[8]
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
4.2. Personnel Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Always have the Safety Data Sheet (SDS) for (R)-(-)-2-Chlorophenylglycine methyl ester readily available for emergency responders.
Disposal Plan: Responsible Waste Management
(R)-(-)-2-Chlorophenylglycine methyl ester is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (gloves, paper towels, etc.), in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9][10] Do not mix with non-halogenated waste.
-
Container Management: Waste containers must be kept closed except when adding waste.[11] Ensure containers are in good condition and compatible with the waste.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[12] Under no circumstances should this chemical or its waste be disposed of down the drain. [3]
By adhering to these guidelines, researchers can confidently and safely handle (R)-(-)-2-Chlorophenylglycine methyl ester, fostering a culture of safety and scientific integrity within the laboratory.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Quimivita. (2023). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
S&G Gloves. (2023). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
-
University of Delaware Environmental Health & Safety. Chemical Spill Clean-Up. Retrieved from [Link]
-
Labelmaster. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2023). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
University of Massachusetts Lowell. Hazardous Waste Segregation. Retrieved from [Link]
-
International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (2015). NIOSH Pocket Guide to Chemical Hazards | Technical Resources. Retrieved from [Link]
-
The University of British Columbia. Spill Clean up Procedure. Retrieved from [Link]
-
Washington State University. Halogenated Solvents. Retrieved from [Link]
-
HalenHardy. (2023, March 21). NIOSH Guidebook - Refresher Training [Video]. YouTube. Retrieved from [Link]
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Queen Mary University of London. Spill procedure: Clean-up guidance. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
The Enviro Times. (2021, May 5). Handling reagents and chemicals (Good Laboratory Practices). Retrieved from [Link]
-
Reagents. (2023, August 22). 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions. Retrieved from [Link]
- Phalen, R. N., & Le, T. (2018). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 15(8), 630-639.
-
MBP Inc. (2023). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]
-
Iowa State University Environmental Health and Safety. Chemical Handling and Storage. Retrieved from [Link]
Sources
- 1. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 2. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. Handling reagents and chemicals (Good Laboratory Practices) | Theenvirotimes [theenvirotimes.com]
- 6. shahandassociates.co.in [shahandassociates.co.in]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
